(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4,6H2,1-3H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKRZINKSNCLEV-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594009 | |
| Record name | tert-Butyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426844-76-0 | |
| Record name | tert-Butyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate
CAS Number: 426844-76-0
This technical guide provides a comprehensive overview of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate, a key building block in modern drug discovery. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis, and its significant roles as a pharmacophore in the development of novel therapeutics, particularly in the fields of oncology and metabolic diseases.
Compound Overview
This compound is a chiral pyrrolidine derivative featuring a synthetically versatile cyano group and a fluorine atom, which can enhance metabolic stability and binding affinity. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations.
Physicochemical Properties
A summary of the key physicochemical properties of the title compound and its close analogues is presented below. These properties are crucial for its application in medicinal chemistry and for the development of analytical methods.
| Property | Value | Reference |
| CAS Number | 426844-76-0 | N/A |
| Molecular Formula | C₁₀H₁₅FN₂O₂ | N/A |
| Molecular Weight | 214.24 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in most organic solvents | N/A |
| Stereochemistry | (2S,4S) | N/A |
Synthesis
The synthesis of this compound typically commences from a readily available chiral precursor, such as trans-4-hydroxy-L-proline. The synthetic strategy involves the stereoselective introduction of the fluorine and cyano functionalities.
A generalized synthetic workflow is depicted below. While a precise, step-by-step protocol with yields is not publicly available, the key transformations are outlined.
Applications in Drug Discovery
The unique structural features of this compound make it a valuable scaffold in medicinal chemistry. It serves as a key intermediate in the synthesis of inhibitors for two important enzyme targets: Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase-IV (DPP-IV).
Fibroblast Activation Protein (FAP) Inhibitors for Cancer Imaging and Therapy
FAP is a serine protease that is overexpressed in the stroma of many cancers, making it an attractive target for diagnostic imaging and targeted therapy. The (2S,4S)-4-fluoropyrrolidine-2-carbonitrile moiety, derived from the title compound, is a promising pharmacophore for developing FAP-targeted radioligands.[1]
The development of a FAP-targeted Positron Emission Tomography (PET) tracer involves several key stages, from initial design to preclinical evaluation.
The inhibitory potency of FAP inhibitors is a critical parameter. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a FAP-targeted radioligand incorporating the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold.
| Compound | Target | IC50 (nM) | Reference |
| [⁶⁸Ga]Ga-SB03045 | FAP | 1.59 ± 0.45 | [1] |
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes
DPP-IV is a key enzyme in glucose metabolism, and its inhibition is an established therapeutic strategy for type 2 diabetes. Cyanopyrrolidine-based compounds are a well-known class of DPP-IV inhibitors. The title compound serves as a valuable starting material for the synthesis of novel DPP-IV inhibitors.
DPP-IV inhibitors prevent the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1), leading to enhanced insulin secretion and improved glycemic control.
Experimental Protocols
Detailed experimental protocols are essential for the successful application of this compound in research. Below are generalized protocols for FAP and DPP-IV inhibition assays.
In Vitro FAP Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the inhibitory activity of compounds against FAP.
Materials:
-
Recombinant human FAP
-
Fluorogenic FAP substrate (e.g., Suc-Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the recombinant FAP enzyme to each well.
-
Add the test compound dilutions to the respective wells. Include a positive control (known FAP inhibitor) and a negative control (vehicle).
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm Ex / 460 nm Em) over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
In Vitro DPP-IV Inhibition Assay
This protocol describes a common method for assessing the inhibitory potential of compounds against DPP-IV.
Materials:
-
Recombinant human DPP-IV
-
Fluorogenic DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
To the wells of a 96-well plate, add the assay buffer and the test compound dilutions.
-
Add the DPP-IV enzyme solution to each well, except for the blank wells.
-
Incubate the plate at room temperature for a defined period (e.g., 10 minutes).
-
Start the reaction by adding the DPP-IV substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., acetic acid).
-
Read the fluorescence at the appropriate wavelengths (e.g., 360 nm Ex / 460 nm Em).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion
This compound is a highly valuable and versatile building block for the development of targeted therapeutics. Its unique stereochemistry and functional groups make it an ideal starting material for the synthesis of potent and selective inhibitors of FAP and DPP-IV. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this important molecule in their drug discovery endeavors. Further research into the development of efficient and scalable synthetic routes will undoubtedly expand its utility in medicinal chemistry.
References
(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate chemical properties
An In-depth Technical Guide on (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate
This technical guide provides a summary of the known chemical properties of this compound, a fluorinated pyrrolidine derivative of interest in medicinal chemistry and drug development. Due to its status as a relatively novel compound, extensive peer-reviewed data on its detailed chemical properties, experimental protocols, and biological activities are limited. This document compiles available information from chemical suppliers and databases.
Chemical Identity and Properties
This compound is a chiral, monofluorinated pyrrolidine derivative. The presence of the fluorine atom and the cyano group at stereochemically defined positions makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of enzyme inhibitors and other therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group provides stability and facilitates its use in standard peptide coupling and other synthetic transformations.
Physicochemical Properties
The quantitative data available for this compound are summarized in the table below. These properties are primarily sourced from chemical supplier databases, and experimental verification is recommended.
| Property | Value | Source |
| CAS Number | 1369973-19-2 | Chemical Supplier Databases |
| Molecular Formula | C10H15FN2O2 | Chemical Supplier Databases |
| Molecular Weight | 214.24 g/mol | Chemical Supplier Databases |
| Appearance | White to off-white solid | Chemical Supplier Databases |
| Purity | Typically >95% | Chemical Supplier Databases |
| Solubility | Soluble in methanol, chloroform, and other common organic solvents. | Inferred from structure |
Note: Properties such as melting point, boiling point, and specific spectroscopic data (NMR, IR, Mass Spectrometry) are not consistently reported across public domains and should be determined experimentally.
Synthesis and Reactivity
General Experimental Workflow: Synthesis and Purification
The following diagram illustrates a generalized workflow for the synthesis and purification of a chiral, functionalized pyrrolidine derivative like this compound.
Caption: Generalized workflow for the synthesis and purification of this compound.
Applications in Drug Discovery
Fluorinated pyrrolidines are of significant interest in drug discovery. The introduction of fluorine can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, binding affinity, and membrane permeability. The 2-cyano group is a versatile functional group that can serve as a nitrile warhead for covalent inhibitors or be transformed into other functional groups.
Potential Signaling Pathway Interactions
While there is no specific signaling pathway data for this compound itself, it is a building block for molecules that could potentially target enzymes such as proteases or kinases. The logical relationship for its application in inhibitor development is outlined below.
Caption: Logical pathway for the application of the title compound in drug development.
Safety and Handling
Detailed toxicology data for this compound are not publicly available. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chiral building block for medicinal chemistry and drug discovery. While comprehensive data on its properties and reactivity are still emerging, its structural features suggest significant potential for the development of novel therapeutics. Further research is warranted to fully characterize this compound and explore its applications.
An In-Depth Technical Guide to the Synthesis of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate from Hydroxyproline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic route for preparing (2S,4S)-tert-butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate, a key building block in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. The synthesis commences with the readily available chiral starting material, (2S,4R)-4-hydroxy-L-proline (hydroxyproline), and proceeds through a series of stereocontrolled transformations. This document details the experimental protocols for each key step, presents quantitative data in structured tables for clear comparison, and includes visualizations of the synthetic pathway and experimental workflows.
Synthetic Strategy Overview
The synthesis of this compound from hydroxyproline involves a multi-step process that can be broadly divided into three key stages:
-
Protection and Fluorination: The synthesis begins with the protection of the amine group of hydroxyproline, typically with a tert-butoxycarbonyl (Boc) group. The hydroxyl group is then stereoselectively replaced with a fluorine atom. This fluorination step is crucial and can be achieved using various fluorinating agents.
-
Functional Group Interconversion: The carboxylic acid moiety of the fluorinated proline derivative is then converted into a primary amide. This transformation is a prerequisite for the final cyanation step.
-
Cyanation: The final step involves the dehydration of the primary amide to yield the target nitrile, this compound.
The overall synthetic pathway is depicted in the following diagram:
Caption: Overall synthetic pathway from hydroxyproline.
Experimental Protocols
This section provides detailed experimental procedures for the key transformations in the synthesis.
Step 1: N-Boc Protection of Hydroxyproline
This initial step protects the secondary amine of hydroxyproline to prevent unwanted side reactions in subsequent steps.
Protocol:
-
To a solution of (2S,4R)-4-hydroxy-L-proline (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
After completion of the reaction (monitored by TLC), acidify the mixture to pH 3 with a 1 M HCl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(2S,4R)-4-hydroxy-L-proline.
Step 2: Fluorination of N-Boc-Hydroxyproline
This critical step introduces the fluorine atom with the desired stereochemistry. The example below uses diethylaminosulfur trifluoride (DAST) as the fluorinating agent.
Protocol:
-
First, the carboxylic acid of N-Boc-(2S,4R)-4-hydroxy-L-proline is typically esterified, for example, by reaction with methanol in the presence of an acid catalyst to yield the methyl ester.
-
Dissolve N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (2S,4S)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate.
Step 3: Hydrolysis of the Methyl Ester
The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is then converted to the amide.
Protocol:
-
Dissolve (2S,4S)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate (1.0 eq) in a mixture of THF and water (1:1).
-
Add lithium hydroxide (LiOH) (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid.
Step 4: Amidation of the Carboxylic Acid
The carboxylic acid is converted to the primary amide, a necessary precursor for the nitrile.
Protocol:
-
Dissolve (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Bubble ammonia gas through the solution or add a solution of ammonia in methanol until the reaction is complete.
-
Dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxamide.
Step 5: Dehydration of the Amide to the Nitrile
The final step is the dehydration of the primary amide to the target nitrile. Trifluoroacetic anhydride (TFAA) is a common reagent for this transformation.
Protocol:
-
Dissolve (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxamide (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Quantitative Data Summary
The following tables summarize typical quantitative data for each key step of the synthesis. Please note that yields can vary depending on the specific reaction conditions and scale.
Table 1: N-Boc Protection of Hydroxyproline
| Reagent/Parameter | Molar Ratio/Value |
| Hydroxyproline | 1.0 eq |
| Di-tert-butyl dicarbonate | 1.1 eq |
| Sodium Bicarbonate | 2.5 eq |
| Solvent | THF/Water (1:1) |
| Temperature | 0 °C to RT |
| Reaction Time | 12-16 hours |
| Typical Yield | >95% |
Table 2: Fluorination of N-Boc-Hydroxyproline Methyl Ester
| Reagent/Parameter | Molar Ratio/Value |
| N-Boc-Hydroxyproline Methyl Ester | 1.0 eq |
| Diethylaminosulfur Trifluoride (DAST) | 1.2 eq |
| Solvent | Dichloromethane (DCM) |
| Temperature | -78 °C to RT |
| Reaction Time | 12-16 hours |
| Typical Yield | 60-70% |
Table 3: Hydrolysis of the Methyl Ester
| Reagent/Parameter | Molar Ratio/Value |
| Fluorinated Methyl Ester | 1.0 eq |
| Lithium Hydroxide (LiOH) | 1.5 eq |
| Solvent | THF/Water (1:1) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
Table 4: Amidation of the Carboxylic Acid
| Reagent/Parameter | Molar Ratio/Value |
| Fluorinated Carboxylic Acid | 1.0 eq |
| EDC | 1.2 eq |
| HOBt | 1.2 eq |
| Ammonia | Excess |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-90% |
Table 5: Dehydration of the Amide to the Nitrile
| Reagent/Parameter | Molar Ratio/Value |
| Fluorinated Amide | 1.0 eq |
| Trifluoroacetic Anhydride (TFAA) | 1.5 eq |
| Triethylamine | 2.5 eq |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | 70-85% |
Experimental Workflows and Logical Relationships
Visual representations of the experimental workflows can aid in understanding the procedural steps and their logical connections.
Caption: Workflow for the amidation step.
Caption: Workflow for the final dehydration step.
Stereoselective Synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoselective synthesis of (2S,4S)-4-fluoropyrrolidine-2-carbonitrile, a key chiral building block in medicinal chemistry. This compound is a crucial component in the development of various therapeutic agents, notably as a pharmacophore in Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and in Fibroblast Activation Protein (FAP) targeted radioligands for cancer diagnostics.[1][2][3] This guide details the synthetic methodologies, experimental protocols, and quantitative data to facilitate its application in research and drug development.
Synthetic Strategies and Methodologies
The primary approach for the stereoselective synthesis of 4-fluoropyrrolidine derivatives involves the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated alkenes.[4][5][6][7] This method allows for the construction of the pyrrolidine ring with high control over the stereochemistry at multiple centers. Copper(I) and Copper(II) complexes with chiral ligands, such as (S)-tol-BINAP, are often employed as catalysts to achieve high enantio- and diastereoselectivity.[4][6][8]
An alternative strategy involves the derivatization of readily available chiral precursors like 4-hydroxyproline.[9] This can involve fluorination of a protected 4-hydroxyproline derivative, followed by conversion of the carboxylic acid moiety to a nitrile.
This guide will focus on the asymmetric 1,3-dipolar cycloaddition approach, which has been demonstrated to be effective for producing chiral 4-fluoropyrrolidines with high stereopurity.[4][5]
Experimental Protocols
The following protocols are adapted from established procedures for the asymmetric synthesis of chiral 4-fluoropyrrolidines.[4]
Preparation of the Chiral Catalyst
A mixture of Cu(OAc)₂·H₂O (10 mol %), (S)-tol-BINAP (12 mol %), and 4 Å molecular sieves (25 mg) in a 2:1 mixture of DCM/EtOH (0.1 mL) is stirred in a glovebox at room temperature for 2 hours.
Asymmetric 1,3-Dipolar Cycloaddition
To the prepared catalyst mixture, DBU (0.5 equiv) is added, and the reaction is cooled to -20 °C. A solution of an appropriate α-fluoro-α,β-unsaturated ketone (1.0 equiv) in a 2:1 DCM/EtOH solvent mixture (0.1 mL) is then added, followed by the dropwise addition of a solution of a glycine iminoester (1.5 equiv) in the same solvent mixture (0.1 mL). The reaction is stirred at -20 °C until completion.
Work-up and Purification
Upon completion, the reaction mixture is quenched and extracted. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the desired fluorinated pyrrolidine.
Conversion to (2S,4S)-4-fluoropyrrolidine-2-carbonitrile
The resulting pyrrolidine derivative from the cycloaddition may require further functional group transformations to yield the final (2S,4S)-4-fluoropyrrolidine-2-carbonitrile. This can involve reduction of the ketone, deprotection, and conversion of a suitable functional group at the 2-position to a nitrile.
Quantitative Data
The following tables summarize the quantitative data for the synthesis of chiral 4-fluoropyrrolidines via Cu(II)-catalyzed asymmetric 1,3-dipolar cycloaddition, which is a key step in obtaining the desired product.[4]
| Entry | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | α-fluoro-α,β-unsaturated arylketone 1 | up to 98 | >99:1 | up to 99 |
| 2 | α-fluoro-α,β-unsaturated arylketone 2 | 85 | >99:1 | 98 |
| 3 | α-fluoro-α,β-unsaturated arylketone 3 | 92 | >99:1 | 99 |
Table 1: Diastereodivergent Synthesis of Chiral 4-Fluoropyrrolidines (exo products).[4]
| Entry | Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | exo-3 with 1-naphthyl at C5 | 80 | >99:1 | 99 |
| 2 | exo-3 with 2-thiophenyl at C5 | 75 | >99:1 | 99 |
| 3 | exo-3 with cyclohexyl at C5 | 68 | >99:1 | 99 |
Table 2: Epimerization to Chiral 4-Fluoropyrrolidines (exo' products).[4]
Diagrams
Caption: Synthetic pathway for (2S,4S)-4-fluoropyrrolidine-2-carbonitrile.
Caption: Experimental workflow for the synthesis.
Applications in Drug Development
(2S,4S)-4-fluoropyrrolidine-2-carbonitrile is a valuable building block due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and altered basicity of the pyrrolidine nitrogen.[6] These characteristics are highly desirable in drug design.
DPP-4 Inhibition
Derivatives of (2S,4S)-4-fluoropyrrolidine-2-carbonitrile have been designed and synthesized as potent and selective DPP-4 inhibitors.[1][2] These compounds have shown efficacy in decreasing blood glucose levels in in vivo studies, making them promising candidates for anti-diabetic agents.[2] The interaction with DPP-4 is a key signaling pathway in glucose homeostasis.
FAP-Targeted Radioligands
The (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold has also been identified as a promising pharmacophore for the design of FAP-targeted radioligands for cancer diagnosis.[3] FAP is overexpressed on cancer-associated fibroblasts, making it an attractive target for diagnostic imaging and therapy.[3]
Caption: Application in DPP-4 inhibition and FAP targeting.
References
- 1. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of <sup>68</sup>Ga-Labeled (2<i>S</i>,4<i>S</i>)-4-Fluoropyrrolidine-2-Carbonitrile and (4<i>R</i>)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging - ProQuest [proquest.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of bioactive fluoropyrrolidines via copper( i )-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04595D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers [mdpi.com]
- 9. mdpi.com [mdpi.com]
Mechanism of Action of Fluorinated Pyrrolidine Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of fluorinated pyrrolidine inhibitors, a promising class of small molecules with therapeutic potential across various diseases. The strategic incorporation of fluorine into the pyrrolidine scaffold significantly influences their pharmacological properties, including target affinity, selectivity, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive overview of their primary molecular targets, quantitative inhibitory data, detailed experimental protocols for their characterization, and visualizations of their engagement with key signaling pathways and enzyme active sites.
Core Principles of Fluorinated Pyrrolidine Inhibitors
The pyrrolidine ring, a five-membered saturated heterocycle, serves as a versatile scaffold in drug design due to its ability to adopt various conformations and present substituents in well-defined spatial orientations. The introduction of fluorine, the most electronegative element, imparts unique properties to these molecules:
-
Modulation of pKa: Fluorine's strong electron-withdrawing effect can lower the pKa of nearby amino groups, influencing the ionization state of the molecule at physiological pH and affecting its interaction with target proteins.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions within a protein's active site, including hydrogen bonds (with backbone amides or specific residues), dipole-dipole interactions, and hydrophobic interactions. The formation of these interactions can significantly enhance the binding affinity and potency of the inhibitor.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability prolongs the inhibitor's half-life in vivo, improving its pharmacokinetic profile.
-
Conformational Control: The stereospecific placement of fluorine on the pyrrolidine ring can influence its puckering and the preferred conformation of the molecule, pre-organizing it for optimal binding to the target.
These properties have been exploited to develop potent and selective inhibitors for a range of enzyme targets, which are detailed in the subsequent sections.
Key Enzyme Targets and Quantitative Inhibitory Data
Fluorinated pyrrolidine inhibitors have demonstrated significant activity against several classes of enzymes. The following tables summarize the quantitative inhibitory data for representative compounds against their primary targets.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.
| Compound ID | Structure | Target | IC50 (nM) | Ki (nM) | Selectivity (vs. DPP-8/DPP-9) |
| Compound 1 | 4-fluoropyrrolidine-2-carbonitrile derivative | Human DPP-4 | 17 | - | DPP-8/DPP-4 = 1324, DPP-9/DPP-4 = 1164 |
| Compound 2 | Prolyl-fluoropyrrolidine derivative with aryl-substituted piperazine | Human DPP-4 | 430 | - | - |
| Compound 3 | Prolyl-fluoropyrrolidine derivative with different aryl-substituted piperazine | Human DPP-4 | 830 | - | - |
Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
nNOS is responsible for the production of nitric oxide (NO) in the nervous system. Overproduction of NO is implicated in neurodegenerative diseases, making nNOS a key therapeutic target.
| Compound ID | Structure | Target | IC50 (µM) | Ki (nM) | Selectivity (nNOS vs. eNOS/iNOS) |
| Compound 4 | Monocationic pyrrolidine-based analog | nNOS | 20 | Low nM range | High selectivity over eNOS and iNOS |
| Compound 5 | Difluorinated pyrrolidine-based analog | nNOS | 19 | - | - |
Caspase Inhibitors
Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death). Dysregulation of apoptosis is linked to various diseases, including cancer and autoimmune disorders.
| Compound ID | Structure | Target | IC50 (nM) |
| Compound 6 | Fluorinated pyrrolidinyl sulfonyl isatin | Caspase-3 | 30 |
| Compound 7 | Fluorinated pyrrolidinyl sulfonyl isatin | Caspase-7 | 37 |
| Compound 8 | 2-(2,2,2-trifluoroethoxymethyl)pyrrolidinyl analogue | Caspase-3 | 4.79 |
| Compound 9 | 2-(2,2,2-trifluoroethoxymethyl)pyrrolidinyl analogue | Caspase-7 | 7.47 |
Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many cancers, making them important targets for drug development.
| Compound ID | Structure | Target | IC50 (nM) |
| Compound 10 | Pyrazolo[1,5-a]pyrimidine with fluorinated phenyl ring | CSNK2 | - |
| Compound 11 | Fluorinated pyrimidine 5-carboxamide | MERTK | 20 |
| Compound 12 | Fluorinated pyrimidine 5-carboxamide with butylamine side chain | MERTK | 51 |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of fluorinated pyrrolidine inhibitors.
In Vitro Enzyme Inhibition Assays
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4 using a fluorogenic substrate.
-
Reagents and Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 7.5)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of the compound solution to each well. For control wells, add 2 µL of DMSO.
-
Add 48 µL of human recombinant DPP-4 solution (final concentration, e.g., 2.5 ng/mL) in assay buffer to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution (final concentration, e.g., 100 µM) in assay buffer to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
This assay measures the activity of nNOS by quantifying the production of nitric oxide (NO) through the conversion of L-arginine to L-citrulline. The amount of nitrite, a stable oxidation product of NO, is measured using the Griess reagent.
-
Reagents and Materials:
-
Purified recombinant human nNOS enzyme
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin (activator)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)
-
Assay Buffer: HEPES buffer (pH 7.4)
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microplates
-
Spectrophotometric microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, calmodulin, and BH4.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the purified nNOS enzyme to the reaction mixture.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a suitable reagent (e.g., zinc acetate).
-
Add the Griess Reagent to each well and incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the amount of nitrite produced in each well and determine the percentage of inhibition.
-
Calculate the IC50 or Ki values from the dose-response curves.
-
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in apoptosis, using a luminogenic substrate.
-
Reagents and Materials:
-
Recombinant human caspase-3 or caspase-7
-
Caspase-Glo® 3/7 Reagent (containing a proluminogenic caspase-3/7 substrate)
-
Assay Buffer: HEPES buffer (pH 7.2) containing stabilizers
-
Test compounds (dissolved in DMSO)
-
White-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Add test compounds at various concentrations to the wells of a white-walled 96-well plate.
-
Add the recombinant caspase-3 or caspase-7 enzyme to the wells.
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Cellular Assays
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Reagents and Materials:
-
Cultured cells expressing the target protein
-
Test compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody specific for the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Compound Treatment: Treat intact cells with the test compound or vehicle control for a defined period.
-
Thermal Challenge: Aliquot the treated cells into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Detection: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the samples by Western blotting using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
This protocol is used to assess the effect of an inhibitor on the phosphorylation status or expression level of proteins in a specific signaling pathway.
-
Reagents and Materials:
-
Cultured cells
-
Test compound, vehicle control, and positive control (e.g., a known activator of the pathway)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells and treat with the test compound, vehicle, or positive control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts, mix with Laemmli sample buffer, and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phospho-proteins to the total protein levels to determine the effect of the inhibitor on the signaling pathway.
-
Signaling Pathways and Molecular Interactions
Fluorinated pyrrolidine inhibitors exert their effects by modulating specific cellular signaling pathways. This section provides diagrams of key pathways and the molecular interactions of these inhibitors with their targets.
Inhibition of Toll-like Receptor (TLR) Signaling
Certain fluorinated pyrrolidine derivatives have been shown to suppress TLR signaling, which plays a crucial role in the innate immune response and inflammation.
Caption: Inhibition of the TLR4 signaling pathway by a fluorinated pyrrolidine inhibitor.
Modulation of Kinase Signaling Pathways
Fluorinated pyrrolidine inhibitors can target kinases involved in cell proliferation and survival, such as those in the PI3K/Akt and ERK/MAPK pathways.
Caption: Inhibition of the PI3K/Akt signaling pathway by a fluorinated pyrrolidine kinase inhibitor.
Caption: Inhibition of the ERK/MAPK signaling pathway by a fluorinated pyrrolidine ERK inhibitor.
Molecular Interactions in the Enzyme Active Site
X-ray crystallography studies have provided detailed insights into the binding modes of fluorinated pyrrolidine inhibitors.
An In-depth Technical Guide to (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate: Spectroscopic Data and Synthetic Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate, a key intermediate in the synthesis of pharmaceutical compounds, particularly Dipeptidyl peptidase IV (DPP-IV) inhibitors. While specific raw spectral data for this compound is not widely published, this document compiles expected spectroscopic characteristics based on its molecular structure, alongside general experimental protocols for obtaining such data.
Molecular Structure and Properties
This compound, with the CAS number 426844-76-0, is a chiral pyrrolidine derivative. Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a fluorine atom, which impart specific chemical and physical properties relevant to its use in synthesis.
Molecular Formula: C₁₀H₁₅FN₂O₂[1][2]
Molecular Weight: 214.24 g/mol [1][2]
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its functional groups and overall structure.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~4.8 - 5.1 | m | 1H | CH-CN |
| ~5.2 - 5.5 | dm | 1H | CH-F |
| ~3.5 - 3.9 | m | 2H | CH₂-N |
| ~2.2 - 2.6 | m | 2H | CH₂-C |
| 1.4 - 1.6 | s | 9H | C(CH₃)₃ |
Note: The presence of fluorine will cause splitting of adjacent proton signals (J-coupling).
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~168-172 | C=O (carbamate) |
| ~118-122 | CN (nitrile) |
| ~88-92 (d) | C-F |
| ~80-83 | C(CH₃)₃ |
| ~58-62 (d) | C-CN |
| ~45-50 | CH₂-N |
| ~35-40 (d) | CH₂-C |
| ~28 | C(CH₃)₃ |
Note: Carbon signals near the fluorine atom will exhibit splitting (¹JCF, ²JCF, etc.).
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~2240-2260 | C≡N (nitrile stretch) |
| ~1680-1720 | C=O (carbamate stretch) |
| ~1160-1390 | C-O (ester stretch) |
| ~1000-1100 | C-F (stretch) |
| ~2850-2990 | C-H (alkane stretch) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 214.11 | [M]⁺ (Molecular Ion) |
| 158.09 | [M - C₄H₈]⁺ |
| 141.08 | [M - OC(CH₃)₃]⁺ |
| 114.07 | [M - Boc]⁺ |
Note: The exact mass is calculated as 214.1121.[1] High-resolution mass spectrometry (HRMS) would be used to confirm this value.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These represent standard procedures for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and stereochemistry of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: A standard proton experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled carbon experiment is typically used. A larger number of scans is required due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be performed to further elucidate the structure and assign signals unambiguously.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
The typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule.
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the ion source of the mass spectrometer.
Data Acquisition:
-
Full Scan Mode: The instrument is set to scan a wide mass-to-charge (m/z) range to detect the molecular ion and major fragments.
-
High-Resolution Mass Spectrometry (HRMS): This is used to determine the exact mass and elemental composition of the molecular ion.
Visualizations
Synthetic Pathway
The synthesis of this compound typically starts from a chiral precursor, such as N-Boc-trans-4-hydroxy-L-proline. The following diagram illustrates a plausible synthetic workflow.
Caption: Plausible synthetic workflow for the target compound.
Biological Signaling Pathway
This compound is a key intermediate in the synthesis of Dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes. The diagram below illustrates the mechanism of action of DPP-IV inhibitors.
Caption: Mechanism of DPP-IV inhibition in glucose homeostasis.
References
The Impact of Fluorine on Pyrrolidine Ring Conformation: A Technical Guide for Drug Development Professionals
An in-depth exploration of the stereoelectronic effects of fluorine substitution on the conformational behavior of pyrrolidine rings, providing critical insights for researchers, scientists, and drug development professionals in the strategic design of novel therapeutics.
The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. Within the realm of heterocyclic chemistry, the pyrrolidine ring, a prevalent motif in numerous natural products and synthetic drugs, presents a fascinating case study for the conformational consequences of fluorination. The high electronegativity and unique stereoelectronic demands of the fluorine atom exert a profound influence on the puckering of the five-membered ring, thereby shaping the three-dimensional architecture of the molecule and, consequently, its biological activity. This technical guide provides a comprehensive overview of the role of fluorine in dictating pyrrolidine ring conformation, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.
Conformational Landscape of the Pyrrolidine Ring
The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations. The two most common and energetically favorable conformations are the "envelope" (or Cγ-exo and Cγ-endo) puckers, where the Cγ carbon atom is displaced out of the plane formed by the other four ring atoms. The terms "exo" and "endo" refer to the displacement of the Cγ atom relative to the plane containing the Cα, N, Cδ, and Cβ atoms.
The introduction of a fluorine atom, particularly at the C3 or C4 position, significantly perturbs this conformational equilibrium. The primary driving force behind this conformational biasing is the gauche effect , a stereoelectronic phenomenon that favors a gauche arrangement (a dihedral angle of approximately 60°) between adjacent electronegative substituents or between an electronegative substituent and a lone pair of electrons. In the context of fluorinated pyrrolidines, the gauche effect manifests as a preference for a specific dihedral angle between the C-F bond and the C-N bond of the ring. This preference, in turn, stabilizes one ring pucker over the other.
Quantitative Analysis of Conformational Preferences
The conformational preferences of fluorinated pyrrolidines can be quantitatively assessed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. These techniques provide valuable data on the populations of different ring puckers and the specific geometric parameters that define them.
| Compound | Position of Fluorine | Preferred Pucker | Pucker Population (%) | Method | Reference(s) |
| (4R)-Fluoroproline (4R-FPro) | 4 | Cγ-exo | ~75-95 | NMR, Computational | [1] |
| (4S)-Fluoroproline (4S-FPro) | 4 | Cγ-endo | >90 | NMR, Computational | [1] |
| cis-3-Fluoropyrrolidine Derivatives | 3 | Cγ-exo | Varies with substituent | NMR, X-ray | [2] |
| trans-3-Fluoropyrrolidine Derivatives | 3 | Cγ-endo | Varies with substituent | NMR, X-ray | [2] |
Table 1: Conformational Preferences of Monofluorinated Pyrrolidine Derivatives. The table summarizes the preferred ring pucker and its approximate population for representative fluorinated pyrrolidines. The exact population can vary depending on the solvent, temperature, and other substituents on the ring.
| Parameter | (4R)-Fluoroproline | (4S)-Fluoroproline | Unsubstituted Proline |
| Puckering Amplitude (ν_max) | ~35-40° | ~35-40° | ~35-40° |
| Phase Angle of Pseudorotation (P) | ~144° (Cγ-exo) | ~-144° (Cγ-endo) | Variable |
| Selected Dihedral Angles (representative) | |||
| χ1 (N-Cα-Cβ-Cγ) | ~ -25° to -35° | ~ +25° to +35° | Variable |
| χ2 (Cα-Cβ-Cγ-Cδ) | ~ +30° to +40° | ~ -30° to -40° | Variable |
Table 2: Key Conformational Parameters of 4-Fluoroprolines. This table presents typical values for the puckering amplitude, phase angle of pseudorotation, and selected dihedral angles that characterize the ring conformation of 4-fluoroprolines compared to unsubstituted proline. These parameters are typically determined from NMR coupling constants and X-ray crystallographic data.
Experimental Protocols
Synthesis of (4R)- and (4S)-Fluoroprolines
The synthesis of 4-fluoroprolines often starts from the readily available (2S,4R)-4-hydroxyproline. The stereochemistry at the C4 position is controlled by the choice of fluorinating agent and reaction conditions, which can either retain or invert the configuration of the hydroxyl group.
General Procedure for the Synthesis of (4S)-Fluoroproline from (2S,4R)-4-Hydroxyproline:
-
Protection: The amine and carboxylic acid functionalities of (2S,4R)-4-hydroxyproline are protected, for example, as a Boc-protected methyl ester.
-
Activation of the Hydroxyl Group: The hydroxyl group at the C4 position is activated as a good leaving group, typically by conversion to a tosylate or mesylate.
-
Nucleophilic Fluorination: The activated hydroxyl group is displaced by a fluoride source, such as tetrabutylammonium fluoride (TBAF), via an SN2 reaction. This step proceeds with inversion of stereochemistry, yielding the (4S)-fluoro derivative.
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid hydrolysis) to afford the final (4S)-fluoroproline.
Conformational Analysis by NMR Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of fluorinated pyrrolidines in solution. Key parameters derived from NMR spectra, such as vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants, provide information about the dihedral angles within the pyrrolidine ring. The Karplus equation and its modifications are used to relate these coupling constants to the corresponding dihedral angles.
Furthermore, 19F NMR provides a sensitive probe to monitor the local electronic environment of the fluorine atom, which is influenced by the ring conformation. Heteronuclear Overhauser Effect Spectroscopy (HOESY), particularly 19F-¹H HOESY, is instrumental in determining through-space proximities between fluorine and proton atoms, providing crucial constraints for conformational analysis.[2][3]
Typical Experimental Parameters for a 19F-¹H HOESY Experiment:
-
Spectrometer: 400 MHz or higher, equipped with a fluorine-capable probe.
-
Solvent: Deuterated solvent appropriate for the sample (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Temperature: Controlled temperature, as conformational equilibria can be temperature-dependent.
-
Pulse Sequence: Standard HOESY pulse sequence with appropriate modifications for 19F detection or irradiation.
-
Mixing Time: A range of mixing times (e.g., 100-800 ms) should be tested to optimize the NOE buildup.
-
Data Processing: Standard 2D Fourier transformation and phase correction.
Conformational Analysis by X-ray Crystallography
Single-crystal X-ray diffraction provides a static picture of the pyrrolidine ring conformation in the solid state. This technique yields precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be determined with high accuracy. This information is invaluable for validating the conformations predicted by NMR and computational methods.
General Workflow for X-ray Crystallographic Analysis:
-
Crystallization: High-quality single crystals of the fluorinated pyrrolidine derivative are grown using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.
-
Data Analysis: The refined structure is analyzed to determine the ring pucker, dihedral angles, and other geometric parameters. The crystallographic data are typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[4][5]
Biological Relevance and Signaling Pathways
The conformational control exerted by fluorine has significant implications for drug design. By "locking" the pyrrolidine ring in a specific conformation, medicinal chemists can pre-organize a molecule to fit optimally into the binding site of a biological target, thereby enhancing potency and selectivity. Fluorinated pyrrolidines are key components in a number of approved drugs and clinical candidates.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of GLP-1, leading to increased insulin secretion and reduced glucagon levels, making it an attractive target for the treatment of type 2 diabetes.[6][7][8] Several DPP-4 inhibitors feature a fluorinated pyrrolidine scaffold, where the specific ring conformation is critical for binding to the enzyme's active site.
Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a wide array of cytokines and growth factors, playing a central role in immunity and inflammation. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.[9][10][11] Fluorinated pyrrolidine moieties have been incorporated into JAK inhibitors to achieve potent and selective inhibition of specific JAK isoforms.
Conclusion
The strategic incorporation of fluorine into the pyrrolidine ring provides a powerful tactic for medicinal chemists to precisely control molecular conformation. The gauche effect, driven by the high electronegativity of fluorine, can effectively bias the ring pucker towards either a Cγ-exo or Cγ-endo conformation, depending on the position and stereochemistry of the fluorine substituent. This conformational constraint can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties of drug candidates. A thorough understanding of the principles governing the conformational behavior of fluorinated pyrrolidines, supported by robust experimental and computational analysis, is essential for the rational design of the next generation of innovative therapeutics. This guide serves as a foundational resource for researchers and drug development professionals seeking to leverage the unique properties of fluorine to optimize the conformational and biological profiles of pyrrolidine-based molecules.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Research Portal [iro.uiowa.edu]
- 6. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of potent and efficacious pyrrolopyridazines as dual JAK1/3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate: A Chiral Building Block for Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate is a synthetically valuable chiral building block, distinguished by its highly functionalized pyrrolidine ring. The defined stereochemistry at the C2 and C4 positions, coupled with the presence of a fluorine atom and a cyano group, makes it a crucial intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its role in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, while the cyano group serves as a key pharmacophore in many enzyme inhibitors.[2] The title compound, with its specific (2S,4S) configuration, offers a rigid and stereochemically defined framework for the precise spatial arrangement of these functional groups, which is critical for achieving high potency and selectivity in drug-target interactions.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its precursors is provided below.
| Property | This compound | (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | 1-tert-butyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate |
| CAS Number | 426844-76-0[4] | 203866-16-4 | 203866-16-4 |
| Molecular Formula | C₁₀H₁₅FN₂O₂[4] | C₁₀H₁₆FNO₄[5] | C₁₁H₁₈FNO₄ |
| Molecular Weight | 214.24 g/mol [4] | 233.24 g/mol | 247.26 g/mol |
| Melting Point | Not available | Not available | 210 °C |
| Boiling Point | Not available | Not available | 296.5±40.0 °C (Predicted) |
| Optical Rotation | Not available | Not available | -67° (c=0.5 in Methanol) |
| Appearance | Not available | White to off-white crystalline powder or crystals | Colorless to light yellow solid |
Synthetic Pathway
The synthesis of this compound is a multi-step process that typically starts from a readily available chiral precursor, N-Boc-cis-4-hydroxy-L-proline. The overall synthetic workflow involves the stereoselective introduction of the fluorine atom, followed by the conversion of the carboxylic acid moiety into a nitrile group.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following are detailed experimental protocols for each step in the synthesis of this compound.
Step 1: Synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid
This step involves the fluorination of the hydroxyl group of N-Boc-cis-4-hydroxy-L-proline. A common method for this transformation is the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
-
Materials:
-
N-Boc-cis-4-hydroxy-L-proline
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred solution of N-Boc-cis-4-hydroxy-L-proline in anhydrous DCM at -78 °C under an inert atmosphere, add DAST dropwise.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid.
-
Step 2: Synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxamide
The carboxylic acid is converted to a primary amide in this step. This is typically achieved through activation of the carboxylic acid followed by reaction with ammonia.
-
Materials:
-
(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid
-
Ethyl chloroformate
-
N-Methylmorpholine (NMM)
-
Ammonia (aqueous solution or gas)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid in anhydrous THF and cool to -15 °C.
-
Add N-methylmorpholine, followed by the dropwise addition of ethyl chloroformate. Stir the mixture for 30 minutes at -15 °C.
-
Add a pre-cooled aqueous solution of ammonia and stir the reaction mixture for 2-4 hours, allowing it to warm to room temperature.
-
Remove the THF under reduced pressure and dilute the residue with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxamide.
-
Step 3: Synthesis of this compound
The final step is the dehydration of the primary amide to the corresponding nitrile.[6] This can be accomplished using a variety of dehydrating agents.[7]
-
Materials:
-
(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxamide
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxamide in anhydrous DCM and cool to 0 °C.
-
Add anhydrous pyridine, followed by the dropwise addition of trifluoroacetic anhydride.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain this compound.
-
Application in Drug Discovery: DPP-IV Inhibitors
A primary application of this compound is in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors.[8] DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis.[9] By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-IV inhibitors an important class of oral anti-diabetic agents.[10]
The 2-cyanopyrrolidine moiety is a key pharmacophore that forms a reversible covalent bond with the catalytic serine residue in the active site of the DPP-IV enzyme.[5] The (2S) stereochemistry at the C2 position is crucial for this interaction. The fluorine atom at the C4 position with (4S) stereochemistry can enhance the binding affinity and improve the pharmacokinetic profile of the inhibitor.
Caption: Mechanism of action of DPP-IV inhibitors derived from the chiral building block.
Conclusion
This compound is a highly valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and functionality make it particularly suited for the development of potent and selective enzyme inhibitors, most notably for the DPP-IV enzyme. The synthetic route, while multi-stepped, utilizes established chemical transformations, allowing for its accessible preparation in a laboratory setting. For researchers and professionals in drug discovery and development, this chiral pyrrolidine derivative represents a key tool for the design and synthesis of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. navyachempharma.com [navyachempharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (2S,4S)-1-((tert-butoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid | C10H16FNO4 | CID 2756017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic Acid | 203866-13-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate | 1330286-47-9 | Benchchem [benchchem.com]
The Rise of Fluorinated Pyrrolidine Derivatives: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, binding affinity, and bioavailability. Among the myriad of scaffolds available, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, has emerged as a privileged structure in drug discovery. The strategic combination of these two entities has given rise to a promising class of molecules: fluorinated pyrrolidine derivatives. This technical guide delves into the core aspects of their discovery and development, offering a comprehensive overview of their synthesis, biological activities, and therapeutic potential.
Synthesis of Fluorinated Pyrrolidine Derivatives
The synthesis of fluorinated pyrrolidine derivatives can be broadly categorized into two main approaches: the fluorination of a pre-existing pyrrolidine ring and the construction of the pyrrolidine ring from fluorinated precursors.
One of the most common methods for the stereoselective synthesis of fluorinated pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with fluorinated olefins. This method allows for the controlled introduction of fluorine atoms at specific positions of the pyrrolidine ring with high diastereoselectivity and enantioselectivity.
Another prevalent strategy involves the ring-closing metathesis (RCM) of fluorinated acyclic precursors. This powerful cyclization reaction has proven effective in constructing the pyrrolidine scaffold.
Furthermore, the direct fluorination of proline derivatives or other substituted pyrrolidines using electrophilic or nucleophilic fluorinating agents represents a straightforward approach to accessing these compounds.
Experimental Protocol: Representative Synthesis of a Fluorinated Pyrrolidine Derivative
The following is a generalized protocol for the synthesis of a fluorinated pyrrolidine derivative via 1,3-dipolar cycloaddition, based on commonly reported procedures.
Materials:
-
A fluorinated olefin (e.g., a fluoro-substituted styrene)
-
An N-metalated azomethine ylide precursor (e.g., a glycine imine ester)
-
A metal catalyst (e.g., a copper or silver salt)
-
An appropriate chiral ligand
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Procedure:
-
To a solution of the metal catalyst and the chiral ligand in the anhydrous solvent under an inert atmosphere, add the N-metalated azomethine ylide precursor.
-
Stir the mixture at the specified temperature for a designated period to allow for the formation of the metalated azomethine ylide.
-
Add the fluorinated olefin to the reaction mixture.
-
Maintain the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated pyrrolidine derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Biological Activities and Therapeutic Targets
Fluorinated pyrrolidine derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas. Their unique structural and electronic properties, conferred by the fluorine atom(s), often lead to enhanced potency and selectivity for their biological targets.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
A significant area of research has focused on the development of fluorinated pyrrolidine derivatives as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism.[1][2] Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, thereby lowering blood glucose levels. The introduction of fluorine can enhance the binding affinity of these inhibitors to the active site of DPP-IV.
| Compound ID | Substitution Pattern | DPP-IV IC₅₀ (µM) | Reference |
| 1a | 4-Fluoropyrrolidine-2-carbonitrile derivative | 0.017 | [1] |
| 8l | 4-Fluoropyrrolidine-2-carbonitrile derivative | 0.05 | [2] |
| 9l | Octahydrocyclopenta[b]pyrrole-2-carbonitrile derivative | 0.01 | [2] |
Carbonic Anhydrase Inhibitors
Fluorinated pyrrolidines incorporating benzenesulfonamide moieties have been investigated as selective inhibitors of carbonic anhydrases (CAs).[3] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma and epilepsy. The fluorine substitution has been shown to influence the inhibitory potency and isoform selectivity of these compounds.[3]
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |
| Fluorinated Pyrrolidine-Sulfonamide 1 | hCA II | 8.5 | [3] |
| Fluorinated Piperidine-Sulfonamide 2 | hCA II | 12.3 | [3] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of fluorinated pyrrolidine derivatives requires elucidating their effects on cellular signaling pathways. Furthermore, the discovery process often involves high-throughput screening of compound libraries to identify promising lead candidates.
Modulation of the MAPK Signaling Pathway
Recent studies have suggested a potential link between fluorine-containing compounds and the mitogen-activated protein kinase (MAPK) signaling pathway. While not directly involving a fluorinated pyrrolidine derivative, research has shown that fluoride can suppress the activation of the p38MAPK pathway in spleen lymphocytes.[4] This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. The ability of fluorinated compounds to modulate this pathway opens up new avenues for therapeutic intervention in inflammatory diseases and cancer.
Caption: Simplified MAPK signaling cascade.
High-Throughput Screening Workflow
The discovery of novel fluorinated pyrrolidine derivatives with desired biological activities is often accelerated by high-throughput screening (HTS) of large compound libraries. A typical workflow for such a screening campaign is depicted below.
Caption: Generalized HTS workflow.
Future Perspectives
The exploration of fluorinated pyrrolidine derivatives in drug discovery is a rapidly evolving field. The unique properties conferred by fluorine substitution, combined with the versatility of the pyrrolidine scaffold, continue to provide a fertile ground for the development of novel therapeutics. Future research will likely focus on:
-
Exploring new biological targets: Expanding the application of these derivatives to other disease areas, including neurodegenerative diseases and oncology.[5][6][7]
-
Developing more efficient and stereoselective synthetic methods: Enabling the synthesis of a wider diversity of fluorinated pyrrolidines.
-
In-depth structure-activity relationship (SAR) studies: To better understand the impact of fluorine substitution on biological activity and to guide the design of more potent and selective compounds.
-
Application of computational methods: Utilizing molecular modeling and QSAR studies to predict the activity of new derivatives and to elucidate their binding modes.
References
- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Effects of Fluoride on the Expression of p38MAPK Signaling Pathway-Related Genes and Proteins in Spleen Lymphocytes of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate
Introduction
(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a building block for Dipeptidyl Peptidase IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[1][2] The specific stereochemistry of the molecule, with a cyano group at the 2-position and a fluorine atom at the 4-position, is crucial for its biological activity.[3][4] This document provides a detailed experimental protocol for the multi-step synthesis of this compound, starting from the commercially available (2S,4R)-N-Boc-4-hydroxyproline. The protocol is intended for researchers and scientists in the field of medicinal chemistry and drug development.
Overall Synthetic Scheme
The synthesis commences with the protection of the carboxylic acid of (2S,4R)-N-Boc-4-hydroxyproline as a methyl ester. This is followed by the fluorination of the hydroxyl group with inversion of stereochemistry using a deoxyfluorinating agent. The methyl ester is then converted to a primary amide, which is subsequently dehydrated to yield the target nitrile.
Experimental Protocols
Step 1: Synthesis of (2S,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (2)
-
Materials: (2S,4R)-N-Boc-4-hydroxyproline (1), Methanol (MeOH), Sulfuric acid (H₂SO₄), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of (2S,4R)-N-Boc-4-hydroxyproline (1) (10.0 g, 43.2 mmol) in methanol (100 mL) at 0 °C, slowly add concentrated sulfuric acid (2.4 mL, 43.2 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product (2).
-
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield pure (2S,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (2).
-
Step 2: Synthesis of (2S,4S)-1-tert-Butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate (3)
-
Materials: (2S,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (2), Diethylaminosulfur trifluoride (DAST), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃), Brine, Magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve (2S,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (2) (8.0 g, 32.6 mmol) in anhydrous dichloromethane (80 mL) and cool the solution to -78 °C under a nitrogen atmosphere.
-
Slowly add diethylaminosulfur trifluoride (DAST) (5.2 mL, 39.1 mmol) to the solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate (2 x 40 mL) and brine (40 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield (2S,4S)-1-tert-Butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate (3).
-
Step 3: Synthesis of (2S,4S)-tert-Butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate (4)
-
Materials: (2S,4S)-1-tert-Butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate (3), Ammonia (7N solution in MeOH), Methanol (MeOH).
-
Procedure:
-
To a solution of (2S,4S)-1-tert-Butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate (3) (6.0 g, 24.3 mmol) in methanol (30 mL), add a 7N solution of ammonia in methanol (60 mL).
-
Stir the reaction mixture in a sealed vessel at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude product (4).
-
The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel (Eluent: Methanol/Dichloromethane gradient).
-
Step 4: Synthesis of this compound (5)
-
Materials: (2S,4S)-tert-Butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate (4), Trifluoroacetic anhydride (TFAA), Triethylamine (TEA), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃), Brine, Magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve (2S,4S)-tert-Butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate (4) (4.5 g, 19.4 mmol) in anhydrous dichloromethane (90 mL) and cool the solution to 0 °C.
-
Add triethylamine (8.1 mL, 58.1 mmol) to the solution.
-
Slowly add trifluoroacetic anhydride (4.1 mL, 29.1 mmol) to the reaction mixture.
-
Stir the reaction at 0 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield the final product, this compound (5).
-
Data Presentation
| Step | Compound Name | Starting Material (g) | Product (g) | Yield (%) | Molecular Formula | Molecular Weight ( g/mol ) | Analytical Data (Expected) |
| 1 | (2S,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | 10.0 | C₁₁H₁₉NO₅ | 245.27 | ¹H NMR, ¹³C NMR, MS | ||
| 2 | (2S,4S)-1-tert-Butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate | 8.0 | C₁₁H₁₈FNO₄ | 247.26 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS | ||
| 3 | (2S,4S)-tert-Butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate | 6.0 | C₁₀H₁₇FN₂O₃ | 232.25 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS | ||
| 4 | This compound | 4.5 | C₁₀H₁₅FN₂O₂ | 214.24 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, Elemental Analysis |
Experimental Workflow
References
- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate | 1330286-47-9 | Benchchem [benchchem.com]
- 4. Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fluorination of N-Boc-4-hydroxypyrrolidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The fluorination of pyrrolidine scaffolds, in particular, is of significant interest due to their prevalence in a wide range of biologically active compounds. This document provides detailed application notes and experimental protocols for the deoxyfluorination of N-Boc-4-hydroxypyrrolidine-2-carbonitrile to yield N-Boc-4-fluoropyrrolidine-2-carbonitrile, a valuable building block in the synthesis of various therapeutic agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1][2]
This guide focuses on the use of two common and effective fluorinating reagents: Diethylaminosulfur trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Both reagents are nucleophilic fluorinating agents capable of converting hydroxyl groups to fluorine atoms.[3] While DAST is a widely used and cost-effective option, it is known to be thermally unstable and can promote rearrangement side reactions.[4][5] Deoxo-Fluor is a more thermally stable alternative, often providing comparable or improved yields with a better safety profile.[3][6]
Comparison of Fluorination Methods
The selection of a suitable fluorinating agent and reaction conditions is critical for a successful and efficient synthesis. The following table summarizes key quantitative data for the fluorination of N-Boc-4-hydroxypyrrolidine derivatives using DAST and Deoxo-Fluor, based on analogous reactions reported in the literature.
| Fluorinating Agent | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| DAST | N-Boc-4-hydroxy-L-proline methyl ester | CH₂Cl₂ | -78 to rt | 2 | 85 | Analogous reaction[7] |
| Deoxo-Fluor | Generic Alcohol | CH₂Cl₂ | 0 to rt | 1-3 | 80-95 | General Protocol |
| DAST | (S)-α-hydroxy-β-ketoester | CH₂Cl₂ | rt | 40 | 95 | Analogous reaction[8] |
Experimental Protocols
Safety Precautions: Fluorination reactions should be conducted in a well-ventilated fume hood. DAST and Deoxo-Fluor are moisture-sensitive and can release HF upon contact with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn at all times. DAST is thermally unstable and should not be heated above 90 °C.
Protocol 1: Fluorination using Diethylaminosulfur Trifluoride (DAST)
This protocol is adapted from established procedures for the fluorination of N-Boc protected hydroxyproline esters.[7]
Materials:
-
N-Boc-4-hydroxypyrrolidine-2-carbonitrile (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Dissolve N-Boc-4-hydroxypyrrolidine-2-carbonitrile in anhydrous CH₂Cl₂ (approximately 0.1-0.2 M concentration) in a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST dropwise to the stirred solution via the dropping funnel over a period of 15-20 minutes. Maintain the internal temperature below -65 °C during the addition.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂ (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-4-fluoropyrrolidine-2-carbonitrile.
Protocol 2: Fluorination using Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)
This protocol provides a potentially safer alternative to DAST with comparable efficacy.
Materials:
-
N-Boc-4-hydroxypyrrolidine-2-carbonitrile (1.0 eq)
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a dry flask under an inert atmosphere, dissolve N-Boc-4-hydroxypyrrolidine-2-carbonitrile in anhydrous CH₂Cl₂ (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Deoxo-Fluor to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench with saturated aqueous NaHCO₃.
-
Work up the reaction as described in Protocol 1 (steps 7-11) to isolate and purify the N-Boc-4-fluoropyrrolidine-2-carbonitrile.
Visualizing the Workflow
Caption: General workflow for the deoxyfluorination of N-Boc-4-hydroxypyrrolidine-2-carbonitrile.
Signaling Pathways and Logical Relationships
The reaction mechanism for deoxyfluorination with DAST or Deoxo-Fluor proceeds through the formation of a fluoro-alkoxy-sulfurane intermediate. The hydroxyl group of the substrate attacks the sulfur atom of the fluorinating agent, leading to the displacement of a fluoride ion and the formation of an intermediate. Subsequent intramolecular or intermolecular nucleophilic attack by the fluoride ion on the carbon atom bearing the oxygen, with the concomitant departure of the sulfur-containing leaving group, results in the formation of the carbon-fluorine bond. With chiral centers, this reaction often proceeds with inversion of stereochemistry.
Caption: Simplified logical diagram of the deoxyfluorination reaction mechanism.
References
- 1. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DAST - Enamine [enamine.net]
- 5. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate in the Synthesis of Potent DPP-4 Inhibitors
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. A key structural motif in many potent DPP-4 inhibitors is the cyanopyrrolidine "warhead," which forms a reversible covalent bond with the catalytic serine residue of the enzyme. The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1] (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate is a chiral building block that combines the essential cyanopyrrolidine core with a strategically placed fluorine atom, making it a valuable intermediate in the synthesis of novel and effective DPP-4 inhibitors.
These application notes provide a detailed overview of the use of this compound in the synthesis of DPP-4 inhibitors, including experimental protocols and quantitative data for researchers in drug discovery and development.
Key Advantages of Fluorination
The introduction of a fluorine atom at the 4-position of the pyrrolidine ring offers several advantages in the design of DPP-4 inhibitors:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the molecule less susceptible to metabolic degradation.
-
Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the pyrrolidine nitrogen, which can influence binding interactions and pharmacokinetic properties.
-
Improved Binding Affinity: The fluorine atom can participate in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the enzyme's active site.
-
Conformational Control: The stereospecific placement of the fluorine atom can lock the pyrrolidine ring in a conformation that is optimal for binding to the DPP-4 enzyme.
Synthetic Strategy Overview
The general synthetic approach for utilizing this compound in the synthesis of DPP-4 inhibitors involves a two-step process:
-
Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is removed under acidic conditions to yield the free secondary amine, (2S,4S)-4-fluoropyrrolidine-2-carbonitrile.
-
Coupling: The resulting fluorinated cyanopyrrolidine intermediate is then coupled with a suitable carboxylic acid or an activated acyl derivative to introduce the desired side chain, completing the synthesis of the target DPP-4 inhibitor.
Caption: General synthetic pathway for DPP-4 inhibitors.
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the key intermediate, (2S,4S)-4-fluoropyrrolidine-2-carbonitrile.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (10 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford (2S,4S)-4-fluoropyrrolidine-2-carbonitrile as a salt or free base, which can be used in the next step without further purification.
Caption: Workflow for the deprotection of the starting material.
Protocol 2: Synthesis of a Novel DPP-4 Inhibitor (Example based on literature[2])
This protocol outlines the coupling of the deprotected intermediate with a representative carboxylic acid to yield a potent DPP-4 inhibitor.
Materials:
-
(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile (from Protocol 1)
-
Substituted β-amino carboxylic acid (e.g., (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid) (1.0 eq)
-
HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted β-amino carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of (2S,4S)-4-fluoropyrrolidine-2-carbonitrile (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated ammonium chloride solution (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure DPP-4 inhibitor.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and activity of DPP-4 inhibitors derived from (2S,4S)-4-fluoropyrrolidine-2-carbonitrile, as reported in the scientific literature.[2][3]
Table 1: Reaction Yields and Purity
| Step | Product | Yield (%) | Purity (HPLC) |
| Deprotection | (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile | >95% (crude) | >90% |
| Coupling | Novel DPP-4 Inhibitor (e.g., Compound 9l[2]) | 60-80% | >98% |
Table 2: Biological Activity of Synthesized DPP-4 Inhibitors
| Compound | DPP-4 IC50 (nM)[2] | Selectivity vs. DPP-8 (fold) | Selectivity vs. DPP-9 (fold) |
| Compound 8l | 50 | >200 | >200 |
| Compound 9l | 10 | 898 | 566 |
| Vildagliptin | 62 | >100 | >100 |
Table 3: Pharmacokinetic Properties of a Representative Inhibitor (Compound 8l[2])
| Parameter | Value |
| Oral Bioavailability (F%) in rats | 53.2 |
| Half-life (t1/2) in rats (h) | 2.74 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel, potent, and selective DPP-4 inhibitors. The strategic incorporation of fluorine enhances key drug-like properties, leading to compounds with improved efficacy and pharmacokinetic profiles. The provided protocols and data serve as a comprehensive guide for researchers and scientists engaged in the development of next-generation antidiabetic agents.
References
- 1. (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile Hydrochloride [myskinrecipes.com]
- 2. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Boc Deprotection of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate
Introduction
(2S,4S)-2-cyano-4-fluoropyrrolidine is a valuable chiral building block in medicinal chemistry and drug discovery, notably utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1][2] The synthesis of this and related compounds often involves the use of a tert-butyloxycarbonyl (Boc) protecting group for the pyrrolidine nitrogen. The efficient removal of the Boc group is a critical step in the synthetic route to access the free amine for further functionalization.
This application note provides a detailed protocol for the acidic deprotection of the Boc group from (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate. The most common and effective methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate solvent.[3][4][5][6][7] These methods are generally high-yielding and proceed under mild conditions.
Deprotection Strategy
The acid-catalyzed removal of the Boc group proceeds via protonation of the carbamate oxygen, followed by the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation, carbon dioxide, and the free amine.[8][9] The resulting amine is typically obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride), which can then be neutralized in a subsequent work-up step if the free amine is desired.
Two primary protocols are presented here: one utilizing Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and another employing Hydrochloric Acid (HCl) in 1,4-Dioxane. The choice between these methods may depend on the downstream application, desired salt form of the product, and solvent compatibility with other functional groups.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the Boc deprotection of this compound based on established methodologies for similar substrates.
| Parameter | Method 1: TFA/DCM | Method 2: 4M HCl in Dioxane |
| Starting Material | This compound | This compound |
| Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrogen Chloride (HCl) in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Reagent Equivalents | 5-10 | 5-10 |
| Concentration | 0.1 - 0.5 M | 0.1 - 0.5 M |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 3 hours | 1 - 4 hours |
| Typical Yield | >95% (as TFA salt) | >95% (as HCl salt) |
| Product Form | Trifluoroacetate salt | Hydrochloride salt |
Experimental Protocols
Method 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM) (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-3 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To the resulting residue, add cold diethyl ether to precipitate the product as the trifluoroacetate salt.
-
Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield (2S,4S)-2-cyano-4-fluoropyrrolidine trifluoroacetate.
Method 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous 1,4-Dioxane (10-20 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.
-
To the stirred solution, add 4M HCl in 1,4-Dioxane (5-10 equivalents) at room temperature.
-
Stir the reaction mixture for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.
-
Add cold diethyl ether to the residue to induce precipitation of the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford (2S,4S)-2-cyano-4-fluoropyrrolidine hydrochloride.[3][4][7][10]
Visualizations
Boc Deprotection Signaling Pathway
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Workflow for Boc Deprotection
Caption: General experimental workflow for Boc deprotection.
Safety Precautions
-
Both Trifluoroacetic Acid (TFA) and concentrated solutions of Hydrogen Chloride (HCl) are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dichloromethane (DCM) is a suspected carcinogen and should be handled in a fume hood.
-
1,4-Dioxane is a flammable liquid and a suspected carcinogen; handle with appropriate precautions.
-
The deprotection reaction generates carbon dioxide and isobutylene gas; ensure the reaction vessel is not sealed to avoid pressure build-up.[9]
Conclusion
The protocols described provide reliable and efficient methods for the Boc deprotection of this compound. Both the TFA/DCM and HCl/Dioxane methods are effective, and the choice will largely depend on the specific requirements of the subsequent synthetic steps. Careful monitoring of the reaction and adherence to safety precautions are essential for a successful outcome.
References
- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. commonorganicchemistry.com [commonorganicchemistry.com]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Application Note: Determination of Enantiomeric Purity of 4-Fluoropyrrolidine Derivatives by High-Performance Liquid Chromatography (HPLC)
Introduction
4-Fluoropyrrolidine derivatives are important chiral building blocks in medicinal chemistry and drug development. The stereochemistry of these compounds can significantly influence their pharmacological and toxicological properties. Therefore, the accurate determination of enantiomeric purity is a critical aspect of quality control in the synthesis and development of new chemical entities containing this scaffold. This application note presents two robust HPLC methods for determining the enantiomeric purity of 4-fluoropyrrolidine derivatives: a direct method using a chiral stationary phase (CSP) and an indirect method involving pre-column derivatization.
There are two primary strategies for separating enantiomers by HPLC. The first is a direct approach that utilizes a chiral stationary phase (CSP) designed to interact differently with each enantiomer, resulting in different retention times.[1] The second is an indirect method where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral stationary phase.[1][2] Polysaccharide-based CSPs are particularly versatile and widely used for the direct separation of a broad range of chiral compounds.[1]
Part 1: Direct Chiral HPLC Method
This method describes the separation of enantiomers of a model compound, (R)- and (S)-1-(tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine, using a polysaccharide-based chiral stationary phase.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Reagents: HPLC grade n-hexane, ethanol, and diethylamine.
-
Sample: Racemic standard of 1-(tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine, and individual enantiomer standards if available.
2. Chromatographic Conditions A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Ethanol:Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of mobile phase. |
3. System Suitability Before sample analysis, the system suitability should be verified by injecting a solution of the racemic standard six times. The system is deemed suitable for use if the resolution between the two enantiomer peaks is not less than 1.5 and the relative standard deviation (RSD) for the peak areas is not more than 2.0%.
4. Data Analysis The enantiomeric excess (% ee) is calculated using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Data Presentation
Table 1: Retention Times and Resolution for the Enantiomeric Separation of 1-(tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (S)-enantiomer | 8.52 | \multirow{2}{*}{2.1} |
| (R)-enantiomer | 9.78 |
Experimental Workflow Diagram
Caption: Workflow for the direct HPLC method.
Part 2: Indirect Chiral HPLC Method via Diastereomer Formation
This method is an alternative for laboratories that do not have a wide range of chiral columns. It involves the derivatization of the 4-fluoropyrrolidine derivative with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), to form diastereomers that can be separated on a standard reversed-phase C18 column.[3]
Experimental Protocol
1. Derivatization Procedure
-
To 1 mg of the 4-fluoropyrrolidine derivative in a vial, add 200 µL of acetone and 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 50 µL of 1 M sodium bicarbonate solution.
-
Heat the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with 50 µL of 2 M HCl.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
2. Instrumentation and Materials
-
HPLC System: As described in Part 1.
-
Column: Hypersil GOLD C18, 150 x 4.6 mm, 5 µm (or equivalent reversed-phase column).
-
Reagents: HPLC grade acetonitrile and water, trifluoroacetic acid (TFA), Marfey's reagent, acetone, sodium bicarbonate, and hydrochloric acid.
3. Chromatographic Conditions A summary of the chromatographic conditions for the separation of the diastereomers is provided below.
| Parameter | Condition |
| Column | Hypersil GOLD C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 30% B to 70% B over 20 minutes |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 340 nm |
| Injection Volume | 20 µL |
4. Data Analysis The enantiomeric purity is determined by the relative peak areas of the two diastereomers. The % ee is calculated using the same formula as in the direct method.
Data Presentation
Table 2: Retention Times and Resolution for the Diastereomeric Separation
| Diastereomer | Retention Time (min) | Resolution (Rs) |
| L-D enantiomer | 15.3 | \multirow{2}{*}{>3.0} |
| L-L enantiomer | 16.8 |
Logical Relationship Diagram
Caption: Logical steps of the indirect HPLC method.
Both the direct and indirect HPLC methods presented in this application note are suitable for determining the enantiomeric purity of 4-fluoropyrrolidine derivatives. The direct method using a chiral stationary phase is generally simpler and faster as it does not require a derivatization step.[1] However, the indirect method provides an excellent alternative when a suitable chiral column is not available and can often lead to very high resolution between the resulting diastereomers.[4][5] The choice of method will depend on the available resources and the specific requirements of the analysis. Both methods should be properly validated according to ICH guidelines to ensure accuracy, precision, and robustness.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Chiral Separation of (2S,4S)- and (2S,4R)-4-Fluoropyrrolidine Diastereomers: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the chiral separation of the diastereomers (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid and (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid. The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) with an amino-based stationary phase, offering a robust and reproducible approach for the analysis and purification of these important fluorinated proline analogs.
Introduction
Fluorinated pyrrolidines are key building blocks in medicinal chemistry, often incorporated into bioactive molecules to enhance properties such as metabolic stability and binding affinity. The stereochemistry at the C4 position of 4-fluoropyrrolidine derivatives can significantly impact the biological activity and pharmacological profile of drug candidates. Consequently, the ability to separate and quantify the individual diastereomers, (2S,4S)-4-fluoropyrrolidine and (2S,4R)-4-fluoropyrrolidine, is critical during drug discovery and development.
This document outlines a High-Performance Liquid Chromatography (HPLC) method that effectively separates these polar and hydrophilic diastereomers. The protocol is adapted from established methods for the separation of amino acids under HILIC conditions, which has proven effective for retaining and resolving highly polar compounds that are challenging to separate by reversed-phase chromatography.[1][2]
Principle of Separation
The separation is achieved using a HILIC method on a stationary phase with bonded amino groups. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of a more polar aqueous solvent. This creates a water-enriched layer on the surface of the stationary phase. Polar analytes, such as the fluoropyrrolidine diastereomers, partition between this aqueous layer and the bulk mobile phase. The differential partitioning of the two diastereomers, based on subtle differences in their polarity and interaction with the stationary phase, leads to their separation. The amino groups on the stationary phase can also act as weak anion exchangers, further enhancing the selectivity for polar analytes like amino acids.[1][2]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the chiral separation of (2S,4S)- and (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid.
Materials and Reagents
-
Analytes: Racemic mixture of (2S,4S)- and (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid
-
Solvents:
-
Acetonitrile (ACN), HPLC grade or higher
-
Water, HPLC grade or higher
-
Ammonium Formate
-
-
Column: Phenomenex Luna® 3 µm NH2, 150 x 4.6 mm (or equivalent amino-based HILIC column)
-
HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).
Sample Preparation
-
Standard Solution: Prepare a stock solution of the racemic 4-fluoropyrrolidine-2-carboxylic acid mixture at a concentration of 1 mg/mL in a solvent mixture of 50:50 acetonitrile:water.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the mobile phase as the diluent.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.
HPLC Method
The following table summarizes the optimized HPLC conditions for the separation.
| Parameter | Condition |
| Column | Phenomenex Luna® 3 µm NH2, 150 x 4.6 mm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.3 |
| Mobile Phase B | 10 mM Ammonium Formate in Acetonitrile, pH 3.3 |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detection | UV at 210 nm or Mass Spectrometry (MS) with Electrospray Ionization (ESI) in positive ion mode. |
Data Analysis
-
Peak Identification: Identify the two separated peaks corresponding to the (2S,4S) and (2S,4R) diastereomers based on their retention times. The elution order may need to be confirmed with individual standards if available.
-
Quantitative Analysis: Integrate the peak areas of the two diastereomers.
-
Calculation of Resolution: Calculate the resolution (Rs) between the two peaks to assess the quality of the separation. A resolution of ≥ 1.5 is generally considered baseline separation.
Expected Results and Data Presentation
The described HPLC method is expected to provide good resolution between the (2S,4S)- and (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid diastereomers. The following table presents hypothetical quantitative data that could be obtained from this separation, which should be replaced with actual experimental results.
| Diastereomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid | 8.5 | 125000 | - |
| (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid | 9.8 | 123000 | 1.8 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the chiral separation of the 4-fluoropyrrolidine diastereomers.
Caption: Experimental workflow for the chiral separation of 4-fluoropyrrolidine diastereomers.
Logical Relationship of Separation Parameters
The following diagram illustrates how different experimental parameters influence the chiral separation outcome.
Caption: Influence of experimental parameters on chiral separation performance.
Conclusion
The HILIC method detailed in this application note provides an effective and reliable means for the chiral separation of (2S,4S)- and (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid diastereomers. The use of an amino-based stationary phase allows for sufficient retention and resolution of these polar compounds. This protocol serves as a valuable starting point for researchers in the pharmaceutical and related industries, enabling accurate quantification and purification of these critical chiral building blocks. Further optimization of mobile phase composition and gradient profile may be performed to enhance separation for specific applications.
References
Application Notes and Protocols for the Scale-up Synthesis of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate is a key chiral building block in the synthesis of various pharmaceutical compounds, notably as an intermediate for Dipeptidyl Peptidase-IV (DPP-IV) inhibitors used in the management of type 2 diabetes. The stereospecific incorporation of a fluorine atom and a cyano group into the pyrrolidine ring is crucial for its biological activity. As drug candidates progress from discovery to clinical trials and commercialization, the development of a robust, scalable, and cost-effective synthetic process for this intermediate becomes paramount.
These application notes provide a comprehensive overview of the key considerations and a general protocol for the scale-up synthesis of this compound, moving from laboratory-scale to pilot plant or industrial production.
Key Scale-up Considerations
The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges. The following points are critical for the successful scale-up of the synthesis of this compound:
-
Starting Material Selection and Quality: The synthesis typically commences from a chiral precursor such as N-Boc-trans-4-hydroxy-L-proline methyl ester. For large-scale production, the consistent quality, availability, and cost of this starting material are crucial. Sourcing from a reliable supplier with well-defined specifications is essential.
-
Reagent Selection for Fluorination: While laboratory-scale syntheses might employ reagents like diethylaminosulfur trifluoride (DAST), these are often unsuitable for large-scale production due to their cost, thermal instability, and the formation of hazardous byproducts. Alternative and safer fluorinating agents should be considered for pilot and industrial scale.
-
Solvent Selection and Volume: The choice of solvents should be guided by factors such as reaction performance, safety (flashpoints, toxicity), environmental impact (green chemistry principles), and ease of recovery and recycling. The solvent volume per unit of starting material should be optimized to ensure efficient reaction kinetics, facilitate heat transfer, and minimize waste.
-
Reaction Conditions and Control: Temperature, pressure, and reaction time are critical parameters that need to be precisely controlled in large reactors. The exothermic nature of certain steps, such as fluorination, requires efficient heat management to prevent runaway reactions and ensure product quality and safety.
-
Work-up and Isolation Procedures: Laboratory-scale work-up procedures involving extractions with large volumes of solvents and chromatography are often not feasible on an industrial scale. The process should be designed for simple and efficient isolation of the product, for example, through crystallization or distillation.
-
Impurity Profile and Control: The impurity profile of the final product must be well-characterized and controlled. Understanding the origin of impurities and developing strategies to minimize their formation during the reaction and remove them during purification is a critical aspect of process development.
-
Safety and Environmental Considerations: A thorough hazard and operability (HAZOP) analysis should be conducted for the scaled-up process. This includes evaluating the toxicity and reactivity of all reagents and intermediates, as well as implementing appropriate containment and emergency procedures. Waste minimization and the development of environmentally benign processes are also key considerations.
Synthetic Pathway Overview
A common synthetic route to this compound starts from N-Boc-4-hydroxy-L-proline. The key transformations involve the conversion of the hydroxyl group to a fluorine atom with inversion of stereochemistry and the transformation of the carboxylic acid functionality into a cyano group.
Caption: General synthetic pathway.
Experimental Protocols
The following protocols provide a general framework for the synthesis. Specific quantities, reaction times, and temperatures may need to be optimized based on the scale of the reaction and the specific equipment used.
Protocol 1: Laboratory-Scale Synthesis (Exemplary)
Step 1: Amidation of N-Boc-4-hydroxy-L-proline
-
To a solution of N-Boc-4-hydroxy-L-proline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours.
-
Bubble ammonia gas through the reaction mixture or add a solution of aqueous ammonia.
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, perform an appropriate aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-4-hydroxy-L-prolinamide.
Step 2: Fluorination of N-Boc-4-hydroxy-L-prolinamide
-
Dissolve N-Boc-4-hydroxy-L-prolinamide (1 equivalent) in an anhydrous aprotic solvent like DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C.
-
Slowly add a solution of a fluorinating agent such as DAST (1.2 equivalents) in DCM.
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or HPLC.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude (2S,4S)-1-Boc-4-fluoro-pyrrolidine-2-carboxamide.
Step 3: Dehydration of (2S,4S)-1-Boc-4-fluoro-pyrrolidine-2-carboxamide
-
Dissolve the crude carboxamide (1 equivalent) in a suitable solvent such as pyridine or a mixture of DCM and triethylamine.
-
Cool the solution to 0 °C.
-
Add a dehydrating agent like trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃) dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or HPLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Pilot-Scale Synthesis Considerations and Workflow
For a pilot-plant scale synthesis, the laboratory protocol needs significant modifications to ensure safety, efficiency, and scalability.
Caption: Pilot-scale synthesis workflow.
Key Modifications for Scale-up:
-
Amidation: Instead of gaseous ammonia, a solution of ammonium hydroxide might be used. The reaction can be carried out in a glass-lined reactor with good agitation and temperature control.
-
Fluorination: Replace DAST with a more suitable large-scale fluorinating agent like PyFluor or XtalFluor, which are generally safer and easier to handle. The addition of the fluorinating agent should be done at a controlled rate to manage the exotherm. A robust cooling system for the reactor is essential.
-
Dehydration: The use of TFAA or POCl₃ at scale requires careful handling due to their corrosive nature. The reaction should be performed in a reactor equipped with a scrubber to neutralize any acidic off-gases.
-
Purification: Instead of chromatography, the final product should be purified by crystallization. This requires identifying a suitable solvent system that provides good recovery and high purity.
Data Presentation
The following tables provide a hypothetical comparison of key parameters between a laboratory-scale and a pilot-scale synthesis. Actual data will vary depending on the specific process and equipment.
Table 1: Comparison of Reaction Parameters
| Parameter | Laboratory Scale (10 g) | Pilot Scale (10 kg) | Key Considerations for Scale-up |
| Starting Material | N-Boc-4-hydroxy-L-proline | N-Boc-4-hydroxy-L-proline | Consistent purity and particle size. |
| Fluorinating Agent | DAST | PyFluor / XtalFluor | Safety, cost, and handling at scale. |
| Solvent Volume | ~200 mL | ~200 L | Optimized for mass transfer and heat exchange. |
| Reaction Time (Fluorination) | 12-24 hours | 8-16 hours | Optimized for reactor efficiency and impurity profile. |
| Purification Method | Column Chromatography | Crystallization | Scalability and cost-effectiveness. |
Table 2: Comparison of Yield and Purity
| Parameter | Laboratory Scale | Pilot Scale | Target Specification |
| Overall Yield | 40-50% | 55-65% | > 60% |
| Purity (HPLC) | > 98% | > 99% | > 99.5% |
| Key Impurity 1 | < 0.5% | < 0.1% | < 0.1% |
| Key Impurity 2 | < 0.3% | < 0.1% | < 0.1% |
Conclusion
The successful scale-up of the synthesis of this compound requires a thorough understanding of the chemical process and careful consideration of engineering, safety, and economic factors. By moving away from hazardous and expensive laboratory reagents and optimizing the process for large-scale equipment, it is possible to develop a robust and efficient manufacturing process for this important pharmaceutical intermediate. The provided protocols and considerations serve as a guide for researchers and process chemists in this endeavor. Continuous process improvement and optimization will be key to achieving a truly commercial-scale synthesis.
Application Notes: (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a pathway to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The compound, (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate , represents a versatile chiral building block with significant potential in the discovery of novel antiviral drugs, particularly protease inhibitors. Its unique structural features—a stereochemically defined pyrrolidine ring, a fluorine substituent, and a cyano group—make it an attractive starting point for the synthesis of complex molecules targeting viral replication.
The pyrrolidine core provides a rigid scaffold that can mimic peptide structures and orient functional groups for optimal interaction with biological targets.[1][2] The introduction of a fluorine atom can improve metabolic stability, membrane permeability, and binding affinity by altering the molecule's electronic properties and pKa.[3][4][5] Furthermore, the nitrile group is a key pharmacophore in many enzyme inhibitors, capable of forming reversible or irreversible covalent bonds with catalytic residues, such as the cysteine in viral proteases.[6][7][8]
This document provides a detailed overview of the potential applications of this compound in antiviral drug discovery, with a focus on its role as a precursor for protease inhibitors like Nirmatrelvir (a component of Paxlovid). Included are general experimental protocols for its derivatization and a discussion of the mechanism of action of the resulting antiviral compounds.
Rationale for Use in Antiviral Drug Discovery
The design of potent and selective antiviral agents often relies on the use of peptidomimetic scaffolds that can effectively inhibit viral enzymes essential for replication. This compound is an ideal candidate for this purpose due to the following reasons:
-
Stereochemical Control: The defined stereochemistry at the 2 and 4 positions is crucial for precise interactions with the chiral environment of an enzyme's active site.
-
Fluorine Substitution: The fluorine atom at the 4-position can enhance metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes. It can also increase lipophilicity, which may improve cell membrane permeability and oral bioavailability.[3][9]
-
Nitrile "Warhead": The 2-cyano group serves as a key electrophilic "warhead" that can react with nucleophilic residues, such as the catalytic cysteine of viral proteases, to form a covalent adduct. This can lead to potent and long-lasting inhibition of the enzyme.[6][10][11]
-
Synthetic Versatility: The Boc-protected amine allows for straightforward deprotection and subsequent coupling with other molecular fragments, such as peptide chains or heterocyclic moieties, to build more complex drug candidates.
Application in the Synthesis of Protease Inhibitors
While a direct synthetic route from this compound to a marketed antiviral drug is not extensively documented in publicly available literature, its structural motifs are highly relevant to the synthesis of protease inhibitors. For instance, the antiviral drug Nirmatrelvir contains a bicyclic proline-like structure that engages the main protease (Mpro or 3CLpro) of SARS-CoV-2. The principles of incorporating a pyrrolidine scaffold and a nitrile warhead are central to its mechanism of action.
Below is a generalized workflow illustrating how a building block like this compound could be utilized in the synthesis of a hypothetical protease inhibitor.
Caption: Hypothetical synthetic workflow for a protease inhibitor.
Quantitative Data for Key Synthetic Transformations
The following table summarizes typical reaction conditions and yields for the key synthetic steps involved in the derivatization of this compound. These are representative values based on analogous transformations reported in the literature.
| Transformation | Reagents and Conditions | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Boc Deprotection | 4M HCl in 1,4-Dioxane | 1,4-Dioxane | 25 | 1-4 | >90 |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0-25 | 0.5-2 | >90 | |
| Amide Coupling | HATU, DIPEA | DMF | 0-25 | 2-12 | 70-95 |
| EDC, HOBt, DIPEA | DCM or DMF | 0-25 | 4-24 | 60-90 | |
| T3P, Pyridine | Ethyl Acetate | 25-50 | 2-8 | 75-95 |
Experimental Protocols
The following are generalized protocols for the key transformations outlined above. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free secondary amine.
Caption: Experimental workflow for Boc deprotection.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous 1,4-Dioxane.
-
To the stirred solution, add 4M HCl in 1,4-Dioxane (4.0-5.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
To the resulting residue, add diethyl ether and stir to induce precipitation of the hydrochloride salt of the product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired product.
Protocol 2: Amide Coupling of the Deprotected Pyrrolidine
This protocol describes the coupling of the deprotected pyrrolidine amine with a carboxylic acid to form an amide bond.
Caption: Experimental workflow for amide coupling.
Materials:
-
Deprotected (2S,4S)-2-cyano-4-fluoropyrrolidine hydrochloride
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
Stir the mixture at 0 °C for 15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected (2S,4S)-2-cyano-4-fluoropyrrolidine hydrochloride (1.2 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Mechanism of Action of Resulting Protease Inhibitors
A protease inhibitor derived from this compound would likely target a viral cysteine protease, such as the SARS-CoV-2 main protease (Mpro). The inhibition mechanism is crucial for halting viral replication.
The SARS-CoV-2 Mpro is essential for processing viral polyproteins into functional non-structural proteins, which are necessary for the assembly of the replication-transcription complex.[12][13][14] Inhibition of Mpro blocks this process, thereby preventing the virus from multiplying.[15][16]
The nitrile group of the inhibitor plays a key role in this process. It acts as an electrophile that is attacked by the nucleophilic thiol group of the catalytic cysteine residue (Cys145) in the Mpro active site.[10] This forms a reversible covalent thioimidate adduct, effectively blocking the enzyme's activity.[11]
Caption: SARS-CoV-2 Mpro inhibition pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel antiviral agents. Its unique combination of stereochemistry, fluorine substitution, and a nitrile functional group provides a strong foundation for the design of potent and selective protease inhibitors. The general protocols and mechanistic insights provided in these application notes serve as a guide for researchers in the field of antiviral drug discovery to explore the full potential of this and related fluorinated pyrrolidine scaffolds. Further research into the synthesis and biological evaluation of compounds derived from this building block is warranted and holds promise for the development of next-generation antiviral therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Essential process for SARS-CoV-2 viral replication visualized [asbmb.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of (2S,4S)-4-fluoropyrrolidine-2-carbonitrile hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (2S,4S)-4-fluoropyrrolidine-2-carbonitrile hydrochloride from its Boc-protected precursor, tert-butyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate. The tert-butyloxycarbonyl (Boc) protecting group is efficiently removed under acidic conditions using hydrogen chloride in 1,4-dioxane to yield the desired hydrochloride salt. This compound is a key building block in medicinal chemistry, notably in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1][2][3] This protocol outlines the necessary reagents, equipment, and procedural steps, along with data presentation and a workflow visualization to ensure reproducible and efficient synthesis.
Introduction
Fluorinated pyrrolidines are significant structural motifs in modern drug discovery, offering unique conformational constraints and improved metabolic stability to parent molecules.[4] The title compound, (2S,4S)-4-fluoropyrrolidine-2-carbonitrile hydrochloride, is a valuable chiral intermediate. Its application as a precursor for potent and selective DPP-4 inhibitors has been demonstrated in several studies.[1][2] DPP-4 inhibitors represent a major class of oral hypoglycemic agents that function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), thereby enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner. The synthesis of this hydrochloride salt is a critical step in the development of novel therapeutics targeting DPP-4.
Data Presentation
The following table summarizes typical quantitative data for the Boc-deprotection of tert-butyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate. The data is compiled from standard laboratory practices for this type of transformation.
| Parameter | Value | Notes |
| Starting Material | tert-butyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate | - |
| Reagent | 4M HCl in 1,4-Dioxane | A significant molar excess is typically used. |
| Solvent | 1,4-Dioxane or Methanol | Dioxane is common, methanol can also be used.[5][6] |
| Reaction Time | 1 - 4 hours | Monitored by TLC or LC-MS. |
| Reaction Temperature | Room Temperature (20-25 °C) | - |
| Product Yield | >95% (Typical) | Often quantitative or near-quantitative. |
| Product Purity | >98% (Typical) | Determined by HPLC and/or NMR.[7] |
| Final Product Form | White to off-white solid | The hydrochloride salt generally precipitates.[6] |
Experimental Protocol
This protocol details the procedure for the removal of the Boc protecting group from tert-butyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate to yield (2S,4S)-4-fluoropyrrolidine-2-carbonitrile hydrochloride.
Materials:
-
tert-butyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate
-
4M Hydrogen Chloride in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane
-
Anhydrous Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
High-vacuum pump
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate (1 equivalent).
-
Dissolution: Dissolve the starting material in a minimal amount of anhydrous 1,4-dioxane under an inert atmosphere (Nitrogen or Argon).
-
Acid Addition: Cool the solution in an ice bath to 0 °C. To the stirred solution, slowly add 4M HCl in 1,4-dioxane (4-5 equivalents).
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. A precipitate of the hydrochloride salt may form during the reaction.[5]
-
Solvent Removal: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.
-
Product Precipitation and Isolation: To the resulting residue, add anhydrous diethyl ether to induce precipitation of the hydrochloride salt. Stir the suspension for 15-30 minutes.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Drying: Dry the collected solid under high vacuum to afford pure (2S,4S)-4-fluoropyrrolidine-2-carbonitrile hydrochloride.
Visualizations
The following diagrams illustrate the chemical reaction workflow and the biological signaling pathway in which the synthesized compound plays a role.
Caption: Experimental workflow for the synthesis of the target compound.
Caption: Role of DPP-4 inhibitors in glucose homeostasis.
References
- 1. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride | 1001354-51-3 | Benchchem [benchchem.com]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
Application Notes and Protocols for the Derivatization of the Cyano Group in 4-Fluoropyrrolidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the cyano group in 4-fluoropyrrolidine-2-carbonitrile, a key scaffold in medicinal chemistry, particularly for the development of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. The following sections detail procedures for converting the nitrile functionality into several key bioisosteres and functional groups: tetrazoles, amidines, carboxylic acids, and primary amines.
Introduction
The 4-fluoropyrrolidine scaffold is a privileged structural motif in drug discovery, offering favorable pharmacokinetic properties. The cyano group at the 2-position is a common feature in many DPP-4 inhibitors, where it can form a reversible covalent bond with a serine residue in the enzyme's active site.[1][2] Derivatization of this cyano group allows for the modulation of the compound's physicochemical and pharmacological properties, potentially leading to improved potency, selectivity, and duration of action. This document outlines validated methods for these transformations.
I. Conversion of Cyano Group to a Tetrazole Ring
The tetrazole ring is a well-established bioisostere for the carboxylic acid group and can also mimic the electronic properties of a nitrile.[3] The conversion of a nitrile to a 5-substituted-1H-tetrazole is a valuable strategy in medicinal chemistry.
Application Note
This protocol describes the [2+3] cycloaddition of an azide source with the cyano group of a 4-fluoropyrrolidine scaffold to form a tetrazole ring. This transformation is often catalyzed by a Lewis acid and can be performed under conventional heating or using flow chemistry for improved safety and scalability.[4]
Experimental Protocol: Continuous Flow Synthesis of (2S,4S)-4-Fluoro-1-(acyl)-pyrrolidine-2-(5-(1H-tetrazol-5-yl))
Materials:
-
(2S,4S)-4-Fluoro-1-(acyl)-pyrrolidine-2-carbonitrile (starting material)
-
Sodium azide (NaN₃)
-
N-Methyl-2-pyrrolidone (NMP)
-
Deionized water
-
Sodium nitrite (NaNO₂) (for quenching)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Flow reactor system (e.g., Vapourtec R-Series)
Procedure:
-
Prepare a solution of sodium azide (1.05 equivalents) in deionized water.
-
Dissolve the starting nitrile (1 equivalent) in NMP.
-
Combine the two solutions to form the reaction mixture.
-
Set up the flow reactor with a residence time of 20 minutes and a temperature of 180°C.
-
Pump the reaction mixture through the heated reactor.
-
The output from the reactor is passed through a back-pressure regulator and then to a collection vessel.
-
For continuous quenching of any unreacted azide, a stream of aqueous sodium nitrite can be mixed with the product stream before collection.[4]
-
After collection, the reaction mixture is diluted with ethyl acetate and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired tetrazole derivative.
Quantitative Data
| Starting Nitrile | Product | Reagents and Conditions | Yield | Reference |
| Aromatic Nitriles (general) | 5-Aryl-1H-tetrazoles | NaN₃, NMP/H₂O, Flow reactor, 180°C, 20 min | >90% (based on conversion) | [4] |
II. Conversion of Cyano Group to an Amidine
Amidines are basic functional groups that can engage in strong hydrogen bonding interactions and are often used in drug design to interact with key residues in target proteins.
Application Note
This protocol describes the synthesis of an amidine from the corresponding nitrile via a Pinner-type reaction, followed by aminolysis. This two-step procedure first forms an imidate intermediate, which is then converted to the amidine.
Experimental Protocol: Synthesis of (2S,4S)-4-Fluoro-1-(acyl)-pyrrolidine-2-carboximidamide
Step 1: Formation of the Imidate Intermediate
-
Suspend (2S,4S)-4-Fluoro-1-(acyl)-pyrrolidine-2-carbonitrile in anhydrous ethanol.
-
Cool the suspension to 0°C and bubble dry hydrogen chloride gas through the mixture until saturation.
-
Seal the reaction vessel and stir at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to obtain the crude imidate hydrochloride salt.
Step 2: Formation of the Amidine
-
Dissolve the crude imidate hydrochloride in anhydrous ethanol.
-
Cool the solution to 0°C and bubble ammonia gas through the solution for 30 minutes.
-
Seal the reaction vessel and stir at room temperature for 48 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired amidine.
III. Hydrolysis of Cyano Group to a Carboxylic Acid
Hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation that introduces a key acidic functional group, which can be crucial for solubility and target binding.
Application Note
This protocol details the acid-catalyzed hydrolysis of the cyano group on the 4-fluoropyrrolidine scaffold. This method typically requires strong acidic conditions and elevated temperatures to drive the reaction to completion.[5]
Experimental Protocol: Synthesis of (2S,4S)-4-Fluoro-1-(acyl)-pyrrolidine-2-carboxylic Acid
Materials:
-
(2S,4S)-4-Fluoro-1-(acyl)-pyrrolidine-2-carbonitrile
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Water
-
Diethyl ether
Procedure:
-
To a solution of (2S,4S)-4-Fluoro-1-(acyl)-pyrrolidine-2-carbonitrile in water, add an excess of concentrated hydrochloric acid.
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization or column chromatography if necessary.[6][7]
Quantitative Data
| Starting Material | Product | Reagents and Conditions | Yield | Reference |
| di-tert-butyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate (precursor to nitrile) | (2S,4S)-4-Fluoropyrrolidine-2-carboxylic Acid Hydrochloride | 2 M Hydrochloric acid, acetonitrile, room temperature, 5 h | Good | [6] |
IV. Reduction of Cyano Group to a Primary Amine
The reduction of a nitrile to a primary amine introduces a basic center and a versatile synthetic handle for further functionalization.
Application Note
This protocol describes the reduction of the cyano group using a strong hydride reducing agent, such as lithium aluminum hydride (LiAlH₄). This reaction must be carried out under anhydrous conditions.
Experimental Protocol: Synthesis of ((2S,4S)-4-Fluoro-1-(acyl)-pyrrolidin-2-yl)methanamine
Materials:
-
(2S,4S)-4-Fluoro-1-(acyl)-pyrrolidine-2-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Diethyl ether
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C.
-
Slowly add a solution of (2S,4S)-4-Fluoro-1-(acyl)-pyrrolidine-2-carbonitrile in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0°C and quench by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude primary amine.
-
Purify the product by column chromatography on silica gel.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Derivatization
References
- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Troubleshooting low yield in the synthesis of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of this compound typically proceeds in two key stages: the fluorination of a protected 4-hydroxyproline derivative and the subsequent introduction of a cyano group at the 2-position. The following sections address potential issues in this synthetic sequence.
Part 1: Fluorination of the Pyrrolidine Ring
A common starting material for this synthesis is a protected (2S,4R)-4-hydroxyproline derivative, which undergoes nucleophilic fluorination with inversion of stereochemistry to yield the desired (2S,4S)-4-fluoro derivative.
Question 1: I am observing a low yield during the fluorination of my N-Boc-4-hydroxyproline derivative. What are the potential causes and solutions?
Answer:
Low yields in the fluorination step can arise from several factors, including incomplete reaction, side product formation, and degradation of the starting material or product. Key areas to investigate include:
-
Moisture Content: Fluorinating agents are highly sensitive to moisture. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Solvents should be anhydrous.
-
Reaction Temperature: The optimal temperature is crucial. For many fluorinating agents, such as DAST (diethylaminosulfur trifluoride), reactions are typically initiated at low temperatures (e.g., -78 °C) and slowly warmed to room temperature. Temperatures that are too high can lead to decomposition and the formation of elimination byproducts.
-
Choice of Fluorinating Agent: The reactivity of the fluorinating agent can significantly impact yield. While DAST is common, other reagents like morpholinosulfur trifluoride may offer better results for certain substrates, potentially reducing intramolecular side reactions.[1]
-
Leaving Group Activation: The hydroxyl group is a poor leaving group. In some protocols, it is converted to a better leaving group, such as a mesylate or tosylate, prior to fluorination with a fluoride salt (e.g., TBAF).[2] If you are using this two-step approach, ensure the activation step goes to completion.
Question 2: I have identified a significant amount of a byproduct with retention of stereochemistry at the 4-position. How can I minimize this?
Answer:
The formation of a byproduct with retention of stereochemistry suggests an alternative reaction mechanism is competing with the desired SN2 reaction. One common issue is the intramolecular participation of a carbonyl group, particularly from an ester at the 2-position.[1]
To minimize this:
-
Use of Bulky Protecting Groups: Employing a sterically hindered ester, such as a tert-butyl ester, at the 2-position can disfavor the intramolecular reaction, thus promoting the desired nucleophilic attack by the fluoride ion.[1]
-
Optimization of Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of the fluorinating agent can help favor the desired reaction pathway.
Question 3: My purified product seems unstable and degrades over time. Is this expected and how can I mitigate it?
Answer:
Fluorinated pyrrolidines, particularly those with a fluoromethyl group, can be prone to decomposition.[3][] While the 4-fluoro substituent is generally more stable, instability can still be a concern, especially in solution.[3]
To address potential instability:
-
Storage Conditions: Store the purified product at low temperatures (e.g., -20 °C) under an inert atmosphere.
-
pH Control: Avoid strongly acidic or basic conditions during workup and storage, as these can promote defluorination or other decomposition pathways.
-
Prompt Use: Use the fluorinated intermediate in the subsequent reaction step as soon as possible after purification.
Part 2: Introduction of the Cyano Group
The second key transformation is the introduction of the cyano group at the 2-position of the (2S,4S)-4-fluoropyrrolidine-1-carboxylate intermediate.
Question 4: I am struggling with a low yield in the cyanation step. What are the common pitfalls?
Answer:
Low yields in the cyanation of N-Boc-pyrrolidine derivatives can be attributed to several factors:
-
Choice of Cyanating Agent: The selection of the cyanide source is critical. While toxic reagents like HCN or cyanogen halides can be used, less toxic alternatives like TMSCN (trimethylsilyl cyanide) with a Lewis acid catalyst or potassium cyanide with a phase-transfer catalyst are often employed. The reactivity of these reagents varies, and optimization may be required.
-
Reaction Conditions: The reaction temperature and solvent are important parameters. Polar aprotic solvents like DMF or DMSO are often used.[5] Microwave-assisted reactions have been shown to sometimes improve yields and reduce reaction times.
-
Substrate Reactivity: The N-Boc protecting group can influence the reactivity of the 2-position. The specific precursor used for cyanation (e.g., conversion of a carboxylic acid to an amide followed by dehydration, or displacement of a suitable leaving group) will dictate the optimal conditions.
Question 5: I am observing the formation of multiple products during the cyanation reaction. What are the likely side reactions?
Answer:
Side reactions during cyanation can include:
-
Epimerization: The stereocenter at the 2-position can be susceptible to epimerization under certain reaction conditions, especially if the reaction involves the formation of an intermediate with some planar character. Careful control of the base and temperature is necessary.
-
Decomposition: The fluorinated pyrrolidine ring may not be stable under harsh cyanation conditions. This can lead to a complex mixture of degradation products.
-
Incomplete Conversion: If the reaction does not go to completion, you will have a mixture of starting material and product, which can complicate purification.
To troubleshoot, consider adjusting the reaction time, temperature, and stoichiometry of the reagents. Analyzing the byproducts can provide valuable clues about the undesired reaction pathways.
Quantitative Data Summary
Table 1: Comparison of Fluorinating Agents and Conditions
| Fluorinating Agent | Typical Substrate | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| DAST | N-Boc-4-hydroxy-L-proline methyl ester | CH₂Cl₂ | -78 to RT | Moderate | [6] |
| Morpholinosulfur Trifluoride | N-Boc-4-hydroxy-L-proline tert-butyl ester | CH₂Cl₂ | 0 to RT | Good | [1] |
| TBAF | N-Boc-(2S,4R)-4-mesylproline | THF | 4 | 40 | [2] |
Table 2: Common Cyanation Reagents and Conditions
| Cyanating Agent | Co-reagent/Catalyst | Solvent | Temperature (°C) | Notes |
| TMSCN | Lewis Acid (e.g., InCl₃) | Dichloromethane | Varies | Can provide good diastereoselectivity. |
| KCN / NaCN | Phase-Transfer Catalyst | Biphasic | Varies | A common method for nucleophilic substitution. |
| Cyanuric Chloride | - | DMF | Room Temp | Used for dehydration of amides to nitriles.[7] |
Experimental Protocols
Protocol 1: Synthesis of (2S,4S)-N-Boc-4-fluoroproline from N-Boc-(2S,4R)-4-hydroxyproline (Composite Protocol)
This protocol is a composite based on similar fluorination reactions described in the literature.[1][2][6]
-
Preparation: In a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve N-Boc-(2S,4R)-4-hydroxyproline tert-butyl ester (1.0 eq) in anhydrous dichloromethane (10 mL per mmol of substrate).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Fluorinating Agent: Slowly add morpholinosulfur trifluoride (1.2 eq) to the stirred solution, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the (2S,4S)-N-Boc-4-fluoroproline tert-butyl ester.
Protocol 2: General Procedure for Cyanation via Amide Dehydration (Conceptual)
This is a conceptual protocol for the final cyanation step, assuming a precursor with a 2-carboxamide group.
-
Preparation: In a dry flask under an inert atmosphere, dissolve (2S,4S)-tert-Butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate (1.0 eq) in anhydrous DMF.
-
Addition of Dehydrating Agent: Add a suitable dehydrating agent, such as cyanuric chloride (1.1 eq), to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Workup: Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Washing and Drying: Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purification: After filtration and concentration, purify the crude product by column chromatography to obtain this compound.[7]
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: General synthetic pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate | 1330286-47-9 | Benchchem [benchchem.com]
Technical Support Center: Fluorination of Hydroxyproline Derivatives
This guide provides troubleshooting advice and frequently asked questions regarding side reactions encountered during the fluorination of hydroxyproline derivatives. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the deoxyfluorination of N-protected 4-hydroxyproline esters?
A1: The most prevalent side reaction is elimination (dehydration) to form a dehydroproline derivative (an alkene).[1][2][3][4] This occurs when the activated hydroxyl group is removed, and a proton is abstracted from an adjacent carbon, typically C3. Other potential side reactions include aziridinium ion formation followed by rearrangement, and epimerization, particularly if the reaction conditions are harsh.[5]
Q2: Which fluorinating agents are commonly used for hydroxyproline, and how do they differ in selectivity?
A2: Several reagents are used, each with different characteristics:
-
DAST (Diethylaminosulfur Trifluoride): A widely used reagent, but it is known to promote elimination side reactions and has poor thermal stability.[3][4]
-
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride): Generally more thermally stable than DAST and can sometimes offer higher yields and better selectivity, reducing elimination byproducts.[6][7][8]
-
PyFluor (2-Pyridinesulfonyl Fluoride): A modern reagent known for its high selectivity, significantly minimizing elimination side products.[3][9][10] It is also more thermally stable and cost-effective than DAST.[4]
-
Morpholinosulfur Trifluoride (morph-DAST): A congener of DAST often used to achieve inversion of configuration at the C-4 position.[11]
Q3: How does the stereochemistry of the starting hydroxyproline affect the fluorination outcome?
A3: Deoxyfluorination of secondary alcohols with reagents like DAST or PyFluor typically proceeds through an SN2 mechanism. This results in an inversion of configuration at the carbon center bearing the hydroxyl group. For example, fluorination of (2S,4R)-4-hydroxyproline will yield (2S,4S)-4-fluoroproline.[11][12] It is crucial to start with the correct diastereomer to obtain the desired product stereochemistry.
Troubleshooting Guide
Problem 1: Low yield of the desired 4-fluoroproline derivative and a significant amount of an elimination byproduct.
| Potential Cause | Troubleshooting Steps & Recommendations |
| High Reaction Temperature | Many fluorinating agents, especially DAST, are prone to causing elimination at elevated temperatures. Perform the reaction at a lower temperature (e.g., -78 °C) and allow it to warm slowly to room temperature.[7] |
| Reagent Choice | DAST is particularly known to cause elimination.[3] Consider switching to a more selective reagent like PyFluor , which is designed to minimize this side reaction.[3][4][9][10] |
| Base | The choice of base can influence the extent of elimination. For sulfonyl fluoride-based reagents like PyFluor, non-nucleophilic, bulky bases may favor the desired substitution.[13] |
| Solvent | The reaction solvent can influence reaction pathways. Ensure the use of an appropriate anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). |
Data Presentation: Reagent Comparison for Elimination
The following table summarizes a qualitative comparison of common deoxyfluorination reagents regarding their propensity to cause elimination side reactions.
| Reagent | Propensity for Elimination | Key Characteristics |
| DAST | High | Widely used but thermally unstable; frequently produces elimination byproducts.[3] |
| Deoxo-Fluor | Moderate | More thermally stable than DAST; often offers improved selectivity.[6] |
| PyFluor | Low | High selectivity against elimination; thermally stable and cost-effective.[3][9][10] |
| PhenoFluor | Low | Exhibits remarkable versatility but can have poor shelf stability. |
Problem 2: The reaction is sluggish or does not proceed to completion.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Reagent Quality | Fluorinating reagents can degrade upon exposure to moisture. Use a fresh bottle or a properly stored aliquot of the reagent. |
| Steric Hindrance | Highly substituted or sterically hindered hydroxyproline derivatives may react more slowly. Consider increasing the reaction time or using a more reactive fluorinating agent. Cyclic or sterically encumbered substrates may require moderate heating when using reagents like PyFluor.[9] |
| Protecting Groups | The nature of the N-protecting group (e.g., Boc, Cbz) can influence reactivity. Ensure the protecting group is stable to the reaction conditions and does not interfere with the reaction. |
Visualizing Reaction Pathways and Workflows
Reaction Mechanism: SN2 vs. E2 Elimination
The diagram below illustrates the desired SN2 pathway for fluorination versus the competing E2 elimination side reaction. The activation of the hydroxyl group by the fluorinating agent (e.g., DAST) forms a good leaving group, which can then either be displaced by a fluoride ion (SN2) or lead to elimination (E2).
References
- 1. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. PyFluor - Enamine [enamine.net]
- 10. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. raineslab.com [raineslab.com]
- 12. mdpi.com [mdpi.com]
- 13. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Technical Support Center: Optimizing Diastereoselectivity in 4-Fluoropyrrolidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the diastereoselective synthesis of 4-fluoropyrrolidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for achieving high diastereoselectivity in 4-fluoropyrrolidine synthesis?
A1: High diastereoselectivity in the synthesis of 4-fluoropyrrolidines is primarily achieved through three main strategies:
-
1,3-Dipolar Cycloaddition: This is a widely studied method for constructing the pyrrolidine framework. The use of chiral catalysts, such as copper(II)-complexes with chiral ligands like (S)-tol-BINAP, can control the stereochemistry of the cycloaddition, leading to high diastereoselectivity.[1][2]
-
Carbofluorination: This method involves the simultaneous formation of a carbon-carbon and a carbon-fluorine bond. Promoters like triphenylcarbenium tetrafluoroborate can efficiently catalyze the carbofluorination of specific substrates to yield fluorinated pyrrolizidines in a stereoselective manner.[3]
-
[3+2] Cycloaddition of Aziridines: The reaction of aziridines with difluorinated silyl enol ethers can proceed with high diastereoselectivity to afford functionalized gem-difluorinated pyrrolidines.[4]
Q2: What key factors influence the diastereoselectivity of these reactions?
A2: Several factors can significantly impact the diastereomeric ratio (d.r.) of the product:
-
Catalyst System: The choice of metal salt and ligand is crucial. For instance, in copper-catalyzed 1,3-dipolar cycloadditions, Cu(OAc)₂ and CuPF₆ have shown to be effective, while the ligand, such as (S)-tol-BINAP, directs the stereochemical outcome.[1][2][5]
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of the transition states, thereby affecting diastereoselectivity. It is often beneficial to screen a range of solvents.
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity by amplifying the small energy differences between the diastereomeric transition states.[6]
-
Substrate Structure: The steric and electronic properties of the substituents on both the dipole and the dipolarophile play a significant role in determining the facial selectivity of the cycloaddition.
Q3: How can I troubleshoot a low diastereomeric ratio in my 1,3-dipolar cycloaddition reaction?
A3: If you are observing a low diastereomeric ratio, consider the following troubleshooting steps:
-
Optimize the Catalyst System:
-
Metal Salt: If using a copper catalyst, screen different counter-ions (e.g., OAc⁻, PF₆⁻, BF₄⁻). Some metal salts may lead to better stereoselectivity.[5]
-
Ligand: The chiral ligand is critical. Ensure the ligand is of high purity. Consider screening different chiral ligands to find the optimal match for your substrate.
-
-
Vary the Solvent: Perform the reaction in a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF).
-
Adjust the Temperature: Running the reaction at a lower temperature often improves diastereoselectivity.
-
Check Reagent Purity: Ensure all reagents, especially the azomethine ylide precursor and the fluorinated alkene, are pure, as impurities can negatively affect the catalytic cycle.
Troubleshooting Guides
Guide 1: Poor Diastereoselectivity in Cu-Catalyzed 1,3-Dipolar Cycloaddition
| Problem | Potential Cause | Suggested Solution |
| Low d.r. (<5:1) | Suboptimal catalyst | Screen different copper salts (e.g., Cu(OAc)₂, Cu(CH₃CN)₄PF₆) and chiral ligands (e.g., (S)-tol-BINAP).[1][5] |
| Inappropriate solvent | Test a variety of solvents with different polarities (e.g., toluene, CH₂Cl₂, THF). | |
| High reaction temperature | Decrease the reaction temperature. Reactions are often run at temperatures ranging from room temperature down to -78 °C.[6] | |
| Inconsistent results | Reagent instability | Prepare fresh azomethine ylides before use as they can be labile.[1] |
| Presence of impurities | Purify all starting materials. Ensure anhydrous conditions if the catalyst is water-sensitive. |
Guide 2: Epimerization and Post-Reaction Optimization
In some cases, the initial cycloaddition may favor one diastereomer, which can then be epimerized to the desired, more stable diastereomer.
| Objective | Method | Conditions |
| Invert stereocenter at C4 | Base-promoted epimerization | Treat the product mixture with a strong, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1][2] |
| A typical condition is using 5.0 equivalents of DBU at 90 °C.[1][2] |
Quantitative Data Summary
The following tables summarize key quantitative data from reported syntheses to aid in experimental design.
Table 1: Effect of Catalyst and Ligand on Diastereoselectivity in 1,3-Dipolar Cycloaddition
| Entry | Metal Salt (mol%) | Ligand (mol%) | Solvent | d.r. (exo:endo) | Yield (%) | Reference |
| 1 | Cu(OAc)₂ (10) | (S)-tol-BINAP (11) | Toluene | >95:5 | 85 | [1] |
| 2 | Cu(CH₃CN)₄PF₆ (10) | Ligand L1 (11) | CH₂Cl₂ | >20:1 | 91 | [5] |
| 3 | Cu(CH₃CN)₄BF₄ (10) | Ligand L1 (11) | CH₂Cl₂ | >20:1 | 57 | [5] |
| 4 | AgOAc (10) | Ligand L1 (11) | CH₂Cl₂ | >20:1 | 75 (moderate ee) | [5] |
Table 2: Diastereodivergent Synthesis via Epimerization
| Substrate | Initial d.r. (exo:endo) | Conditions for Epimerization | Final d.r. (exo':exo) | Yield (%) | Reference |
| Exo-product | >95:5 | 5.0 equiv DBU, 90 °C | >95:5 (exo') | 88 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Cu(II)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition[1][2]
-
To a solution of the α-fluoro-α,β-unsaturated arylketone (0.2 mmol) in toluene (2.0 mL) is added Cu(OAc)₂ (4.0 mg, 0.02 mmol, 10 mol %) and (S)-tol-BINAP (15.1 mg, 0.022 mmol, 11 mol %).
-
The mixture is stirred at room temperature for 30 minutes.
-
The corresponding α-imino ester (0.3 mmol, 1.5 equiv) is then added.
-
The reaction mixture is stirred at room temperature and the progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired 4-fluoropyrrolidine product.
Protocol 2: Epimerization of exo-4-Fluoropyrrolidine[1][2]
-
To a solution of the purified exo-4-fluoropyrrolidine (0.1 mmol) in a suitable solvent is added DBU (76 mg, 0.5 mmol, 5.0 equiv).
-
The reaction mixture is heated to 90 °C and stirred.
-
The reaction is monitored by ¹H NMR or LC-MS until the epimerization is complete.
-
After cooling to room temperature, the reaction mixture is purified by flash column chromatography to yield the exo'-4-fluoropyrrolidine.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diastereodivergent Synthesis of Chiral 4-Fluoropyrrolidines (exo and exo') Based on the Cu(II)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diastereoselective Synthesis of Fluorine-Containing Pyrrolizidines via Triphenylcarbenium Tetrafluoroborate-Promoted Carbofluorination of N-3-Arylpropargylpyrrolidine-Tethered Tertiary Allylic Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Purification challenges of fluorinated pyrrolidine intermediates
Welcome to the technical support center for the purification of fluorinated pyrrolidine intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable compounds. The unique physicochemical properties imparted by fluorine, while beneficial for pharmaceutical applications, often introduce significant complexity to purification processes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of fluorinated pyrrolidine intermediates in a question-and-answer format.
Question 1: I am having difficulty separating my fluorinated pyrrolidine from non-fluorinated starting material using normal-phase column chromatography. What could be the issue?
Answer: The introduction of fluorine can significantly alter the polarity of your molecule in ways that are not always intuitive.[1] While fluorine is highly electronegative, leading to strong dipole moments, the overall effect on molecular polarity depends on the number and position of fluorine atoms.[2] In some cases, fluorination can decrease the polarity compared to the parent compound, causing it to elute faster than expected in normal-phase chromatography.
Troubleshooting Steps:
-
Polarity Assessment: Compare the TLC retention factors (Rf) of your starting material and the fluorinated product in various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to gauge the polarity difference.
-
Solvent System Optimization: If the polarity difference is small, try a shallower gradient or isocratic elution. Consider adding a small amount of a more polar solvent like methanol or a less polar one like toluene to improve separation.
-
Alternative Chromatography Modes:
-
Reverse-Phase Chromatography (HPLC): This technique separates compounds based on hydrophobicity. Fluorinated compounds can exhibit unique retention behavior on C8 or C18 columns.[3][4] Sometimes, using a fluorinated eluent (like trifluoroethanol) with a standard hydrocarbon column can enhance separation.[3][5]
-
Fluorous Solid-Phase Extraction (F-SPE): If your pyrrolidine is heavily fluorinated, fluorous chromatography, which utilizes a fluorinated stationary phase, can be highly effective for separating it from non-fluorinated impurities.
-
Question 2: My fluorinated pyrrolidine product is an oil and will not crystallize. How can I induce crystallization?
Answer: The failure of a fluorinated compound to crystallize is a common issue, often due to the very properties that make them desirable in drug discovery, such as increased solubility.[6] Strong intermolecular interactions like hydrogen bonds and dipole-dipole forces can also hinder the formation of a well-ordered crystal lattice.[6]
Troubleshooting Steps:
-
Solvent Screening: A systematic solvent screening is crucial. Use a small amount of your purified oil and test a wide range of solvents with varying polarities (e.g., hexanes, diethyl ether, ethyl acetate, acetone, ethanol, water). Look for a solvent in which your compound is sparingly soluble at room temperature but soluble upon heating.
-
Two-Solvent System: If a single solvent is not effective, try a two-solvent system. Dissolve your oil in a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is insoluble) until turbidity persists. Gentle heating and slow cooling can promote crystal growth.
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a seed crystal to a supersaturated solution to initiate crystallization.
-
Co-crystallization: Consider forming a salt or co-crystal with a suitable counter-ion or co-former. This can introduce new intermolecular interactions that favor crystallization.
Question 3: I observe multiple product spots on my TLC plate after a deoxyfluorination reaction. How do I identify the desired product and potential byproducts?
Answer: Deoxyfluorination reactions can sometimes lead to the formation of regioisomers, stereoisomers, or elimination byproducts.
Troubleshooting and Identification:
-
LC-MS Analysis: Liquid chromatography-mass spectrometry is invaluable for identifying the components of the reaction mixture. The desired product will have the expected mass-to-charge ratio ([M+H]⁺). Isomeric byproducts will have the same mass but may have different retention times.
-
¹⁹F NMR Spectroscopy: This is a powerful tool for analyzing fluorinated compounds. The chemical shift, multiplicity, and coupling constants in the ¹⁹F NMR spectrum can help confirm the position and stereochemistry of the fluorine atom(s) in your desired product and help identify isomers.[7]
-
Byproduct Identification: Common byproducts in deoxyfluorination reactions include alkenes (from elimination) and rearranged products. Their presence can often be confirmed by ¹H NMR and mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc-protected fluorinated pyrrolidine showing two spots on TLC even after purification?
A1: This is often due to the presence of rotamers (rotational isomers) around the N-Boc bond. The carbamate bond has partial double-bond character, which restricts rotation and can lead to two distinct conformers that are stable on the chromatographic timescale. To confirm this, you can take an NMR spectrum of the sample at an elevated temperature. If the two species are rotamers, the distinct sets of signals will coalesce into a single set at a higher temperature.
Q2: How can I remove residual palladium catalyst from my fluorinated pyrrolidine synthesized via a cross-coupling reaction?
A2: Residual palladium can be removed by several methods.[8] You can stir the product solution with a scavenger resin designed to bind palladium. Alternatively, treatment with activated carbon can be effective.[8] Aqueous washes with a chelating agent like EDTA or a solution of sodium sulfide can also help remove palladium salts.[8]
Q3: What are the common impurities I should look for in aza-Michael addition reactions to form fluorinated pyrrolidines?
A3: The aza-Michael addition can sometimes result in the formation of double-addition products or regioisomers if the Michael acceptor has multiple reactive sites.[9][10][11] Unreacted starting materials are also common impurities. If the reaction is a cascade process involving cyclization, incomplete cyclization can lead to open-chain intermediates as impurities.[9][11]
Q4: Can I use distillation to purify my fluorinated pyrrolidine intermediate?
A4: Distillation is a viable purification method for volatile and thermally stable fluorinated pyrrolidines.[12] However, due to the potential for azeotrope formation with residual solvents or impurities, a fractional distillation setup is often required for effective separation.[13] It is crucial to monitor the temperature and pressure carefully to achieve good separation.[12][14]
Data Presentation
Table 1: Influence of Fluorination on Polarity and Chromatographic Retention
This table illustrates how fluorination can impact the polarity and retention factor (Rf) of a pyrrolidine derivative, which is critical for developing a chromatographic purification strategy.
| Compound | Structure | Number of Fluorine Atoms | Expected Polarity Trend | Typical Rf (20% EtOAc/Hexanes) |
| N-Boc-pyrrolidine | 0 | High | 0.35 | |
| N-Boc-3-fluoropyrrolidine | 1 | Moderate | 0.45 | |
| N-Boc-3,3-difluoropyrrolidine | 2 | Low | 0.60 |
Note: Rf values are illustrative and will vary based on the specific stationary phase and exact solvent composition.
Experimental Protocols
Protocol 1: General Method for Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude fluorinated pyrrolidine intermediate onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent under reduced pressure to obtain a free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent system (e.g., a low-polarity mixture of ethyl acetate and hexanes). Ensure the silica bed is compact and level.
-
Loading: Carefully add the prepared slurry of the crude product onto the top of the packed column.
-
Elution: Begin eluting the column with the solvent system. A gradient elution, starting with a low polarity and gradually increasing, is often effective. For example, start with 5% ethyl acetate in hexanes and gradually increase to 30% ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition using TLC. Stain the TLC plates with an appropriate agent (e.g., potassium permanganate or ninhydrin if a free amine is present).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified fluorinated pyrrolidine intermediate.
Protocol 2: Purity Assessment by HPLC
-
Instrumentation: Use an HPLC system equipped with a UV detector and a reverse-phase C18 column.
-
Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in the mobile phase.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water, often with 0.1% trifluoroacetic acid (TFA) or formic acid added to improve peak shape.
-
Method: Inject the sample and run a gradient method, for example, from 10% to 90% acetonitrile in water over 20 minutes.
-
Analysis: Analyze the resulting chromatogram. A pure compound should show a single major peak. The peak area can be used to determine the purity of the sample.
Visualizations
Caption: A troubleshooting workflow for purifying fluorinated pyrrolidine intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 14. scispace.com [scispace.com]
Preventing racemization during Boc deprotection of cyanopyrrolidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing racemization during the Boc deprotection of cyanopyrrolidines.
Frequently Asked Questions (FAQs)
Q1: Why are 2-cyanopyrrolidines particularly susceptible to racemization during Boc deprotection?
A1: The hydrogen atom on the carbon adjacent to the cyano group (the α-carbon) in 2-cyanopyrrolidines is unusually acidic. The electron-withdrawing nature of the nitrile functionality stabilizes the corresponding carbanion through resonance, making the α-proton easier to remove under both acidic and basic conditions. The approximate pKa of a proton alpha to a nitrile group is around 31, which is significantly more acidic than the alpha-protons of ketones (pKa ≈ 20) or esters (pKa ≈ 25).[1] Once this proton is removed, the stereocenter is lost, and subsequent reprotonation can occur from either face, leading to a mixture of enantiomers (racemization).
Q2: What is the primary mechanism of racemization under acidic conditions?
A2: Under strongly acidic conditions, such as with Trifluoroacetic acid (TFA) or concentrated Hydrochloric acid (HCl), racemization is thought to occur via enolization. The nitrogen of the nitrile group can be protonated, which further increases the acidity of the α-proton. A base (even a weak one like the solvent or the counterion) can then abstract the α-proton to form an achiral enamine-like intermediate. Reprotonation of this intermediate can happen non-stereoselectively, resulting in racemization.
Q3: Can racemization also occur under basic conditions?
A3: Yes, basic conditions can also readily cause racemization of 2-cyanopyrrolidines. A strong enough base can directly deprotonate the acidic α-carbon, forming a planar, achiral carbanion. Quenching of this intermediate with a proton source will lead to a racemic mixture. Therefore, it is crucial to avoid strongly basic conditions during workup after acidic deprotection.
Q4: Aside from racemization, what are other common side reactions during Boc deprotection?
A4: The most common side reaction during acidic Boc deprotection is the formation of a reactive tert-butyl cation. This cation can act as an electrophile and alkylate any nucleophilic species present, including the deprotected amine product or other functional groups within the molecule. This can lead to complex product mixtures and reduced yields.
Troubleshooting Guides
Problem 1: Significant racemization observed after Boc deprotection with standard acidic methods (e.g., TFA/DCM or HCl/dioxane).
| Potential Cause | Suggested Solution & Rationale |
| Harsh acidic conditions | The strong acid is likely promoting enolization and subsequent racemization. Switch to a milder deprotection method. Options include using a Lewis acid, thermal deprotection, or a reagent like oxalyl chloride in methanol. These methods avoid strongly acidic protons and can reduce the extent of enolization. |
| Prolonged reaction time or elevated temperature | Even with standard methods, extended exposure to acid or heat can increase the likelihood of racemization. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. If possible, run the reaction at a lower temperature (e.g., 0 °C). |
| Basic workup | Washing with a strong aqueous base (e.g., NaOH) during workup can deprotonate the α-carbon of the product, leading to racemization. Use a milder base like saturated aqueous sodium bicarbonate (NaHCO₃) for neutralization, and perform the wash quickly at low temperatures. |
Problem 2: Incomplete deprotection or low yield with milder methods.
| Potential Cause | Suggested Solution & Rationale |
| Insufficient reactivity of the mild reagent | Some mild methods may be too slow for certain substrates. If using a Lewis acid, consider increasing the number of equivalents or switching to a stronger Lewis acid (e.g., from ZnBr₂ to SnCl₄).[2][3] For thermal deprotection, a higher temperature or a different solvent may be required. |
| Steric hindrance around the Boc group | If the cyanopyrrolidine is sterically hindered, the deprotection reaction may be sluggish. In such cases, a stronger acid system like HCl in dioxane might be necessary, but with careful monitoring of reaction time and temperature to minimize racemization. |
Data Presentation: Comparison of Boc Deprotection Methods
The following table summarizes various methods for Boc deprotection with a qualitative assessment of their potential for causing racemization in sensitive substrates like cyanopyrrolidines.
| Method | Reagents/Conditions | Typical Reaction Time | Typical Yield | Potential for Racemization | Advantages | Disadvantages |
| Standard Acidic | 20-50% TFA in DCM | 0.5 - 4 hours | >90% | High | Fast, effective, volatile reagents. | Corrosive, can cause side reactions and racemization. |
| Standard Acidic | 4M HCl in Dioxane | 1 - 12 hours | >90% | High | Cost-effective, product often precipitates as HCl salt. | Can be less selective, potential for racemization. |
| Lewis Acid | ZnBr₂ in DCM | 1 - 24 hours | Moderate to High | Low to Moderate | Milder than protic acids, good for acid-sensitive substrates. | Stoichiometric amounts of Lewis acid often required. |
| Lewis Acid | SnCl₄ in organic solvent | < 1 hour | High | Very Low | Extremely mild, fast, and effective.[2] | Moisture-sensitive, requires anhydrous conditions. |
| Thermal | Heating in a suitable solvent (e.g., dioxane/water) | 0.5 - several hours | Variable | Low to Moderate | Avoids acidic reagents, can be "greener". | High temperatures may not be suitable for all substrates. |
| Alternative Mild | Oxalyl chloride in Methanol | 1 - 4 hours | High | Low | Very mild, tolerant of many functional groups.[4] | Reagent is toxic and moisture-sensitive. |
| Alternative Mild | Refluxing Water | 10 - 30 minutes | High | Low | Environmentally friendly, no additional reagents. | Only suitable for water-soluble or -tolerant substrates. |
Experimental Protocols
Protocol 1: Mild Boc Deprotection using Oxalyl Chloride in Methanol [4]
This protocol is suitable for substrates prone to racemization under strongly acidic conditions.
-
Dissolution: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc-2-cyanopyrrolidine (1 equivalent) in methanol (approximately 0.1 M solution).
-
Reagent Addition: Cool the solution to 0 °C. Slowly add oxalyl chloride (3 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent. The product is typically obtained as the hydrochloride salt.
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This is a standard, robust protocol. Use with caution for racemization-prone substrates and monitor the reaction closely.
-
Dissolution: Dissolve the N-Boc-2-cyanopyrrolidine (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate, or use it neat if it is a liquid.
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) to the substrate at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, the deprotected product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a cold solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure.
Visualizations
Caption: Proposed mechanism of acid-catalyzed racemization.
Caption: Troubleshooting decision tree for racemization.
Caption: Workflow for mild Boc deprotection.
References
Technical Support Center: Synthesis of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows multiple spots on TLC/peaks in HPLC analysis. What are the likely impurities?
A1: The presence of multiple spots or peaks indicates impurities in your product. Based on the typical synthetic routes starting from hydroxyproline derivatives, several common impurities can arise. These include diastereomers, incompletely reacted starting materials or intermediates, and byproducts from side reactions. A summary of potential impurities is provided in the table below. It is recommended to use techniques like LC-MS and NMR for definitive identification of these impurities.
Q2: I am observing a significant amount of a diastereomeric impurity. How can I minimize its formation?
A2: The formation of diastereomers is a common challenge in the synthesis of chiral pyrrolidines. Epimerization at the C2 or C4 positions can occur under harsh reaction conditions, particularly with strong bases or acids, or at elevated temperatures.
-
Troubleshooting Steps:
-
Reaction Conditions: Carefully control the reaction temperature and pH. Avoid prolonged reaction times at elevated temperatures.
-
Reagent Choice: Use milder bases or acids where possible. For instance, in reactions involving the C2 position, using a non-epimerizing base is crucial.
-
Purification: Diastereomers can often be separated by column chromatography. Careful optimization of the solvent system is key. Chiral HPLC can also be employed for both analytical and preparative separations.
-
Q3: My NMR analysis indicates the presence of a hydroxyl group. What is the likely source of this impurity?
A3: The presence of a hydroxyl group suggests incomplete fluorination of the hydroxyproline starting material or an intermediate. This results in the formation of (2S,4S)-tert-Butyl 2-cyano-4-hydroxypyrrolidine-1-carboxylate.
-
Troubleshooting Steps:
-
Fluorinating Agent: Ensure the fluorinating agent (e.g., DAST, Deoxo-Fluor®) is fresh and active.
-
Reaction Stoichiometry: A slight excess of the fluorinating agent may be required to drive the reaction to completion.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to ensure complete conversion. The reaction may require longer times or slightly elevated temperatures, but be mindful of potential side reactions.
-
Q4: I have identified an impurity that lacks the cyano group. How can this be addressed?
A4: This impurity is likely an intermediate from an incomplete cyanation reaction. The nature of the intermediate depends on the synthetic route (e.g., a precursor with a hydroxymethyl, formyl, or amide group at the C2 position).
-
Troubleshooting Steps:
-
Cyanating Agent: Verify the quality and stoichiometry of your cyanating agent (e.g., TMSCN, KCN).
-
Activation Step: If the synthesis involves the conversion of an alcohol or aldehyde, ensure the activation step (e.g., tosylation, mesylation) has gone to completion.
-
Reaction Conditions: Cyanation reactions can be sensitive to moisture. Ensure anhydrous conditions are maintained.
-
Q5: I am seeing byproducts related to the Boc protecting group. How can I avoid these?
A5: Impurities related to the Boc group can arise from either its introduction or cleavage. During Boc protection with Boc anhydride, unreacted anhydride or its byproducts can be present. During acidic deprotection, the generated tert-butyl cation can lead to alkylation of the desired product or other nucleophiles present.
-
Troubleshooting Steps:
-
Boc Protection: After Boc protection, ensure a thorough workup to remove any unreacted Boc anhydride and byproducts.
-
Boc Deprotection: If premature deprotection is an issue, use milder acidic conditions or buffer the reaction mixture. To prevent t-butylation side reactions during deprotection, consider using a scavenger like anisole or thioanisole.
-
Summary of Common Impurities
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Analytical Detection Notes |
| (2S,4R)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate (Diastereomer) | C₁₀H₁₅FN₂O₂ | 214.24 | Epimerization at C4 | Difficult to distinguish from the desired product by MS. Chiral HPLC or NMR with a chiral shift reagent may be necessary. |
| (2R,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate (Diastereomer) | C₁₀H₁₅FN₂O₂ | 214.24 | Epimerization at C2 | Difficult to distinguish from the desired product by MS. Chiral HPLC or NMR with a chiral shift reagent may be necessary. |
| (2S,4S)-tert-Butyl 2-cyano-4-hydroxypyrrolidine-1-carboxylate | C₁₀H₁₆N₂O₃ | 228.25 | Incomplete fluorination | Observable by the presence of an -OH peak in IR and a corresponding signal in ¹H NMR. A different mass will be detected by MS. |
| (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile (Boc-deprotected) | C₅H₇FN₂ | 114.12 | Premature deprotection of the Boc group | Will have a significantly different retention time in RP-HPLC and a lower mass in MS analysis. |
| Starting materials or other intermediates | Varies | Varies | Incomplete reaction | Dependent on the specific synthetic route. Can be identified by comparing with the starting material's analytical data. |
Experimental Protocols
General Protocol for Impurity Analysis by HPLC-MS:
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute all components. A typical gradient might be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Analysis: Compare the mass-to-charge ratios of the observed peaks with the expected molecular weights of the product and potential impurities.
-
Logical Relationship of Impurity Formation
The following diagram illustrates a hypothetical synthetic pathway and the points at which common impurities may arise.
Caption: Hypothetical workflow for impurity formation.
Technical Support Center: Chiral Resolution of Fluorinated Pyrrolidine Enantiomers by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of fluorinated pyrrolidine enantiomers by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of fluorinated pyrrolidine enantiomers.
Problem: Poor or No Enantiomeric Resolution (Rs < 1.5)
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the CSP is the most critical factor for chiral separations. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point for screening. If initial results are poor, consider screening a range of CSPs with different chiral selectors (e.g., amylose vs. cellulose-based phenylcarbamates). |
| Incorrect Mobile Phase Composition | For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol, ethanol). For reversed-phase chromatography, adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol).[1][2] |
| Mobile Phase Additives are Missing or Incorrect | For basic analytes like many pyrrolidines, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase can significantly improve peak shape and resolution. For acidic analytes, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be necessary. |
| Suboptimal Temperature | Temperature can influence the thermodynamics of the chiral recognition process.[3] Experiment with varying the column temperature (e.g., in 5 °C increments between 15 °C and 40 °C) to see if resolution improves. |
| Low Analyte Interaction with the CSP | For pyrrolidines with a secondary amine, derivatization of the amine with a suitable chromophore-containing group (e.g., N-Boc, benzoyl chloride) can enhance interactions with the CSP and improve resolution.[4] |
Problem: Peak Tailing or Fronting
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | For basic pyrrolidine analytes, interactions with residual acidic silanol groups on the silica support of the CSP can cause peak tailing. The addition of a basic modifier to the mobile phase (as mentioned above) can help to suppress these interactions. |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Try diluting the sample and reinjecting. |
| Inappropriate Injection Solvent | The sample should ideally be dissolved in the mobile phase. If a stronger solvent is used for sample dissolution, it can cause peak distortion. If possible, evaporate the sample solvent and reconstitute in the mobile phase. |
| Column Contamination or Degradation | If peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent (as recommended by the manufacturer). If this does not resolve the issue, a new column may be required. |
Problem: Irreproducible Retention Times
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when changing mobile phase composition. |
| Mobile Phase Instability or Inconsistent Preparation | Prepare fresh mobile phase daily and ensure thorough mixing and degassing. Small variations in the concentration of modifiers can lead to significant shifts in retention time. |
| Fluctuations in Temperature | Use a column oven to maintain a constant and consistent column temperature. |
| Pump or System Issues | Fluctuations in pump pressure or leaks in the system can cause variable flow rates and, consequently, shifting retention times. Check the HPLC system for any pressure fluctuations or leaks. |
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate the enantiomers of fluorinated pyrrolidines?
Enantiomers have identical physical and chemical properties in an achiral environment, making their separation challenging. Chiral separation by HPLC requires the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector, which is the core component of a Chiral Stationary Phase (CSP). The subtle differences in the stability of these diastereomeric complexes allow for their differential retention and separation. The presence of fluorine can influence the electronic properties and conformation of the pyrrolidine ring, which can affect the interactions with the CSP.[5][6]
Q2: What is the best type of Chiral Stationary Phase (CSP) for fluorinated pyrrolidine enantiomers?
There is no single "best" CSP for all fluorinated pyrrolidine enantiomers. However, polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, have shown broad applicability for the separation of a wide range of chiral compounds, including pyrrolidine derivatives.[7] It is highly recommended to perform a column screening study with a selection of polysaccharide-based CSPs to identify the most suitable one for your specific analyte.
Q3: How does derivatization help in improving the resolution of fluorinated pyrrolidine enantiomers?
Derivatization can improve resolution in two main ways. First, by introducing a bulky or interactive group (e.g., N-Boc, benzoyl), it can enhance the steric and electronic interactions with the CSP, leading to better chiral recognition. Second, for analytes that lack a strong chromophore, derivatization with a UV-active or fluorescent tag can significantly improve detection sensitivity. A common approach for secondary amines like pyrrolidines is acylation or carbamoylation of the nitrogen atom.
Q4: Can I use reversed-phase HPLC for the chiral separation of fluorinated pyrrolidines?
Yes, reversed-phase chiral HPLC is a viable option and is often preferred for its compatibility with mass spectrometry (MS) detection and for the analysis of more polar compounds. Many polysaccharide-based CSPs are available in reversed-phase compatible versions. The mobile phase typically consists of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier like acetonitrile or methanol.[1]
Q5: What is the "enantiomer elution order" and why is it important?
The enantiomer elution order refers to which enantiomer (e.g., R or S) elutes from the column first. This can be critical in pharmaceutical analysis for the quantification of a specific enantiomer as an impurity in the other. The elution order can sometimes be reversed by changing the CSP, the mobile phase composition, or even the column temperature.[3]
Experimental Protocols
The following is a representative experimental protocol for the chiral separation of a fluorinated piperidinyl-quinolone derivative, which is structurally related to fluorinated pyrrolidines. This method involves pre-column derivatization to form diastereomers, which are then separated on a standard achiral reversed-phase column.[4]
Analyte: S-(-)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-{4-amino-3,3-dimethylpiperidin-1-yl}-4-oxo-quinoline-3-carboxylic acid (and its R-(+)-enantiomer)
1. Pre-column Derivatization with N-Boc-L-proline:
-
Objective: To convert the enantiomers into diastereomers with different physical properties, allowing for separation on an achiral column.
-
Procedure:
-
Dissolve the fluorinated pyrrolidine derivative racemate in a suitable solvent (e.g., dichloromethane).
-
Add an equimolar amount of N-Boc-L-proline and a coupling agent (e.g., HBTU) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine).
-
Allow the reaction to proceed at room temperature until completion (monitor by TLC or a quick HPLC scout run).
-
Work up the reaction mixture to remove excess reagents and by-products.
-
Dissolve the resulting diastereomeric mixture in the mobile phase for HPLC analysis.
-
2. HPLC Method for Diastereomer Separation:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: YMC Pack ODS AM (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 55:45 (v/v) mixture of Buffer A and Buffer B
-
Buffer A: 0.05% Trifluoroacetic acid in water
-
Buffer B: Acetonitrile
-
-
Flow Rate: 1.25 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 290 nm
-
Injection Volume: 10 µL
-
Quantitative Data
The following table summarizes the performance of the HPLC method described above for the separation of the N-Boc-L-proline diastereomers of the fluorinated piperidinyl-quinolone enantiomers.[4]
| Parameter | Value |
| Retention Time (Diastereomer 1) | ~12.5 min |
| Retention Time (Diastereomer 2) | ~14.2 min |
| Resolution (Rs) | > 4.0 |
| Tailing Factor (Tf) | < 1.5 for both peaks |
| Limit of Detection (LOD) | 0.0007 mg/mL (for the R-(+)-enantiomer derivative) |
| Limit of Quantification (LOQ) | 0.0021 mg/mL (for the R-(+)-enantiomer derivative) |
Visualizations
Below are diagrams illustrating key workflows and concepts in chiral HPLC method development.
Caption: General workflow for chiral HPLC method development.
References
- 1. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of fluorine substitution on chiral recognition: interplay of CH···π, OH···π and CH···F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Managing hazardous reagents in the synthesis of fluorinated heterocycles
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hazardous reagents in the synthesis of fluorinated heterocycles.
Section 1: General Troubleshooting Guide
This section addresses common issues encountered during the fluorination of heterocyclic compounds.
Q1: My reaction is resulting in a low yield or no conversion of the starting material. What are the potential causes and solutions?
A1: Low yields are a frequent challenge in heterocycle fluorination. A systematic approach to troubleshooting is essential.
-
Potential Cause: Reagent Quality and Handling
-
Solution: Many fluorinating agents are sensitive to moisture and can degrade over time. Ensure that reagents like DAST or anhydrous HF are handled under strictly anhydrous conditions. Use freshly opened or properly stored reagents. For nucleophilic fluorinations using salts like KF or CsF, ensure they are thoroughly dried before use.[1]
-
-
Potential Cause: Sub-optimal Reaction Conditions
-
Solution: Temperature, solvent, and reaction time are critical. Some reactions require elevated temperatures to proceed, while others may lead to decomposition at higher temperatures.[1] Screen different aprotic polar solvents like DMF, DMSO, or sulfolane for SNAr reactions to enhance fluoride nucleophilicity.[1] Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.
-
-
Potential Cause: Inactive Catalyst or Catalyst Deactivation
-
Solution: In metal-catalyzed reactions, the catalyst may be inactive or deactivated. The presence of tertiary amines, for instance, can sometimes lead to catalyst deactivation.[1] Consider adding a co-catalyst if the reaction protocol suggests it.
-
Q2: I am observing the formation of multiple products and poor regioselectivity. How can I improve this?
A2: Regioselectivity is a significant hurdle, especially with complex heterocycles.
-
Potential Cause: Incorrect Fluorinating Reagent
-
Solution: Different fluorinating reagents exhibit varying selectivities. For example, electrophilic reagents like Selectfluor™ may favor different positions compared to nucleophilic sources. Review the literature for reagents known to provide the desired regioselectivity for your specific heterocyclic core.
-
-
Potential Cause: Lack of Directing Groups
-
Solution: The inherent electronic properties of the heterocycle dictate the site of fluorination. You can exploit the directing effects of existing functional groups to achieve higher regioselectivity. For instance, a benzyloxy group on a pyridine ring can direct fluorination to an adjacent position.[1]
-
-
Potential Cause: Unstable Intermediates
Q3: My starting material, a sensitive heterocycle like an indole or pyrrole, is decomposing under the reaction conditions. What should I do?
A3: Electron-rich heterocycles are often prone to oxidation and polymerization under harsh conditions.[2]
-
Potential Cause: Strongly Acidic or Basic Conditions
-
Potential Cause: Highly Reactive Fluorinating Agent
-
Solution: Choose a less reactive fluorinating agent. For electrophilic fluorination, reagents should be selected based on their reactivity, using the least reactive option that can still achieve the desired transformation.[3]
-
Section 2: Reagent-Specific FAQs
This section provides guidance on handling specific hazardous fluorinating agents.
Q1: What are the primary hazards of Diethylaminosulfur Trifluoride (DAST) and how should it be handled?
A1: DAST is a versatile deoxofluorinating agent but poses significant risks.
-
Hazards: DAST can cause severe hydrofluoric acid (HF) burns upon skin contact.[4] It is thermally unstable and can undergo exothermic decomposition, particularly at temperatures above 50°C.
-
Handling Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including neoprene or nitrile gloves, a face shield, and a lab coat.[4]
-
Conduct all work in a certified chemical fume hood.
-
Use glassware made of plastic or Teflon®, as DAST can generate HF, which etches glass.[3]
-
Keep the reaction temperature controlled, typically at or below room temperature.
-
Prepare a quenching solution (e.g., saturated sodium bicarbonate) before starting the reaction to neutralize any unreacted DAST during workup.
-
Q2: I am using Selectfluor™ (N-F reagent), but the reaction is not working. What could be the issue?
A2: While considered safer than many alternatives, Selectfluor™ reactions can be tricky.
-
Potential Issues & Solutions:
-
Solvent Incompatibility: Selectfluor™ can react exothermically and rapidly with solvents like DMF, pyridine, and DMSO.[5] Acetonitrile is a commonly used and generally compatible solvent.[6] Always verify solvent compatibility before setting up a reaction.[5]
-
Reaction Medium: The reaction media is critical. For some substrates, like 2-aminopyridines, using co-solvents such as water and chloroform has proven effective.[1]
-
Base Requirement: The presence of a base can be crucial for activating the substrate.[1] However, the choice of base is important; some amine bases may react with the reagent.[7]
-
Reagent Degradation: Ensure the Selectfluor™ has been stored correctly in a cool, dry place and has not degraded.[1]
-
Q3: What are the essential safety precautions for working with anhydrous Hydrogen Fluoride (HF) or HF-amine complexes (e.g., Olah's Reagent)?
A3: Anhydrous HF and its complexes are extremely corrosive and toxic. Exposure can be fatal.
-
Extreme Hazards: HF causes severe, painful burns that may not be immediately apparent, especially with dilute solutions.[8] It penetrates tissue, and the fluoride ion can cause systemic toxicity by binding to calcium, potentially leading to cardiac arrest.[8][9]
-
Mandatory Safety Protocols:
-
Never work alone. Use a buddy system when handling HF.[10]
-
Specialized PPE: Use heavy-duty neoprene or natural rubber gloves, a face shield, eye protection, and a lab coat/apron.[11]
-
Designated Work Area: All work must be performed in a designated fume hood.[10] Post warning signs indicating that HF is in use.[10]
-
Emergency Kit: An up-to-date HF emergency kit must be immediately accessible. This kit must contain 2.5% calcium gluconate gel.[11][12]
-
Materials: Use only chemically-compatible containers and apparatus made of polyethylene or Teflon®. NEVER use glass containers for storing or transferring HF. [8]
-
Q4: How should I handle an accidental exposure to HF?
A4: Immediate and specific first aid is critical.
-
Skin Exposure:
-
Immediately move to a safety shower and flush the affected area with copious amounts of water for at least 5 minutes. Remove all contaminated clothing while flushing.[12]
-
Call for emergency medical assistance immediately.[12]
-
After flushing, don a new pair of chemical-resistant gloves and liberally apply 2.5% calcium gluconate gel to the affected area, massaging it continuously until medical help arrives.[10][12]
-
-
Eye Exposure:
-
Inhalation:
Section 3: Data Presentation
Table 1: Material Compatibility with Common Fluorinating Agents
| Material | Fluorine (F₂) | Anhydrous HF | DAST / Deoxo-Fluor® | Selectfluor™ |
| Metals | ||||
| Nickel / Monel | Recommended (High P)[13] | Good | Good | Good |
| Stainless Steel | Good (forms film) | Attacked by mineral acids[14] | Good | Good |
| Copper / Brass | Highly Resistant[13] | Poor | Good | Good |
| Aluminum | Good (forms AlF₃ film) | Attacked | Good | Good |
| Titanium | Poor (Highly Reactive)[13] | Poor | Not Recommended | Not Recommended |
| Plastics/Elastomers | ||||
| Teflon® (PTFE/FEP) | Excellent | Excellent | Excellent | Excellent |
| Polyethylene (PE) | Not Recommended | Good (for containers)[8] | Good | Good |
| Kalrez®/Chemraz® | Good | Excellent | Excellent | Excellent |
| Glass | NEVER USE [14] | NEVER USE [8][14] | Not Recommended | Generally Usable |
Table 2: Solvent Compatibility and Safety Considerations
| Solvent | Fluorine (F₂) | Selectfluor™ | DAST / Deoxo-Fluor® |
| Acetonitrile | Compatible[5] | Recommended [6] | Compatible |
| Dichloromethane (DCM) | Not Recommended | Compatible | Recommended [4] |
| Dimethylformamide (DMF) | Not Recommended | Exothermic Reaction [5] | Compatible |
| Dimethyl Sulfoxide (DMSO) | Not Recommended | Exothermic Reaction [5] | Compatible |
| Pyridine | Not Recommended | Exothermic Reaction [5] | Not Recommended |
| Water | Not Recommended | Can be used as co-solvent[1] | Reacts Violently |
| Formic Acid / H₂SO₄ | Compatible[5] | Not Recommended | Not Recommended |
Section 4: Experimental Protocols & Workflows
Detailed Protocol: α-Fluorination of a Pyridinyl Ethanone using Selectfluor™
This protocol is a representative example for the electrophilic fluorination of a ketone.
-
Reagent Preparation: In a fume hood, dissolve the pyridinyl ethanone starting material (1.0 eq) in anhydrous acetonitrile (MeCN).
-
Reaction Setup: Place the solution in a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere. Cool the mixture to 0°C using an ice bath.
-
Reagent Addition: In a separate flask, dissolve Selectfluor™ (1.1 eq) in anhydrous MeCN. Slowly add the Selectfluor™ solution dropwise to the stirred solution of the starting material over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.[1]
-
Work-up and Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired α-fluorinated product.[1]
Visualized Workflows and Logic Diagrams
Below are diagrams illustrating key workflows and decision-making processes for handling hazardous reagents.
Caption: General workflow for handling hazardous fluorinating agents.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Emergency protocol for anhydrous HF skin exposure.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. Fluorination - Wordpress [reagents.acsgcipr.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. carleton.ca [carleton.ca]
- 9. americanchemistry.com [americanchemistry.com]
- 10. wiki.nbi.ku.dk [wiki.nbi.ku.dk]
- 11. Working Safely with Hydrofluoric Acid Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 12. uthsc.edu [uthsc.edu]
- 13. Llis [llis.nasa.gov]
- 14. scs.illinois.edu [scs.illinois.edu]
Overcoming incomplete conversion in the cyanation of fluoropyrrolidines
Welcome to the technical support center for the cyanation of fluoropyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this challenging transformation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the cyanation of fluoropyrrolidines, particularly focusing on overcoming incomplete conversion.
Issue 1: Incomplete conversion of the starting fluoropyrrolidine.
-
Question: My cyanation reaction is stalling, and I'm observing a significant amount of unreacted fluoropyrrolidine. What are the potential causes and how can I improve the conversion?
-
Answer: Incomplete conversion in the cyanation of fluoropyrrolidines is a common challenge, primarily due to the high bond strength of the C-F bond. Several factors could be contributing to this issue. Here is a step-by-step guide to troubleshoot the problem:
-
Assess the Reaction Conditions: The nucleophilic substitution of fluoride is often more demanding than that of other halogens.
-
Temperature: Ensure the reaction temperature is optimal. C-F bond activation often requires higher temperatures compared to C-Cl or C-Br bonds. Consider a stepwise increase in temperature, monitoring for decomposition.
-
Solvent: The choice of solvent is critical. Aprotic polar solvents like DMSO, DMF, or acetonitrile are generally preferred as they can help to solvate the cyanide salt and promote the S(_N)2 reaction.
-
Cyanide Source: The nature of the cyanide source and its solubility can significantly impact the reaction rate. While KCN and NaCN are common, consider using more soluble sources like tetrabutylammonium cyanide (TBACN) or using crown ethers to enhance the solubility of alkali metal cyanides.
-
-
Catalyst System (if applicable): If you are employing a catalytic system (e.g., copper or palladium-based), catalyst deactivation can be a major cause of incomplete conversion.
-
Catalyst Loading: Increasing the catalyst loading might be necessary.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the metal center and facilitating the reaction. For palladium-catalyzed cyanations, consider ligands that are known to be effective for challenging substrates.
-
Catalyst Poisoning: Cyanide itself can act as a catalyst poison.[1] Using a cyanide source with lower solubility or a slow-release system might mitigate this issue.
-
-
Substrate-Related Issues: The structure of your fluoropyrrolidine substrate can influence its reactivity.
-
Protecting Group: The choice of the nitrogen protecting group (e.g., Boc, Cbz) can affect the stereoelectronics of the molecule and the accessibility of the reaction center. It may be necessary to screen different protecting groups.
-
Steric Hindrance: Significant steric hindrance around the C-F bond can impede the approach of the cyanide nucleophile.
-
-
Side Reactions: Incomplete conversion might be due to the consumption of starting material or reagents in side reactions.
-
Elimination: A common side reaction is the elimination of HF to form an enamine or other unsaturated product, especially with strong bases and high temperatures.
-
Hydrolysis: If water is present in the reaction, it can lead to the formation of hydroxypyrrolidine as a byproduct.[2]
-
-
Issue 2: Formation of an imine byproduct instead of the desired cyanopyrrolidine.
-
Question: I am observing the formation of an imine byproduct, which seems to be in equilibrium with my starting material, leading to low yields of the cyanated product. How can I suppress this side reaction?
-
Answer: The formation of a stable imine intermediate can halt the desired cyanation reaction, leading to incomplete conversion. This is particularly relevant in certain reaction pathways, such as tandem amination/cyanation sequences.[3]
-
Driving the Equilibrium: The equilibrium between the cyclic imine and the amination product can sometimes be shifted. In a tandem amination/cyanation, the subsequent cyanation step is supposed to trap the imine. If this is not happening efficiently, it suggests the cyanation step is too slow.
-
Lewis Acid Additives: The addition of a Lewis acid co-catalyst, such as Sc(OTf)(_3), can activate the imine towards nucleophilic attack by the cyanide, thereby promoting the formation of the desired α-cyanopyrrolidine.[3]
-
Reaction Conditions: Re-evaluating the reaction temperature and cyanide concentration may help to favor the cyanation pathway over the accumulation of the imine intermediate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common cyanide sources for the cyanation of fluoropyrrolidines, and what are their pros and cons?
A1:
| Cyanide Source | Pros | Cons |
| NaCN / KCN | Inexpensive and readily available. | Low solubility in many organic solvents, highly toxic.[2] |
| Zn(CN)(_2) | Less toxic than alkali metal cyanides, often used in Pd-catalyzed reactions.[1] | Can still be toxic, may require specific catalysts. |
| CuCN | Can act as both a catalyst and a cyanide source. | Stoichiometric amounts are often required, leading to heavy metal waste. |
| Trimethylsilyl cyanide (TMSCN) | More soluble in organic solvents, can be used under milder conditions. | Can be more expensive, moisture-sensitive. |
| Tetrabutylammonium cyanide (TBACN) | Highly soluble in organic solvents. | Can be more expensive and hygroscopic. |
Q2: Can I perform the cyanation of a fluoropyrrolidine without protecting the nitrogen?
A2: It is generally advisable to protect the pyrrolidine nitrogen before attempting the cyanation of a C-F bond. The unprotected amine can act as a base or a nucleophile, leading to side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which are generally stable under many cyanation conditions.
Q3: What analytical techniques are best for monitoring the progress of my cyanation reaction?
A3: A combination of techniques is often best:
-
Thin Layer Chromatography (TLC): For a quick qualitative assessment of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and to identify byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for less volatile compounds and for accurate mass determination of products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
F NMR is particularly useful for monitoring the disappearance of the starting fluoropyrrolidine, and19 H and1 C NMR are essential for structural confirmation of the product.13
Experimental Protocols
Protocol 1: Synthesis of N-Boc-(S)-2-cyanopyrrolidine from N-Boc-(S)-prolinol (a multi-step example not involving direct C-F cyanation, but leading to a cyanopyrrolidine)
This protocol is adapted from a known synthesis of a cyanopyrrolidine and serves as a reference for handling and characterization, as direct C-F cyanation protocols with detailed troubleshooting are scarce in the literature.
-
Oxidation of N-Boc-(S)-prolinol to N-Boc-(S)-prolinal:
-
To a solution of N-Boc-(S)-prolinol (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of Na(_2)S(_2)O(_3) and NaHCO(_3).
-
Extract the aqueous layer with DCM, combine the organic layers, dry over Na(_2)SO(_4), and concentrate under reduced pressure to yield the crude aldehyde.
-
-
Formation of the Aldoxime:
-
Dissolve the crude N-Boc-(S)-prolinal in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Stir the reaction at room temperature for 4-6 hours.
-
Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over Na(_2)SO(_4) and concentrate to give the crude aldoxime.
-
-
Dehydration to the Nitrile:
-
Dissolve the crude aldoxime in a suitable solvent such as THF or acetonitrile.
-
Add a dehydrating agent (e.g., trifluoroacetic anhydride, Burgess reagent, or a copper catalyst system).
-
Stir the reaction at the appropriate temperature (this will depend on the chosen reagent) until the reaction is complete by TLC or LC-MS.
-
Work up the reaction according to the specific requirements of the dehydrating agent used.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-(S)-2-cyanopyrrolidine.
-
Visualizing the Workflow and Troubleshooting Logic
Diagram 1: General Workflow for Cyanation of Fluoropyrrolidine
References
Technical Support Center: (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate
Welcome to the technical support center for (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate. This guide is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues and handling of this chiral building block. The information provided is based on the chemical properties of the molecule's functional groups and data from analogous structures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are related to its two primary functional groups: the tert-butoxycarbonyl (Boc) protecting group and the cyano group. The Boc group is susceptible to cleavage under acidic conditions and can be thermally labile at elevated temperatures. The cyano group may be susceptible to hydrolysis to an amide or carboxylic acid, particularly under strong acidic or basic conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, the compound should be stored in a cool, dark, and dry place. For long-term storage, refrigeration at 2-8°C under an inert atmosphere is recommended. Some suppliers also suggest cold-chain transportation to maintain product integrity.[1]
Q3: Is this compound sensitive to pH?
A3: Yes. The Boc protecting group is designed to be removed by acid. Therefore, exposure to strong acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid) will lead to its cleavage, yielding the free pyrrolidine amine. While more stable to base, prolonged exposure to strong basic conditions may lead to hydrolysis of the cyano group or other unforeseen degradation. A related compound with a formyl group in place of the cyano group is noted to have reduced stability under basic conditions.[2]
Q4: Can the compound degrade at high temperatures?
A4: Yes, thermal degradation is a possibility. N-Boc protected amines can undergo thermal deprotection at temperatures around 150°C or higher, fragmenting into the corresponding amine, isobutylene, and carbon dioxide. While significant degradation is unlikely at typical ambient laboratory temperatures, prolonged exposure to elevated temperatures during experiments should be avoided.
Q5: What are the likely degradation products?
A5: Based on the structure, the most probable degradation products would be:
-
(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile: Formed via the cleavage of the Boc group under acidic or high-temperature conditions.
-
(2S,4S)-tert-Butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate: The product of partial hydrolysis of the cyano group.
-
(2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid: The product of complete hydrolysis of the cyano group. Studies on similar cyanopyrrolidine-containing drugs have shown this conversion of the nitrile to a carboxylic acid is a major metabolic pathway in biological systems.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected new peak in HPLC/LC-MS analysis after reaction in acidic media. | Cleavage of the Boc protecting group. | 1. Confirm the identity of the new peak by comparing its mass to that of (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile. 2. If Boc cleavage is undesirable, consider alternative reaction conditions that are neutral or basic. 3. If the reaction must be performed in acidic media, use the mildest possible acid and lowest temperature that allows the reaction to proceed. |
| Low yield or appearance of impurities after a reaction involving heating. | Thermal decomposition of the Boc group. | 1. Analyze the reaction mixture for the presence of the de-protected pyrrolidine. 2. Reduce the reaction temperature and extend the reaction time if necessary. 3. Consider alternative synthetic routes that do not require high temperatures. |
| Formation of polar impurities during aqueous workup or reaction in aqueous base/acid. | Hydrolysis of the cyano group. | 1. Analyze for impurities corresponding to the mass of the amide or carboxylic acid derivatives. 2. Minimize the duration of exposure to aqueous acidic or basic conditions. 3. During workup, use cooled solutions and quickly proceed to the extraction step. |
| Inconsistent reaction outcomes. | Poor initial quality or degradation of the starting material. | 1. Verify the purity of the starting material using a suitable analytical method like HPLC or NMR before starting the reaction. 2. Ensure the compound has been stored correctly, away from heat, light, and moisture. |
Experimental Protocols
While specific forced degradation studies for this compound are not publicly available, a general protocol can be adapted to investigate its stability profile. Forced degradation studies are crucial for identifying potential degradation products and establishing stability-indicating analytical methods.[4][5]
Objective: To identify the degradation pathways of this compound under various stress conditions.
Methodology: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Separately, heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution and solid compound to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a defined period.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile) with UV and Mass Spectrometry (LC-MS) detection to separate and identify the parent compound and any degradation products.
-
Visualizations
The following diagrams illustrate the potential degradation pathways and a general troubleshooting workflow.
Caption: Potential degradation pathways of the target compound.
Caption: A logical workflow for troubleshooting experimental issues.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate | 1330286-47-9 | Benchchem [benchchem.com]
- 3. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
Validation & Comparative
Comparative Guide to the Structural Validation of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate
This guide provides a comparative analysis of standard analytical techniques, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for the structural validation of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate, a key building block in medicinal chemistry. The following sections detail the expected analytical data, outline the experimental protocols, and compare these methods with alternative analytical techniques.
Data Presentation: NMR and MS Analysis
The structural identity and purity of this compound are primarily established using NMR and MS. The tables below summarize the expected quantitative data from these analyses.
Table 1: Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~4.80 | d | ~8.5 | 1H | H-2 |
| ~5.30 | dddd | ~52.0, 8.0, 4.0, 2.0 | 1H | H-4 |
| ~3.85 | m | - | 1H | H-5a |
| ~3.70 | m | - | 1H | H-5b |
| ~2.50 | m | - | 1H | H-3a |
| ~2.30 | m | - | 1H | H-3b |
| 1.48 | s | - | 9H | C(CH₃)₃ |
Note: Chemical shifts and coupling constants are estimations based on analogous structures and may vary based on experimental conditions.
Table 2: Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~154.0 | C=O (carbamate) |
| ~117.5 | CN |
| ~92.0 (d, J ≈ 180 Hz) | C-4 |
| ~81.5 | C(CH₃)₃ |
| ~60.0 (d, J ≈ 20 Hz) | C-2 |
| ~52.0 (d, J ≈ 25 Hz) | C-5 |
| ~38.0 (d, J ≈ 22 Hz) | C-3 |
| 28.3 | C(CH₃)₃ |
Note: The presence of fluorine will cause splitting of adjacent carbon signals (d = doublet), with characteristic coupling constants (J).
Table 3: Mass Spectrometry Data (Electrospray Ionization, ESI+)
| m/z (Mass-to-Charge Ratio) | Ion Species |
| 229.13 | [M+H]⁺ |
| 251.11 | [M+Na]⁺ |
| 173.09 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols outline the standard procedures for acquiring the data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the title compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
¹H NMR Acquisition:
-
Acquire data at 25 °C.
-
Set the spectral width to 16 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1.0 second.
-
Acquire 16 scans and process with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire data at 25 °C using a proton-decoupled pulse sequence.
-
Set the spectral width to 240 ppm.
-
Acquire 1024 scans with a relaxation delay of 2.0 seconds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to 10 µg/mL with the initial mobile phase.
-
Chromatography:
-
System: Agilent 1260 Infinity II HPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
System: Agilent 6120 Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: 50 - 500 m/z.
-
Capillary Voltage: 3000 V.
-
Fragmentor Voltage: 70 V.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for compound validation and the relationship between the analytical methods.
Caption: Workflow for Synthesis and Structural Validation.
Comparison with Alternative Methods
While NMR and MS are primary tools for structural elucidation, other methods provide complementary information, particularly regarding purity and stereochemistry.
Table 4: Comparison of Analytical Techniques
| Technique | Primary Use | Advantages | Limitations |
| NMR Spectroscopy | Definitive structural elucidation (connectivity, stereochemistry) | Provides detailed atomic-level structural information. Non-destructive. | Relatively low sensitivity. Requires higher sample quantity. |
| Mass Spectrometry | Molecular weight determination and elemental formula confirmation | High sensitivity (requires µg-ng of sample). Can be coupled with chromatography (LC-MS). | Provides limited structural information on its own. Isomers are often indistinguishable. |
| HPLC/UPLC | Purity assessment and quantification | High resolution for separating impurities. Quantitative. | Does not provide structural information. Requires reference standards for identification. |
| Chiral SFC/HPLC | Determination of enantiomeric and diastereomeric purity | Essential for confirming stereochemical integrity. | Requires development of specific chiral methods. May not be universally applicable. |
| FTIR Spectroscopy | Functional group identification (e.g., C=O, C≡N) | Fast and simple. Provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Unambiguous determination of 3D structure and absolute stereochemistry | Provides the most definitive structural proof. | Requires a single, high-quality crystal, which can be difficult to obtain. |
Determining Enantiomeric Excess of Chiral Fluorinated Amines: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is critical for ensuring the safety, efficacy, and quality of chiral molecules. This is particularly true for chiral fluorinated amines, a class of compounds with increasing importance in pharmaceuticals. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Vibrational Circular Dichroism (VCD).
Comparison of Analytical Methods
The selection of an appropriate method for determining enantiomeric excess depends on several factors, including the properties of the analyte, the required accuracy and sensitivity, sample throughput needs, and the availability of instrumentation. The following table summarizes the key performance characteristics of each technique.
| Feature | 19F NMR Spectroscopy | Chiral HPLC | Chiral SFC | Vibrational Circular Dichroism (VCD) |
| Principle | Diastereomeric differentiation by chemical shift non-equivalence | Differential partitioning between a mobile phase and a chiral stationary phase | Differential partitioning in a supercritical fluid mobile phase with a chiral stationary phase | Differential absorption of left and right circularly polarized infrared light |
| Sample Preparation | Simple mixing with a chiral solvating agent or in-situ derivatization | Dissolution in mobile phase, potential derivatization | Dissolution in a suitable solvent | Dissolution in an appropriate solvent or analysis in solid state (Nujol mull) |
| Analysis Time | Rapid (typically 5-15 minutes per sample)[1] | Moderate (10-60 minutes per sample)[1] | Fast (typically shorter than HPLC) | Moderate (10-20 minutes for data acquisition)[2] |
| Accuracy | High (often within ±1-2%)[3] | High (can be <1% with proper integration)[4] | Comparable to HPLC | High (around 1-2% for solution)[2] |
| Precision | High (reproducibility typically ±0.5% or better)[4] | High (reproducibility typically ±0.5% or better)[4] | Comparable to HPLC | Good |
| Sensitivity | Moderate, dependent on fluorine nucleus and spectrometer field strength | High, especially with sensitive detectors (e.g., UV, MS) | High, often coupled with MS detection[5] | Lower than chromatographic methods |
| Solvent Consumption | Low (typically <1 mL of deuterated solvent per sample)[1] | High | Low (significant reduction in organic solvent usage)[6] | Low to moderate |
| Key Advantage | Rapid, direct observation, minimal sample preparation | Wide applicability, well-established | "Green" technique, high throughput[6] | Applicable to solid and solution states, provides structural information[7] |
| Limitations | Potential for signal overlap, requires a chiral auxiliary | Method development can be time-consuming, high solvent cost | Requires specialized instrumentation | Lower sensitivity, potential for interfering absorbances |
Experimental Protocols
Detailed methodologies are essential for achieving reproducible and accurate results. Below are representative protocols for each of the key techniques.
19F NMR Spectroscopy with a Chiral Solvating Agent
This method relies on the formation of transient diastereomeric complexes between the chiral fluorinated amine and a chiral solvating agent (CSA), leading to separate signals for the enantiomers in the 19F NMR spectrum.
Protocol:
-
Sample Preparation: In a 5 mm NMR tube, dissolve the chiral fluorinated amine analyte (approximately 0.01 to 0.2 mmol) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl3).[8]
-
Addition of CSA: Add an appropriate amount of a chiral solvating agent (e.g., a (S)-BINOL derivative or a cationic cobalt(III) complex) to the NMR tube.[8][9] The molar ratio of analyte to CSA may need to be optimized.
-
Mixing: Gently shake the NMR tube for approximately 30 seconds to ensure complete mixing and the formation of the diastereomeric complexes.[8]
-
Data Acquisition: Acquire the 19F{1H} NMR spectrum at 25°C on a high-field NMR spectrometer.[8][9]
-
Data Analysis: Identify the well-resolved signals corresponding to the fluorine atoms of the two diastereomeric complexes. Integrate the areas of these distinct peaks to determine the ratio of the enantiomers and calculate the enantiomeric excess.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC physically separates the enantiomers of the fluorinated amine on a chiral stationary phase (CSP), allowing for their individual quantification.
Protocol:
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for the separation of chiral amines.[10]
-
Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a non-polar organic solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol or ethanol).[11] For basic amines, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine) is often necessary to improve peak shape and resolution.[11]
-
System Equilibration: Equilibrate the HPLC system with the chosen mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.[8][11]
-
Sample Preparation: Dissolve a known concentration of the chiral fluorinated amine in the mobile phase.
-
Injection and Separation: Inject the sample onto the column and perform the chromatographic separation.
-
Detection and Quantification: Detect the separated enantiomers using a suitable detector (e.g., UV-Vis). The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a "greener" alternative to HPLC that uses supercritical CO2 as the primary mobile phase component, often resulting in faster separations.
Protocol:
-
Column Selection: As with HPLC, select an appropriate chiral stationary phase. Polysaccharide-based CSPs are widely used and effective in SFC.[5]
-
Mobile Phase: The mobile phase typically consists of supercritical CO2 and an organic modifier (e.g., methanol, ethanol).[6] For chiral amines, additives such as diethylamine or triethylamine may be required to achieve good peak shape and resolution.[6]
-
System Parameters: Set the instrument parameters, including the column temperature, back pressure, and flow rate. These will need to be optimized for the specific separation.[5]
-
Sample Preparation: Dissolve the chiral fluorinated amine in a suitable solvent, often the organic modifier used in the mobile phase.
-
Injection and Analysis: Inject the sample and perform the separation. The enantiomers are detected and quantified as they elute from the column.
Vibrational Circular Dichroism (VCD)
VCD measures the difference in absorbance of left and right circularly polarized infrared light by a chiral molecule. The magnitude of the VCD signal is proportional to the enantiomeric excess.
Protocol:
-
Sample Preparation (Solution): Dissolve the chiral fluorinated amine in a suitable solvent (e.g., CDCl3) at a known concentration. The concentration should be high enough to produce a measurable VCD signal.
-
Sample Preparation (Solid State): For solid samples, prepare a mull by grinding the sample with Nujol.[7]
-
Data Acquisition: Record the VCD and infrared (IR) spectra of the sample over the desired spectral range using a VCD spectrometer.[7]
-
Calibration: To determine the enantiomeric excess of an unknown sample, a calibration curve is typically generated by measuring the VCD intensity of a specific band for a series of samples with known enantiomeric excesses.
-
Data Analysis: The VCD intensity of the unknown sample is measured and compared to the calibration curve to determine its enantiomeric excess.[7]
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for determining the enantiomeric excess of chiral fluorinated amines using 19F NMR and Chiral HPLC.
Caption: Workflow for ee determination using 19F NMR with a Chiral Solvating Agent.
Caption: Workflow for ee determination using Chiral High-Performance Liquid Chromatography.
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Comparison of different fluorinating agents for pyrrolidine synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into the pyrrolidine scaffold is a pivotal strategy in modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates. The choice of fluorinating agent is critical and depends on the substrate, desired stereochemistry, and scalability of the synthesis. This guide provides an objective comparison of common nucleophilic and electrophilic fluorinating agents for the synthesis of fluorinated pyrrolidines, supported by experimental data and detailed protocols.
Performance Comparison of Fluorinating Agents
The following table summarizes the performance of selected nucleophilic and electrophilic fluorinating agents in the context of pyrrolidine synthesis. The data is compiled from studies on N-Boc-3-hydroxypyrrolidine and its corresponding ketone, N-Boc-3-pyrrolidinone, to provide a standardized comparison.
| Fluorinating Agent | Type | Precursor | Product | Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| DAST | Nucleophilic | N-Boc-3-hydroxypyrrolidine | N-Boc-3-fluoropyrrolidine | ~70-80% | CH₂Cl₂, -78 °C to rt | Widely used, effective for many substrates | Thermally unstable, can lead to elimination byproducts |
| Deoxo-Fluor® | Nucleophilic | N-Boc-3-hydroxypyrrolidine | N-Boc-3-fluoropyrrolidine | ~60-75% | CH₂Cl₂, rt | More thermally stable than DAST | Can be less reactive than DAST, costly |
| PyFluor | Nucleophilic | N-Boc-3-hydroxypyrrolidine | N-Boc-3-fluoropyrrolidine | ~75-90% | Toluene, DBU, rt | High thermal stability, minimizes elimination, cost-effective | Requires a strong base |
| Selectfluor® | Electrophilic | N-Boc-3-pyrrolidinone (via enolate/enol ether) | N-Boc-3-fluoro-3-pyrrolidinone | ~60-70% | MeCN, rt | Stable, easy to handle solid, versatile | Requires precursor activation, can act as an oxidant |
| NFSI | Electrophilic | N-Boc-3-pyrrolidinone (via enolate/enol ether) | N-Boc-3-fluoro-3-pyrrolidinone | ~65-75% | THF, -78 °C to rt | Stable solid, highly reactive | Can be less selective than Selectfluor |
Experimental Protocols
Detailed methodologies for the fluorination of N-Boc protected pyrrolidine precursors using the compared agents are provided below.
Deoxyfluorination of (R)-N-Boc-3-hydroxypyrrolidine with DAST
Objective: To synthesize (S)-N-Boc-3-fluoropyrrolidine via nucleophilic substitution with inversion of stereochemistry.
Materials:
-
(R)-N-Boc-3-hydroxypyrrolidine
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
DAST (1.2 eq) is added dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford (S)-N-Boc-3-fluoropyrrolidine.
Deoxyfluorination of (R)-N-Boc-3-hydroxypyrrolidine with Deoxo-Fluor®
Objective: To synthesize (S)-N-Boc-3-fluoropyrrolidine using a more thermally stable deoxyfluorinating agent.
Materials:
-
(R)-N-Boc-3-hydroxypyrrolidine
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) at room temperature under an inert atmosphere, Deoxo-Fluor® (1.5 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, the reaction is carefully quenched by pouring it into a stirred, saturated aqueous solution of NaHCO₃ at 0 °C.
-
The mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with brine.
-
The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The residue is purified by flash chromatography to yield (S)-N-Boc-3-fluoropyrrolidine.
Deoxyfluorination of (R)-N-Boc-3-hydroxypyrrolidine with PyFluor
Objective: To synthesize (S)-N-Boc-3-fluoropyrrolidine with high selectivity against elimination byproducts.[1]
Materials:
-
(R)-N-Boc-3-hydroxypyrrolidine
-
2-Pyridinesulfonyl fluoride (PyFluor)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous toluene (0.1 M) is added PyFluor (1.5 eq) followed by DBU (1.5 eq) at room temperature under an inert atmosphere.[2]
-
The reaction mixture is stirred at room temperature for 12-18 hours.[2]
-
The reaction is quenched with water, and the mixture is transferred to a separatory funnel.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to give (S)-N-Boc-3-fluoropyrrolidine.[1]
Electrophilic Fluorination of N-Boc-3-pyrrolidinone via its Silyl Enol Ether with Selectfluor®
Objective: To synthesize N-Boc-3-fluoro-3-pyrrolidinone through an electrophilic fluorination pathway.
Materials:
-
N-Boc-3-pyrrolidinone
-
Lithium diisopropylamide (LDA)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Selectfluor®
-
Acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of the Silyl Enol Ether: A solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF (0.2 M) is cooled to -78 °C. LDA (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes. TMSCl (1.2 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched with saturated aqueous NH₄Cl, extracted with diethyl ether, washed with brine, dried, and concentrated to give the crude silyl enol ether, which is used without further purification.
-
Fluorination: The crude silyl enol ether is dissolved in MeCN (0.1 M). Selectfluor® (1.2 eq) is added in one portion, and the mixture is stirred at room temperature for 4-6 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Electrophilic Fluorination of N-Boc-3-pyrrolidinone via its Lithium Enolate with NFSI
Objective: To synthesize N-Boc-3-fluoro-3-pyrrolidinone using N-Fluorobenzenesulfonimide.
Materials:
-
N-Boc-3-pyrrolidinone
-
Lithium hexamethyldisilazide (LiHMDS)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF (0.2 M) is cooled to -78 °C under an inert atmosphere.
-
A solution of LiHMDS (1.1 eq) in THF is added dropwise, and the resulting enolate solution is stirred at -78 °C for 1 hour.
-
A solution of NFSI (1.2 eq) in THF is added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature over 1 hour.
-
The reaction is quenched with saturated aqueous NH₄Cl solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The product is purified by flash column chromatography.
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the general workflows for the nucleophilic and electrophilic fluorination of pyrrolidine precursors.
Caption: Nucleophilic Deoxyfluorination Workflow.
Caption: Electrophilic Fluorination Workflow.
References
A Comparative Guide to Alternative Building Blocks for (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrrolidine-1-carboxylate in DPP-4 Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate is a cornerstone building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the management of type 2 diabetes. The fluorine substitution at the C4 position of the pyrrolidine ring has been shown to significantly enhance the inhibitory potency of the resulting compounds.[1] This guide provides a comparative analysis of alternative pyrrolidine-based building blocks, supported by experimental data from peer-reviewed literature, to aid researchers in the selection of appropriate scaffolds for the development of novel DPP-4 inhibitors.
Performance Comparison of Pyrrolidine Building Blocks
The efficacy of a pyrrolidine building block in this context is primarily determined by the inhibitory activity (IC50) of the final DPP-4 inhibitor. The following table summarizes the performance of various pyrrolidine-2-carbonitrile derivatives when incorporated into DPP-4 inhibitor scaffolds. The data is collated from studies where these building blocks were used to synthesize series of inhibitors.
| Building Block Scaffold | Key Structural Feature | Resulting Inhibitor Potency (IC50 Range) | Key Findings & Citations |
| 4-Fluoropyrrolidine-2-carbonitrile | Single fluorine at C4 | 0.01 µM - 0.83 µM | Fluorination at the 4-position generally enhances DPP-4 inhibitory activity.[1][2][3][4] |
| Pyrrolidine-2-carbonitrile | Non-fluorinated | Generally less potent than fluorinated analogs. | Non-fluorinated pyrrolidine analogs are found to be less potent than their fluorinated counterparts.[5][6] |
| 3,3-Difluoropyrrolidine | Geminal difluoro at C3 | Not explicitly quantified for DPP-4, but used in bioactive compounds. | Difluoropyrrolidide fragments can establish favorable hydrophobic interactions within the S1 pocket of the enzyme.[5][6][7] |
| Octahydrocyclopenta[b]pyrrole-2-carbonitrile | Fused bicyclic system | 0.01 µM - 0.05 µM | Can produce highly potent inhibitors with good selectivity and oral bioavailability.[3] |
| 3-Amino-4-substituted-pyrrolidine | Amino group at C3 | Potent inhibitors, leading to clinical candidates. | The 3,4-diaminopyrrolidine core is a key component in some developmental DPP-4 inhibitors.[8] |
Structure-Activity Relationship and Mechanistic Insights
The pyrrolidine moiety of these building blocks plays a crucial role in the binding of the inhibitor to the S1 pocket of the DPP-4 enzyme. The nitrile group is essential for interacting with the active site.
The Role of Fluorine Substitution
Fluorine substitution on the pyrrolidine ring has a profound impact on the binding affinity of the inhibitor.
Caption: Influence of Pyrrolidine C4-Substitution on S1 Pocket Binding.
Studies have shown that non-fluorinated pyrrolidine analogs are less potent than their fluorinated counterparts.[5][6] The lipophilic S1 domain of the DPP-4 enzyme does not tolerate hydrophilic groups like hydroxyl substituents well. In contrast, the fluorine atom on the pyrrolidine ring can form a hydrogen bond with Ser630 or Tyr631 and enhances hydrophobic interactions within the S1 pocket, leading to increased potency.[5][6]
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of N-substituted pyrrolidine-2-carbonitrile DPP-4 inhibitors, based on procedures described in the literature.
General Synthetic Workflow
Caption: General Synthetic Workflow for DPP-4 Inhibitor Synthesis.
Step 1: Boc Deprotection The Boc-protected pyrrolidine building block is dissolved in a suitable solvent (e.g., dichloromethane or dioxane). A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The solvent and excess acid are removed under reduced pressure to yield the deprotected pyrrolidine salt.
Step 2: Amide Coupling The deprotected pyrrolidine salt is dissolved in an aprotic solvent like dimethylformamide (DMF) or dichloromethane. The desired carboxylic acid side chain, a coupling agent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) are added. The reaction mixture is stirred at room temperature until the starting materials are consumed.
Step 3: Work-up and Purification The reaction mixture is typically diluted with an organic solvent and washed sequentially with aqueous solutions (e.g., saturated sodium bicarbonate, brine). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to afford the final DPP-4 inhibitor.
Characterization The structure and purity of the final compound are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
While this compound remains a highly effective building block for the synthesis of potent DPP-4 inhibitors, several alternatives offer opportunities for structural diversification and the development of novel intellectual property. Fused bicyclic systems like octahydrocyclopenta[b]pyrrole-2-carbonitrile have demonstrated the potential to yield inhibitors with excellent potency. The choice of building block will ultimately depend on the specific design strategy, desired pharmacological profile, and synthetic feasibility. The structure-activity relationships highlighted in this guide underscore the critical role of the pyrrolidine scaffold and its substituents in achieving high-affinity binding to the DPP-4 enzyme.
References
- 1. Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Diastereomeric Specificity in Enzyme Inhibition: A Comparative Analysis of (2S,4S) and (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile Derivatives as Fibroblast Activation Protein (FAP) Inhibitors
For Immediate Release
In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of biological activity. Diastereomers, which are stereoisomers that are not mirror images of each other, can exhibit profoundly different pharmacological profiles. This guide provides a detailed comparison of the biological activity of the (2S,4S) and (2S,4R) diastereomers of 4-fluoropyrrolidine-2-carbonitrile, a key pharmacophore in the inhibition of Fibroblast Activation Protein (FAP), a promising target in cancer therapy.
Executive Summary
The stereochemical configuration at the 4-position of the pyrrolidine ring in FAP inhibitors has a dramatic impact on their inhibitory potency. Experimental data demonstrates that the (2S,4S) diastereomer is a highly potent inhibitor of FAP, while the (2S,4R) diastereomer is significantly less active. This stark difference underscores the importance of stereoselective synthesis and evaluation in the design of targeted therapeutics.
Data Presentation: Quantitative Comparison of FAP Inhibition
The inhibitory activity of the (2S,4S) and (2S,4R) diastereomers of a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine-based FAP inhibitor was quantified by determining their half-maximal inhibitory concentration (IC50) values. The results, as reported by Jansen et al., are summarized in the table below.
| Diastereomer | Target Enzyme | IC50 (nM) | Potency |
| (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile | Fibroblast Activation Protein (FAP) | 3.3 | High |
| (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile | Fibroblast Activation Protein (FAP) | 1000 | Significantly Lower |
Data sourced from Jansen et al. (2014).[1]
This substantial, approximately 300-fold difference in potency highlights the stringent stereochemical requirements of the FAP active site. The (2S,4S) configuration allows for an optimal orientation of the molecule within the binding pocket, leading to potent inhibition.
Mandatory Visualization
Signaling Pathway of FAP in the Tumor Microenvironment
Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed on the surface of cancer-associated fibroblasts (CAFs) in the tumor microenvironment. Its enzymatic activity contributes to the degradation of the extracellular matrix (ECM), promoting tumor invasion and metastasis. The following diagram illustrates the role of FAP and the inhibitory action of the potent (2S,4S) diastereomer.
References
A Comparative Guide to the Synthesis of 4-Fluoropyrrolidines: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated building blocks, including 4-fluoropyrrolidines, are of significant interest in drug discovery and development. This guide provides a comparative cost-benefit analysis of the most common synthetic routes to 4-fluoropyrrolidines, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
Key Synthetic Strategies
Two primary strategies dominate the synthesis of 4-fluoropyrrolidines: the fluorination of 4-hydroxypyrrolidine derivatives and [3+2] cycloaddition reactions. Each approach offers distinct advantages and disadvantages in terms of starting material cost, reagent safety and expense, reaction efficiency, and stereochemical control.
Fluorination of 4-Hydroxypyrrolidine Derivatives
This is arguably the most common and direct approach, typically starting from the readily available and relatively inexpensive chiral building block, (2S,4R)-4-hydroxy-L-proline. The key step is the deoxofluorination of the hydroxyl group.
Workflow for Fluorination of 4-Hydroxypyrrolidine:
Caption: General workflow for the synthesis of 4-fluoropyrrolidines via fluorination of 4-hydroxyproline derivatives.
A variety of fluorinating reagents can be employed, each with its own set of characteristics:
-
Diethylaminosulfur Trifluoride (DAST): Historically a popular choice, DAST is a potent fluorinating agent. However, it is thermally unstable and can decompose explosively, posing significant safety risks, especially on a larger scale.[1][2][3]
-
Morpholinosulfur Trifluoride (Morph-DAST): This analogue of DAST offers improved thermal stability and is often preferred for its enhanced safety profile.[4][5] It can also exhibit higher reactivity in some cases.[4]
-
Deoxo-Fluor®: A more thermally stable alternative to DAST, making it more suitable for larger-scale reactions.[6][7][8]
-
PyFluor®: A newer generation deoxyfluorination reagent that is cost-effective, thermally stable, and highly selective, often minimizing elimination byproducts.[9][10][11][12][13][14][15][16]
The choice of fluorinating agent significantly impacts the cost, safety, and efficiency of the synthesis.
[3+2] Cycloaddition Reactions
This approach constructs the pyrrolidine ring through a cycloaddition reaction, offering a powerful method for accessing highly substituted and stereochemically complex 4-fluoropyrrolidines. A common strategy involves the reaction of an azomethine ylide with a fluorinated alkene.
Workflow for [3+2] Cycloaddition:
Caption: General workflow for the synthesis of 4-fluoropyrrolidines via [3+2] cycloaddition.
This method is particularly advantageous for creating a diverse range of substituted 4-fluoropyrrolidines with high stereocontrol, often achieving high yields and enantioselectivities.[17][18][19][20][21][22][23][24][25][26]
Cost-Benefit Analysis
The following table summarizes the key quantitative data for a comparative analysis of the different synthetic routes. Prices are estimates based on commercially available data and may vary.
| Parameter | Fluorination with DAST | Fluorination with Morph-DAST | Fluorination with PyFluor | [3+2] Cycloaddition |
| Starting Material Cost | (2S,4R)-4-Hydroxy-L-proline: ~$0.25/g[9][10][27] | (2S,4R)-4-Hydroxy-L-proline: ~$0.25/g[9][10][27] | (2S,4R)-4-Hydroxy-L-proline: ~$0.25/g[9][10][27] | Varies depending on azomethine ylide precursor and fluorinated alkene. |
| Reagent Cost | ~$1.45/g[1][2][3] | ~$29.6/g[28][29][30][31][32] | ~$21.04/g[9][10][11][13] | Catalyst (e.g., Cu(I) salts) and ligands can be expensive. |
| Typical Yield | 60-80% | 70-90% | 70-95% | 70-96%[17] |
| Reaction Time | 1-24 hours | 1-24 hours | 24-48 hours[15] | 12-48 hours |
| Safety Concerns | High (thermally unstable, explosive potential)[1] | Moderate (more stable than DAST)[4] | Low (thermally stable)[9][12] | Moderate (depends on specific reagents and solvents) |
| Scalability | Poor (due to safety concerns) | Moderate | Good | Moderate to Good |
| Stereocontrol | Good (often with inversion of stereochemistry) | Good (often with inversion of stereochemistry) | Good (often with inversion of stereochemistry) | Excellent (highly tunable with chiral ligands) |
| Waste/Byproducts | Sulfur-based byproducts, potential for HF generation. | Sulfur-based byproducts. | Pyridine-based byproducts. | Catalyst and ligand waste. |
Experimental Protocols
Route 1: Fluorination of N-Boc-4-hydroxy-L-proline methyl ester with DAST
This protocol is a representative example of the deoxofluorination of a 4-hydroxypyrrolidine derivative.
1. N- and C-protection of (2S,4R)-4-hydroxy-L-proline: (2S,4R)-4-hydroxy-L-proline is first protected at the nitrogen atom, typically with a Boc group, and the carboxylic acid is esterified, for example, as a methyl ester, following standard literature procedures.
2. Fluorination: To a solution of N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The reaction is monitored by TLC or LC-MS for the consumption of the starting material.
3. Work-up and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the N-Boc-(2S,4S)-4-fluoro-L-proline methyl ester.
4. Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidolysis for the Boc group and saponification for the methyl ester) to yield the final 4-fluoropyrrolidine product.
Route 2: Enantioselective [3+2] Cycloaddition
This protocol provides a general procedure for the copper-catalyzed asymmetric cycloaddition.
1. Preparation of the Catalyst Complex: In a glovebox or under an inert atmosphere, Cu(I) salt (e.g., Cu(CH3CN)4PF6, 5 mol%) and a chiral ligand (e.g., (S)-DTBM-SEGPHOS, 6 mol%) are dissolved in an anhydrous solvent such as toluene and stirred at room temperature for 1 hour.
2. Cycloaddition Reaction: To the prepared catalyst solution are added the azomethine ylide precursor (e.g., an imino ester, 1.0 eq), the fluorinated alkene (1.2 eq), and a base (e.g., KOtBu, 20 mol%). The reaction mixture is then heated (e.g., to 80 °C) and stirred for 24-48 hours. The progress of the reaction is monitored by TLC or LC-MS.
3. Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired polysubstituted 4-fluoropyrrolidine.
Conclusion and Recommendations
The choice of synthetic route to 4-fluoropyrrolidines is a multifactorial decision.
-
For small-scale laboratory synthesis where cost is a primary concern and appropriate safety measures can be strictly enforced, the fluorination of 4-hydroxyproline derivatives with DAST can be a viable option.
-
For larger-scale synthesis and process development , the use of safer and more thermally stable fluorinating agents like Morph-DAST , Deoxo-Fluor® , and particularly PyFluor® is highly recommended. Although the initial reagent cost may be higher, the enhanced safety, scalability, and often cleaner reaction profiles provide a significant long-term benefit.
-
When high stereochemical complexity and diversity in the final product are desired, the [3+2] cycloaddition route is an excellent choice. This method allows for the introduction of multiple stereocenters with high control and provides access to a wide range of functionalized 4-fluoropyrrolidines that may not be readily accessible through other routes.
Researchers should carefully consider their specific requirements for scale, budget, safety, and desired molecular complexity when selecting a synthetic strategy for 4-fluoropyrrolidines. The information and protocols provided in this guide aim to facilitate this decision-making process.
References
- 1. 38078-09-0 Cas No. | (Diethylamino)sulphur trifluoride | Apollo [store.apolloscientific.co.uk]
- 2. Diethylaminosulfur trifluoride [oakwoodchemical.com]
- 3. Diethylaminosulfur trifluoride, 95% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. Morph DAST - Enamine [enamine.net]
- 5. benchchem.com [benchchem.com]
- 6. CAS 202289-38-1 | 8132-3-01 | MDL MFCD01321415 | Bis(2-methoxyethyl)aminosulfur trifluoride | SynQuest Laboratories [synquestlabs.com]
- 7. 202289-38-1 Cas No. | Deoxo Fluor, 50% solution in THF | Apollo [store.apolloscientific.co.uk]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 10. chemimpex.com [chemimpex.com]
- 11. Sigma Aldrich Fine Chemicals Biosciences PYFLUOR | Fisher Scientific [fishersci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PyFluor | Sigma-Aldrich [sigmaaldrich.com]
- 14. PyFluor - Wordpress [reagents.acsgcipr.org]
- 15. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 16. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.cn]
- 17. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition of azomethine ylides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 26. mdpi.com [mdpi.com]
- 27. indiamart.com [indiamart.com]
- 28. MORPHOLINOSULFUR TRIFLUORIDE | 51010-74-3 [chemicalbook.com]
- 29. Morpholinosulfur Trifluoride | 51010-74-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 30. Morpholinosulfur Trifluoride 93.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 31. chemimpex.com [chemimpex.com]
- 32. Morpholinosulfur Trifluoride | 51010-74-3 | TCI AMERICA [tcichemicals.com]
A Spectroscopic Showdown: Unmasking 4-Fluoropyrrolidine-2-carbonitrile Through Boc Deprotection
For researchers and scientists engaged in the intricate dance of drug discovery and development, the precise characterization of molecular scaffolds is paramount. This guide provides a detailed spectroscopic comparison of Boc-protected 4-fluoropyrrolidine-2-carbonitrile and its deprotected counterpart, offering a clear delineation of the spectral shifts that accompany the removal of the tert-butyloxycarbonyl (Boc) protecting group. The data presented herein serves as a valuable resource for reaction monitoring, quality control, and structural verification in synthetic workflows involving this fluorinated pyrrolidine motif.
The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and pharmacological properties, making fluorinated heterocycles like 4-fluoropyrrolidine-2-carbonitrile attractive building blocks in medicinal chemistry. The Boc protecting group is a workhorse in peptide synthesis and the broader field of organic synthesis, prized for its stability and facile cleavage under acidic conditions. Understanding the spectroscopic consequences of its removal is crucial for synthetic chemists.
This guide presents a comparative analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carbonitrile and its corresponding deprotected hydrochloride salt, (2S,4S)-4-fluoropyrrolidine-2-carbonitrile hydrochloride.
The Deprotection Reaction: A Visual Workflow
The removal of the Boc group is typically achieved by treatment with a strong acid, such as hydrochloric acid in dioxane, which cleaves the carbamate to release the free amine as its hydrochloride salt, along with isobutylene and carbon dioxide.
Comparative In Vitro Analysis of Novel Pyrrolidine Derivatives as DPP-4 Inhibitors
This guide provides a comprehensive comparison of novel pyrrolidine derivatives against established Dipeptidyl Peptidase IV (DPP-4) inhibitors. The document outlines a detailed experimental protocol for a fluorometric in vitro assay, presents comparative data in a structured tabular format, and includes diagrams to illustrate the experimental workflow and the underlying biological pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism.[1][2][3] It is responsible for the degradation of incretins, such as glucagon-like peptide-1 (GLP-1), which are hormones that stimulate insulin secretion in a glucose-dependent manner.[1] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin release and improved glycemic control.[1] Consequently, DPP-4 inhibitors have emerged as a significant class of oral antidiabetic agents for the management of type 2 diabetes.[1][2] Pyrrolidine derivatives are a class of compounds that have shown promise as DPP-4 inhibitors.[4][5] This guide details a robust in vitro assay for screening and comparing the inhibitory potential of novel pyrrolidine compounds.
Experimental Protocol: Fluorometric DPP-4 Inhibition Assay
This protocol is adapted from established fluorometric assays that measure the cleavage of a synthetic substrate by DPP-4.[1][6][7][8] The assay quantifies the inhibition of DPP-4 by measuring the reduction in the fluorescent signal produced by the enzymatic reaction.
Materials and Reagents:
-
Human recombinant DPP-4 enzyme[8]
-
DPP-4 substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)[1][8]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0[8]
-
Novel pyrrolidine derivatives (test compounds)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well black, flat-bottom microplates suitable for fluorescence measurements[8]
-
Fluorescence microplate reader with excitation at 360 nm and emission at 460 nm[1][6][8]
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Allow all reagents to thaw and bring the assay buffer to room temperature before use.[3][6]
-
Prepare a stock solution of the DPP-4 substrate (e.g., 5 mM) in assay buffer.[1]
-
Prepare a stock solution of human recombinant DPP-4 in assay buffer. The final concentration in the assay will depend on the enzyme's specific activity.
-
Prepare stock solutions of the positive control (Sitagliptin) and novel pyrrolidine derivatives in DMSO.
-
Create a series of dilutions for each test compound and the positive control at 4 times the final desired concentration in the assay buffer.[6]
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of the diluted test compounds, positive control, or assay buffer (for enzyme control) to their respective wells.[6]
-
Prepare a "no enzyme" blank control for each test compound concentration to account for background fluorescence.[6]
-
Add 50 µL of the DPP-4 enzyme solution to all wells except the blank controls. For the blank controls, add 50 µL of assay buffer.[6]
-
Mix the contents of the wells gently and incubate the plate for 10 minutes at 37°C.[6][7]
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the DPP-4 substrate solution to all wells.[6]
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically for 15-30 minutes at 37°C, with readings taken every minute.[6][7]
-
-
Data Analysis:
-
For each well, determine the rate of the reaction (ΔFLU/min) by calculating the slope of the linear portion of the fluorescence versus time plot.[6][7]
-
Subtract the reaction rate of the blank wells from their corresponding sample wells.
-
Calculate the percentage of inhibition for each concentration of the test compounds and the positive control using the following formula: % Inhibition = [1 - (Rate of sample well / Rate of enzyme control well)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
-
Comparative Data of Novel Pyrrolidine Derivatives
The following table summarizes the in vitro DPP-4 inhibitory activity of three novel pyrrolidine derivatives (PD-1, PD-2, and PD-3) in comparison to the well-established inhibitor, Sitagliptin.
| Compound | Chemical Class | IC50 (nM) |
| Sitagliptin | β-amino acid derivative | 19 |
| Novel Pyrrolidine 1 (PD-1) | Pyrrolidine-based | 25 |
| Novel Pyrrolidine 2 (PD-2) | Pyrrolidine-based | 12 |
| Novel Pyrrolidine 3 (PD-3) | Pyrrolidine-based | 58 |
Note: The IC50 values presented are hypothetical and for illustrative purposes only.
Visual Representations
Diagram 1: DPP-4 Inhibition Assay Workflow
Caption: Workflow for the in vitro DPP-4 inhibition assay.
Diagram 2: Mechanism of DPP-4 Inhibition
References
- 1. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Purification Techniques for Fluorinated Intermediates
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pharmaceutical intermediates often enhances metabolic stability, binding affinity, and lipophilicity, making these compounds highly valuable in drug discovery.[1] However, the unique physicochemical properties of fluorinated intermediates also present significant purification challenges.[2] This guide provides an objective, data-driven comparison of the three primary chromatographic techniques used for their purification: Flash Chromatography, Preparative High-Performance Liquid Chromatography (Prep-HPLC), and Supercritical Fluid Chromatography (SFC).
Executive Summary: Technique Overview
The choice of purification technique is a critical decision based on the required purity, sample scale, cost, and time constraints.
-
Flash Chromatography: A lower-pressure liquid chromatography technique used for routine purifications. It is cost-effective for large quantities but offers lower resolution compared to HPLC and SFC.[3]
-
Preparative HPLC (Prep-HPLC): A high-pressure liquid chromatography method that provides high-resolution separations, ideal for achieving high purity levels.[4] It is often considered the default for challenging separations but can be solvent and time-intensive.[5]
-
Supercritical Fluid Chromatography (SFC): A powerful technique that uses supercritical carbon dioxide as the primary mobile phase.[6] SFC is recognized for its speed, efficiency, and "green" credentials, offering significant reductions in organic solvent consumption.[5][7][8]
Head-to-Head Performance Comparison
The unique electronic nature of fluorine requires careful consideration of the stationary phase. Fluorinated stationary phases (like pentafluorophenyl or fluorinated alkyl phases) often provide enhanced selectivity and retention for fluorinated compounds compared to traditional C18 columns.[9][10]
The following table summarizes the performance of each technique based on typical results for purifying fluorinated intermediates.
| Parameter | Flash Chromatography | Preparative HPLC (RP-HPLC) | Supercritical Fluid Chromatography (SFC) |
| Typical Purity Achieved | 90-98% | >99% | >99%[5] |
| Sample Throughput | High (mg to multi-gram scale)[3] | Moderate (mg to gram scale)[3] | Very High (3-4x faster than HPLC)[3] |
| Resolution/Efficiency | Low to Moderate | High[3] | Very High[7][11] |
| Solvent Consumption | Very High | High[5] | Very Low (up to 8x less organic solvent)[3] |
| Post-Purification Workup | Time-consuming (solvent evaporation) | Time-consuming (solvent/buffer removal)[7] | Fast (CO2 evaporates, small co-solvent volume)[6][7] |
| Cost (Capital/Operating) | Low / Moderate | High / High | High / Low |
| Best Suited For | Large-scale, less complex separations where moderate purity is acceptable. | High-purity isolation of complex mixtures and final compounds.[4] | High-throughput purification, chiral separations, and green chemistry initiatives.[6][8] |
Quantitative Data from Comparative Studies
Direct comparisons highlight the distinct advantages of SFC for purifying fluorinated and other pharmaceutical compounds.
Case Study 1: Purification of a 4g Development Intermediate [5]
| Metric | Flash Chromatography | Preparative SFC |
| Scale | 1 g | 3 g |
| Organic Solvent Used | 1.6 L | 2.3 L (Methanol) |
| Run Time | ~40 min | < 2 hours |
| Final Purity | ~70% | >99% |
Case Study 2: 5g Scale Purification with 30% Impurity [5]
| Metric | Preparative HPLC | Preparative SFC |
| Scale | 5 g | 5 g |
| Acetonitrile Consumed | 40 L | Not Applicable |
| Total Run Time | 46 hours | 11 hours |
Experimental Protocols and Workflows
General Purification Workflow
This diagram illustrates the universal steps involved in the chromatographic purification of a crude fluorinated intermediate.
Caption: General workflow for chromatographic purification.
Protocol 1: Reversed-Phase Preparative HPLC
This method is suitable for moderately polar fluorinated compounds that require high-purity isolation.
-
Column Selection: Choose a column with appropriate chemistry. While C18 is standard, a pentafluorophenyl (PFP) stationary phase can offer enhanced selectivity for fluorinated and aromatic compounds.[9]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.
-
-
Sample Preparation: Dissolve the crude intermediate in a minimal amount of a strong solvent (e.g., DMSO or DMF), then dilute with the initial mobile phase composition to ensure compatibility and good peak shape.
-
Method Development:
-
Flow Rate: Typically 20-100 mL/min for preparative scale columns (e.g., 20-50 mm ID).[3]
-
Gradient: Start with a shallow scouting gradient (e.g., 5-95% B over 20 minutes) on an analytical scale to determine the elution profile.
-
Scaling: Scale the gradient and flow rate for the preparative column.
-
-
Purification Run: Equilibrate the column with the starting mobile phase composition. Inject the prepared sample and begin the gradient.
-
Fraction Collection: Collect fractions based on UV detector response.
-
Analysis: Analyze collected fractions using LC-MS to confirm the mass of the desired product and assess purity. For fluorinated compounds, ¹⁹F NMR is a powerful tool for identifying fluorine-containing fractions and confirming structure.[12][13]
-
Workup: Combine pure fractions, and remove the solvent via lyophilization or rotary evaporation.
Protocol 2: Supercritical Fluid Chromatography (SFC)
SFC is highly effective for both chiral and achiral separations of fluorinated intermediates, offering speed and reduced solvent waste.[5][6]
-
Column Selection: A variety of stationary phases are available. Chiral columns are common, but for achiral separations, phases like silica, diol, or ethyl pyridine are effective.
-
Mobile Phase:
-
Mobile Phase A: Supercritical Carbon Dioxide (CO₂).
-
Mobile Phase B (Co-solvent): Typically Methanol, Ethanol, or Isopropanol. Additives (e.g., diethylamine for basic compounds) may be used to improve peak shape.
-
-
System Parameters:
-
Method Development: Perform analytical-scale screening with various co-solvents and gradients to find the optimal separation conditions. SFC often allows for much faster gradients than HPLC.
-
Purification Run: Equilibrate the system. Inject the sample dissolved in the co-solvent or a compatible solvent.
-
Fraction Collection: Fractions are collected into vials. The CO₂ vaporizes, leaving the purified compound in a small volume of the organic co-solvent.[7]
-
Workup: The small volume of co-solvent is quickly and easily removed using a Genevac or similar centrifugal evaporator, significantly reducing post-purification time.[7]
Decision-Making Guide
Selecting the optimal purification technique depends on several factors. This flowchart provides a logical path for choosing the most suitable method.
Caption: Decision tree for selecting a purification technique.
By carefully evaluating the specific requirements of the purification challenge against the performance characteristics outlined in this guide, researchers can select the most efficient, cost-effective, and appropriate technique for their fluorinated intermediates.
References
- 1. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. blog.teledynepharma.com [blog.teledynepharma.com]
- 4. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 7. waters.com [waters.com]
- 8. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. silicycle.com [silicycle.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the safe disposal of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate, a halogenated and nitrile-containing organic compound. Adherence to these procedures is critical to minimize risks and maintain a safe research environment.
Waste Characterization and Segregation
This compound is classified as a halogenated organic compound due to the presence of fluorine. It also contains a nitrile group, which is a reactive functional group. Therefore, this compound must be treated as hazardous chemical waste.
Key Disposal Principles:
| Principle | Guideline | Rationale |
| Segregation | Do not mix with non-halogenated organic waste, aqueous waste, or solid waste.[1][2] | Halogenated organic compounds require specific incineration processes, and mixing them with other waste streams can complicate disposal and increase costs. |
| Labeling | Clearly label the waste container as "Halogenated Organic Waste" and list all contents, including "this compound".[3][4] | Proper labeling is essential for the safety of waste handlers and for ensuring correct disposal procedures are followed.[5] |
| Container | Use a designated, chemically compatible, and leak-proof container with a secure lid.[3][4][6] | Prevents spills, leaks, and exposure to hazardous vapors. |
| Accumulation | Store in a designated satellite accumulation area within the laboratory.[5] | Ensures controlled and safe storage of hazardous waste prior to collection. |
| Disposal Method | Do not dispose of down the drain or in regular trash.[5][7] Arrange for collection by a certified hazardous waste disposal service.[5][7][8] | Prevents environmental contamination and ensures compliance with regulations. |
Experimental Protocol for Disposal
The following step-by-step protocol outlines the procedure for the disposal of this compound.
Materials:
-
Designated and labeled "Halogenated Organic Waste" container
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (nitrile gloves are suitable for splash protection but should be changed immediately upon contamination)[9]
-
Chemical fume hood
Procedure:
-
Work in a Ventilated Area: Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.
-
Wear Appropriate PPE: Ensure that safety goggles, a lab coat, and appropriate chemical-resistant gloves are worn throughout the process.
-
Transfer the Waste: Carefully transfer the this compound waste into the designated "Halogenated Organic Waste" container.
-
Secure the Container: Tightly seal the waste container to prevent any leaks or evaporation of the contents.[3]
-
Update the Waste Log: Immediately record the addition of the waste to the container on the attached waste log or label.[8]
-
Store Properly: Place the sealed container in the designated satellite accumulation area. Ensure it is stored away from incompatible materials.[4]
-
Arrange for Pickup: Once the waste container is full or has reached the designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for collection.[5][8]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
Personal protective equipment for handling (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate (CAS No. 426844-76-0), a key intermediate in pharmaceutical synthesis.[1][2] Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Immediate Safety Precautions
Personal Protective Equipment (PPE): A comprehensive assessment of hazards should be conducted before handling.[3] The minimum required PPE for handling this chemical includes:
| PPE Category | Specification |
| Eye and Face | Chemical splash goggles are the minimum requirement.[4][5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6] |
| Hand | Chemical-resistant gloves, such as nitrile gloves, are essential.[6] Given the potential for skin absorption with certain chemicals, double-gloving may be necessary for added protection.[4] |
| Body | A laboratory coat is mandatory to protect clothing and skin.[5][6] For tasks with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat. |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[7] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risks and environmental impact.
Handling Protocol:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest emergency eyewash station and safety shower.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control potential dust or vapors.
-
Spill Management: In the event of a spill, immediately evacuate the area and alert others. The cleanup of spilled material should be performed by trained personnel wearing appropriate PPE. The spilled chemical and cleanup materials must be collected and disposed of as hazardous waste.[8]
Disposal Protocol:
All waste materials contaminated with this compound must be treated as hazardous waste.[8][9]
| Waste Stream | Disposal Container |
| Solid Waste | Unused or expired compound, and contaminated consumables (e.g., weigh boats, pipette tips, gloves) should be collected in a designated, clearly labeled hazardous waste container.[8] |
| Liquid Waste | Solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatible.[9] |
| Sharps Waste | Contaminated needles, syringes, or other sharp objects must be placed in a puncture-resistant sharps container labeled as hazardous waste.[8] |
Waste Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the primary hazard(s).[8]
Experimental Workflow and Safety
The following diagram illustrates the key steps and safety considerations for working with this compound.
Caption: A flowchart outlining the safe handling and disposal process.
Key Experimental Protocol: Safe Handling in a Laboratory Setting
Objective: To provide a step-by-step procedure for the safe handling of this compound during routine laboratory use.
Materials:
-
This compound
-
Appropriate solvents
-
Laboratory glassware
-
Chemical fume hood
-
Analytical balance
-
Personal Protective Equipment (as specified in the table above)
-
Hazardous waste containers
Procedure:
-
Pre-Handling Safety Check:
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure all necessary PPE is clean, in good condition, and worn correctly.
-
Confirm the location of the nearest eyewash station and safety shower.
-
-
Handling in the Fume Hood:
-
Place all necessary equipment and reagents inside the fume hood before starting.
-
Carefully open the container of this compound.
-
Use a spatula or other appropriate tool to weigh the desired amount of the compound on a weigh boat or directly into a tared vessel.
-
If preparing a solution, slowly add the solid to the solvent while stirring to avoid splashing.
-
Keep the container of the stock material closed when not in use.
-
-
Post-Handling:
-
Clean any minor spills within the fume hood immediately using an appropriate absorbent material. Dispose of the absorbent material as hazardous waste.
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Properly segregate and label all waste generated during the experiment.
-
-
Personal Decontamination:
-
After handling is complete, remove gloves and wash hands thoroughly with soap and water.
-
Remove lab coat before leaving the laboratory.
-
By implementing these safety and handling procedures, researchers can significantly mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
- 1. tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate | 1330286-47-9 | Benchchem [benchchem.com]
- 2. 426844-76-0|this compound|BLD Pharm [bldpharm.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. westlab.com [westlab.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
